Secrepan
Description
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-2-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H219N43O42/c1-59(2)43-78(118(206)172-99(65(13)14)126(214)215)151-94(182)53-148-104(192)75(31-34-91(132)180)156-113(201)81(46-62(7)8)163-115(203)82(47-63(9)10)161-107(195)72(28-22-38-145-128(136)137)153-110(198)76(32-35-92(133)181)157-114(202)80(45-61(5)6)159-106(194)71(27-21-37-144-127(134)135)152-102(190)66(15)150-120(208)87(55-174)168-117(205)86(52-98(188)189)165-109(197)73(29-23-39-146-129(138)139)154-112(200)79(44-60(3)4)160-108(196)74(30-24-40-147-130(140)141)155-121(209)89(57-176)169-116(204)83(48-64(11)12)162-111(199)77(33-36-96(184)185)158-122(210)90(58-177)170-125(213)101(68(17)179)173-119(207)84(49-69-25-19-18-20-26-69)166-124(212)100(67(16)178)171-95(183)54-149-105(193)85(51-97(186)187)164-123(211)88(56-175)167-103(191)70(131)50-93-142-41-42-143-93/h18-20,25-26,41-42,59-68,70-90,99-101,174-179H,21-24,27-40,43-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H,142,143)(H,148,192)(H,149,193)(H,150,208)(H,151,182)(H,152,190)(H,153,198)(H,154,200)(H,155,209)(H,156,201)(H,157,202)(H,158,210)(H,159,194)(H,160,196)(H,161,195)(H,162,199)(H,163,203)(H,164,211)(H,165,197)(H,166,212)(H,167,191)(H,168,205)(H,169,204)(H,170,213)(H,171,183)(H,172,206)(H,173,207)(H,184,185)(H,186,187)(H,188,189)(H,214,215)(H4,134,135,144)(H4,136,137,145)(H4,138,139,146)(H4,140,141,147) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNIUBFRGPFELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=NC=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H219N43O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67307-60-2 (citrate (salt)) | |
| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
3056.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393-25-5 | |
| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secretin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Secrepan's Active Components
This technical guide provides a detailed examination of the mechanisms of action for the active pharmaceutical ingredients associated with the brand name "Secrepan": Domperidone (B1670879), Pantoprazole (B1678409), and the related gastrointestinal hormone, Secretin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pharmacology, signaling pathways, and experimental evaluation of these compounds.
Domperidone: A Peripherally Selective Dopamine (B1211576) D2 Receptor Antagonist
Domperidone is a prokinetic and antiemetic agent.[1][2][3][4][5] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 receptors in the periphery.[5][6]
Core Mechanism of Action
Domperidone's primary mechanism involves blocking dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[1][6][7] Unlike other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which limits its central nervous system side effects.[1][2]
-
Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, reducing motility. By blocking D2 receptors, domperidone counteracts this inhibition, leading to increased esophageal and gastric peristalsis, enhanced lower esophageal sphincter pressure, and accelerated gastric emptying.[1][3][7] This facilitates the movement of food through the digestive system.[1]
-
Antiemetic Effects: The CTZ, located in the area postrema of the medulla oblongata, is outside the blood-brain barrier and is involved in the sensation of nausea and the vomiting reflex.[1][2] Domperidone's antagonism of D2 receptors in the CTZ inhibits the signaling cascade that leads to nausea and vomiting.[6][7]
Signaling Pathways
As a D2 receptor antagonist, domperidone modulates downstream intracellular signaling. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking the D2 receptor, domperidone prevents this decrease in cAMP.
Recent studies have also indicated that domperidone can influence other signaling pathways, including the β-arrestin2/MEK/ERK and JAK2/STAT3 pathways, through the downregulation of D2 receptor expression.[6]
Quantitative Data
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| D2 Receptor | 0.1 - 0.4 nM | [8] |
| D2High | ~1.75 nM | [6][9] |
| Dissociation Constant (Kd) | ||
| Cloned D2 Receptor | ~0.42 nM | [6] |
| Oral Bioavailability | ~15% | [6] |
| Time to Peak Plasma Conc. | ~0.6 - 1.2 hours | [6] |
| Plasma Half-life (t1/2) | ~7 - 9 hours | [6] |
Experimental Protocols
This assay determines the binding affinity (Ki) of domperidone for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.[10]
-
Objective: To quantify the binding affinity of domperidone to the dopamine D2 receptor.
-
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]domperidone or [³H]spiperone.[6]
-
Test Compound: Domperidone at various concentrations.
-
Non-specific Agent: 10 µM Butaclamol or Haloperidol to determine non-specific binding.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
-
Procedure:
-
Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Contain serial dilutions of domperidone, the fixed concentration of radioligand, and the membrane suspension.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate membrane-bound from unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer.[10]
-
Radioactivity Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of domperidone.
-
Determine IC50: Fit the curve using non-linear regression to find the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Pantoprazole: An Irreversible Proton Pump Inhibitor
Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[12][13][14]
Core Mechanism of Action
Pantoprazole is a substituted benzimidazole (B57391) that acts as a prodrug.[13] After administration, it is absorbed and reaches the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic environment, pantoprazole is converted to its active form, a sulfenamide (B3320178) derivative.[15][16]
This active form then forms a covalent, irreversible bond with cysteine residues on the H+/K+ ATPase enzyme system (the proton pump).[13][15] The proton pump is the final step in the pathway of gastric acid secretion, responsible for pumping hydrogen ions into the gastric lumen in exchange for potassium ions. By irreversibly inhibiting the proton pump, pantoprazole effectively suppresses both basal and stimulated gastric acid secretion for up to 24 hours, until new proton pumps are synthesized.[12][15]
Signaling Pathways
Pantoprazole's action is not on a classical signaling pathway but rather on the direct inhibition of an enzyme. The drug's activation is pH-dependent, ensuring its effects are localized to the highly acidic environment of the parietal cell canaliculi.
Quantitative Data
| Parameter | Value | Reference |
| IC50 (H+/K+ ATPase inhibition) | 6.8 µM | [17] |
| Oral Bioavailability | 77% | [12][18][19] |
| Time to Peak Plasma Conc. (Cmax) | 2-3 hours | [18][19] |
| Plasma Half-life (t1/2) | ~1.1 hours | [18] |
| Protein Binding | 98% | [18] |
Experimental Protocols
This assay measures the inhibitory effect of pantoprazole on the activity of the proton pump in isolated gastric membrane vesicles.
-
Objective: To determine the IC50 value of pantoprazole for H+/K+-ATPase.
-
Materials:
-
Gastric Membrane Vesicles: Prepared from rabbit or hog stomachs, rich in H+/K+-ATPase.
-
Test Compound: Pantoprazole at various concentrations.
-
ATP: To initiate the pumping activity.
-
pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange): To measure proton transport.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength.
-
-
Procedure:
-
Vesicle Preparation: Isolate gastric membrane vesicles using differential centrifugation.
-
Assay Setup: In a microplate, add the membrane vesicles, assay buffer, and varying concentrations of pantoprazole.
-
Pre-incubation: Incubate the mixture to allow the drug to access the enzyme.
-
Initiation of Reaction: Add ATP to start the proton pumping. The influx of H+ into the vesicles will cause a change in the fluorescence of the pH-sensitive dye.
-
Measurement: Monitor the change in fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of proton transport for each concentration of pantoprazole.
-
Plot the percentage of inhibition of proton transport against the log concentration of pantoprazole.
-
Determine the IC50 value from the resulting dose-response curve.
-
Secretin: A Gastrointestinal Hormone
Secretin is a peptide hormone that plays a crucial role in regulating the pH of the duodenum.[20]
Core Mechanism of Action
Secretin is released from S-cells in the duodenum in response to acidic chyme from the stomach.[21] Its primary function is to stimulate the pancreas and liver to secrete a bicarbonate-rich fluid.[21][22][23] This bicarbonate neutralizes the gastric acid in the small intestine, creating an optimal pH for the activity of digestive enzymes.[20][21]
Secretin also inhibits gastric acid secretion from parietal cells and reduces gastric motility, thereby slowing down the emptying of the stomach.[20][21]
Signaling Pathways
Secretin exerts its effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family.[24][25] The SCTR is primarily coupled to the Gs alpha subunit.
Binding of secretin to its receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[20][22] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate ions.[22]
References
- 1. drugs.com [drugs.com]
- 2. ovid.com [ovid.com]
- 3. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.utoronto.ca [sites.utoronto.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 16. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 17. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Secretin - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Secretin? [synapse.patsnap.com]
- 22. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 24. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Secretin Signaling Pathway in Pancreatic Ductal Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the secretin signaling pathway in pancreatic ductal cells, a critical mechanism for maintaining homeostasis in the gastrointestinal tract. This document outlines the molecular cascade from receptor activation to downstream physiological responses, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.
Core Signaling Pathway
Secretin, a 27-amino acid peptide hormone, is the primary physiological stimulus for bicarbonate and fluid secretion from pancreatic ductal cells. This process is essential for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes. The signaling cascade is initiated by the binding of secretin to its receptor on the basolateral membrane of pancreatic ductal cells.
The secretin receptor (SCTR) is a member of the Class B G-protein coupled receptor (GPCR) family.[1] Upon ligand binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
cAMP acts as a second messenger, and its primary intracellular effector in this pathway is Protein Kinase A (PKA).[3][4] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of the catalytic subunits. The active PKA then phosphorylates a number of downstream target proteins, critically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and, indirectly, anion exchangers located on the apical membrane of the ductal cells.[1]
Phosphorylation of the CFTR by PKA opens this anion channel, increasing its conductance for both chloride (Cl-) and bicarbonate (HCO3-) ions.[5][6] The efflux of these anions into the ductal lumen creates an electrochemical gradient that drives the secretion of water, resulting in the production of a bicarbonate-rich fluid. The activity of apical anion exchangers, which facilitate the exchange of intracellular bicarbonate for luminal chloride, is also enhanced by the secretin-cAMP-PKA pathway, further contributing to bicarbonate secretion.[7]
Quantitative Data
The following tables summarize key quantitative parameters of the secretin signaling pathway in pancreatic ductal cells.
| Parameter | Value | Cell Type/System | Reference |
| Secretin Receptor (SCTR) Binding | |||
| Dissociation Constant (Kd) | 0.8 nM | Human Pancreatic Membranes | [8] |
| Dissociation Constant (Kd) | 3.2 nM | HEK293 cells expressing HSR | [9] |
| Bmax | 114,000 ± 10,000 sites/cell | CHO-SecR cells | [10] |
| Parameter | Value | Cell Type/System | Reference |
| cAMP Production | |||
| EC50 for Secretin | 0.05 ± 0.01 nM | CHO-SecR cells | [10] |
| Parameter | Value | Species | Reference |
| Bicarbonate Secretion | |||
| Plasma Secretin for half-maximal response | 22 pmol/L | Human | [11][12] |
| Maximal Bicarbonate Secretion | 33 ± 4 mEq/h | Human | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the secretin signaling pathway are provided below.
Measurement of Intracellular cAMP Levels
3.1.1. Radioimmunoassay (RIA)
This is a competitive binding assay used to quantify cAMP levels in cell lysates.
Protocol:
-
Cell Culture and Stimulation: Culture pancreatic ductal cells to near confluence. Treat cells with secretin at various concentrations and for different time points.
-
Cell Lysis: Terminate the reaction by adding 0.1 M HCl. Centrifuge the plate to pellet cellular debris.
-
Sample Acetylation: Acetylate the samples and standards to increase the sensitivity of the assay.
-
Competitive Binding:
-
Pipette standards and acetylated samples into assay tubes.
-
Add a known amount of 125I-labeled cAMP (tracer) to each tube.
-
Add a specific anti-cAMP antibody to all tubes except the total counts tube.
-
Incubate the mixture to allow competition between unlabeled cAMP (from the sample/standard) and the tracer for binding to the antibody.
-
-
Separation of Bound and Free cAMP: Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound cAMP from the free tracer. Centrifuge the tubes to pellet the antibody-bound complex.
-
Quantification: Carefully aspirate the supernatant. Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of tracer bound against the known concentrations of the cAMP standards. Use this curve to determine the concentration of cAMP in the unknown samples.[13][14][15][16][17]
3.1.2. Förster Resonance Energy Transfer (FRET)-based cAMP Measurement
This method allows for real-time measurement of cAMP dynamics in living cells using a genetically encoded biosensor.
Protocol:
-
Cell Transfection: Transfect pancreatic ductal cells with a FRET-based cAMP biosensor (e.g., containing CFP and YFP).
-
Cell Imaging:
-
Plate the transfected cells in a suitable imaging dish.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images of both donor (CFP) and acceptor (YFP) fluorescence.
-
-
Cell Stimulation: Perfuse the cells with a solution containing secretin.
-
Image Acquisition: Continuously acquire images of both donor and acceptor fluorescence during and after stimulation.
-
Data Analysis:
-
Correct for background fluorescence.
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
A decrease in the FRET ratio typically indicates an increase in intracellular cAMP, as the binding of cAMP to the sensor induces a conformational change that separates the donor and acceptor fluorophores.
-
Calibrate the FRET signal to absolute cAMP concentrations using in vitro calibration curves or by lysing the cells and performing a parallel cAMP assay (e.g., RIA or ELISA).[18][19][20][21]
-
PKA Kinase Activity Assay
This assay measures the activity of PKA in cell lysates by quantifying the phosphorylation of a specific substrate.
Protocol:
-
Cell Lysate Preparation:
-
Stimulate pancreatic ductal cells with secretin.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the cell lysate, a specific PKA substrate (e.g., Kemptide), and ATP. For radioactive assays, [γ-32P]ATP is used.[22][23][24] For non-radioactive assays, a fluorescently labeled substrate can be used.[25]
-
Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate by PKA.
-
-
Detection of Phosphorylated Substrate:
-
Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated [γ-32P]ATP. Quantify the radioactivity on the paper using a scintillation counter.
-
Fluorescent Method: Separate the phosphorylated and unphosphorylated fluorescent substrate using gel electrophoresis or chromatography. Quantify the amount of phosphorylated substrate by measuring fluorescence intensity.
-
-
Data Analysis: Calculate the PKA activity, often expressed as pmol of phosphate (B84403) incorporated per minute per mg of protein.[22][26]
Measurement of Bicarbonate Secretion in Isolated Pancreatic Ducts
This method directly measures the secretion of bicarbonate from isolated pancreatic ducts using a pH-sensitive fluorescent dye.
Protocol:
-
Isolation of Pancreatic Ducts: Isolate interlobular pancreatic ducts from a suitable animal model (e.g., guinea pig) by microdissection.
-
Duct Microperfusion and Dye Loading:
-
Transfer an isolated duct to a perfusion chamber on the stage of an inverted microscope.
-
Cannulate both ends of the duct with concentric micropipettes for microperfusion of the lumen.
-
Load the ductal cells with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
-
Measurement of Intracellular pH (pHi):
-
Excite the BCECF-loaded cells at two different wavelengths (e.g., 490 nm and 440 nm) and measure the emitted fluorescence at a single wavelength (e.g., 530 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the pHi.
-
-
Stimulation and Data Acquisition:
-
Perfuse the basolateral side of the duct with a solution containing secretin.
-
Continuously monitor the fluorescence ratio to measure changes in pHi. An increase in pHi upon secretin stimulation is indicative of bicarbonate accumulation within the cells prior to secretion.
-
-
Calculation of Bicarbonate Flux: In the presence of inhibitors of basolateral bicarbonate uptake, the rate of intracellular acidification upon secretin stimulation can be used as an index of apical bicarbonate secretion.[27][28][29][30][31][32]
Mandatory Visualizations
This guide provides a foundational understanding of the secretin signaling pathway in pancreatic ductal cells, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the fields of gastroenterology, cell biology, and drug development.
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin is not necessary for exocrine pancreatic development and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP signaling in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 6. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]
- 8. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. izotop.hu [izotop.hu]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. protocols.io [protocols.io]
- 17. microbenotes.com [microbenotes.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 23. en.bio-protocol.org [en.bio-protocol.org]
- 24. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 25. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pH regulatory mechanisms in rat pancreatic ductal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Bicarbonate and fluid secretion evoked by cholecystokinin, bombesin and acetylcholine in isolated guinea-pig pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bicarbonate secretion in interlobular ducts from guinea-pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Measurement of intracellular pH in pancreatic duct cells: a new method for calibrating the fluorescence data [pubmed.ncbi.nlm.nih.gov]
The Dawn of an Era: A Technical Guide to the Discovery and Historical Background of Secretin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery of secretin, a milestone that not only revolutionized our understanding of digestive physiology but also laid the foundation for the entire field of endocrinology. We will delve into the historical context, the brilliant experimental work of Bayliss and Starling, and the subsequent scientific endeavors that fully elucidated the nature and function of this crucial hormone.
Historical Context: A Paradigm Shift from "Nervism"
At the turn of the 20th century, the scientific consensus, heavily influenced by the work of Ivan Pavlov, held that the nervous system was the sole regulator of bodily functions, a concept known as "nervism".[1][2] It was believed that the secretion of digestive juices by the pancreas was controlled exclusively by nervous reflexes initiated by the arrival of acidic chyme from the stomach into the duodenum.[2] This prevailing dogma set the stage for a groundbreaking discovery that would challenge the very foundations of physiological regulation.
The Seminal Experiments of Bayliss and Starling (1902)
In a series of elegant and decisive experiments, British physiologists William Maddock Bayliss and Ernest Henry Starling provided irrefutable evidence for a chemical messenger that regulated pancreatic secretion. Their work, published in The Journal of Physiology in 1902, meticulously dismantled the prevailing neural-only theory.[3]
Experimental Protocols
The core of their investigation involved surgically modifying anesthetized dogs to isolate the pancreas and a loop of the jejunum from all nervous connections, leaving only the blood vessels intact.[3][4] This preparation was crucial to eliminate the possibility of a nervous reflex arc.
Protocol 1: Stimulation by Acid in a Denervated Jejunal Loop
-
Animal Preparation: Anesthetized dogs were used for the experiments. The pancreas was exposed, and a cannula was inserted into the pancreatic duct to collect secretions.
-
Surgical Denervation: A loop of the jejunum was isolated and all its nervous connections to the rest of the body were severed. The blood supply to this loop was carefully preserved.
-
Acid Instillation: A solution of hydrochloric acid (HCl) was introduced into the denervated loop of the jejunum.
-
Observation: The outflow of pancreatic juice from the cannula was observed and measured.
Protocol 2: Stimulation by a Mucosal Extract
-
Extract Preparation: The mucosal lining of a segment of the jejunum was scraped off and ground with sand in a dilute solution of hydrochloric acid (0.4% HCl).[1]
-
Filtration: The resulting mixture was filtered to obtain a cell-free extract.
-
Intravenous Injection: The filtered extract was injected into the jugular vein of an anesthetized dog with a denervated pancreas.
-
Observation: The secretion of pancreatic juice was monitored and recorded.
Quantitative Data from Bayliss and Starling's Experiments
While the original 1902 publication provides a detailed narrative of their findings, it is important to note that the presentation of quantitative data often took the form of descriptive accounts rather than extensive numerical tables. The following tables summarize the key quantitative observations described in their paper.
| Experiment | Stimulus | Observation of Pancreatic Secretion | Key Conclusion |
| Acid in Denervated Jejunal Loop | Introduction of "weak HCl" into the jejunal loop | A "marked" and "prompt" secretion of pancreatic juice was observed. | The stimulation of the pancreas is independent of a nervous connection from the gut. |
| Intravenous Injection of Mucosal Extract | Intravenous injection of the acidic mucosal extract | A "much greater secretion than had occurred before" was noted. | A chemical substance from the intestinal mucosa, carried by the blood, stimulates the pancreas. |
A more detailed, time-course representation of pancreatic secretion was not consistently provided in the original text in a tabulated format.
The Birth of the "Hormone" Concept
The results of these experiments were unequivocal. The introduction of acid into the denervated jejunal loop still resulted in a robust secretion of pancreatic juice.[3] Furthermore, the intravenous injection of the mucosal extract mimicked this effect, demonstrating that a chemical substance, and not a nerve signal, was responsible for stimulating the pancreas.[3] Bayliss and Starling named this substance "secretin".[1] In 1905, Starling would go on to coin the term "hormone" (from the Greek "to arouse" or "to excite") to describe these chemical messengers that are produced in one part of the body and travel through the bloodstream to exert their effects on distant organs.
Visualizing the Discovery
Experimental Workflow
References
An In-depth Technical Guide on the Physiological Role of Secretin in Gastrointestinal Motility
Disclaimer: Initial searches for "Secrepan" did not yield relevant scientific information. The following guide is based on the extensive body of research available for "Secretin," a well-established gastrointestinal hormone, which is presumed to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Secretin, a 27-amino acid peptide hormone, is a critical regulator of upper gastrointestinal function.[1] Secreted by S-cells in the duodenal mucosa in response to luminal acidification, its canonical role is to stimulate pancreatic and biliary bicarbonate secretion to neutralize gastric acid.[1][2][3] However, secretin's physiological influence extends beyond secretion to include significant modulation of gastrointestinal motility. It notably inhibits upper small intestinal motility, reduces lower esophageal sphincter pressure, and retards gastric emptying.[2][4] These actions are mediated through the secretin receptor (SR), a Class B G-protein coupled receptor (GPCR), which primarily signals via the adenylyl cyclase-cAMP second messenger system.[1][2] This guide provides a detailed examination of secretin's role in gastrointestinal motor function, presenting quantitative data, signaling pathways, and experimental methodologies used in its study.
Core Physiological Functions in the Gastrointestinal Tract
Secretin's actions are integral to the coordinated digestive processes of the upper GI tract:
-
Regulation of Duodenal pH: Secretin's primary function is to protect the duodenal mucosa from acidic chyme. It achieves this by stimulating the secretion of a bicarbonate-rich fluid from pancreatic and biliary ductal cells.[1][2] This neutralizes the pH, creating an optimal environment for the activity of pancreatic digestive enzymes.[1]
-
Inhibition of Gastric Acid Secretion: Secretin provides a negative feedback signal to the stomach by inhibiting both gastrin release and gastric acid secretion from parietal cells.[2][3]
-
Modulation of Gastrointestinal Motility: Secretin exerts an inhibitory influence on the motor activity of the proximal gastrointestinal tract. It has been shown to inhibit motility of the upper small intestine and decrease pressure in the lower esophageal sphincter.[2] Furthermore, recent studies confirm that secretin at physiological doses can slow the rate of gastric emptying.[4]
Quantitative Data on Gastrointestinal Motility
The following table summarizes key quantitative findings from a double-blind, randomized, saline-controlled crossover trial that assessed the impact of intravenous secretin on gastric functions.
| Parameter Measured | Subject Group | Effect of Secretin (vs. Saline Control) | Reference |
| Gastric Emptying of Solids (at 30 min) | Healthy Volunteers | Significantly Retarded | [4] |
| Patients with Functional Dyspepsia | Significantly Retarded | [4] | |
| Gastric Accommodation (GA) | Healthy Volunteers | No significant effect | [4] |
| Patients with Functional Dyspepsia | No significant effect | [4] | |
| Satiation Volume & Postprandial Symptoms | Healthy Volunteers & FD Patients | No significant effect | [4] |
Table 1: Summary of quantitative effects of secretin on gastric motility parameters.
Secretin Signaling Pathway
Secretin initiates its cellular effects by binding to the secretin receptor (SR), a classic seven-transmembrane GPCR.[2] This interaction activates the associated heterotrimeric G-protein (Gs), leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1][2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit the final physiological response, such as smooth muscle relaxation or altered neuronal firing in the enteric nervous system.
Caption: The secretin G-protein coupled receptor signaling cascade.
Experimental Protocols & Methodologies
The study of secretin's effect on gastrointestinal motility often involves sophisticated clinical and preclinical models. A representative methodology is the randomized controlled trial design used to generate the data in Table 1.[4]
Protocol: Double-Blind, Randomized, Crossover Clinical Trial
-
Participant Recruitment: Two cohorts are enrolled: healthy volunteers and patients diagnosed with functional dyspepsia (FD) based on established criteria (e.g., Rome IV).
-
Study Design: A double-blind, randomized, saline-controlled crossover design is implemented. Each participant serves as their own control, undergoing the experimental protocol on two separate occasions, receiving either secretin or a matching saline placebo in random order.
-
Procedure on Study Day:
-
Fasting: Participants arrive after an overnight fast.
-
Catheterization: Intravenous lines are placed for infusion.
-
Infusion: A continuous intravenous infusion of either secretin or saline is initiated.
-
Standardized Meal: Participants ingest a standardized test meal (e.g., 300-mL 111In radiolabeled Ensure).
-
Data Acquisition:
-
Gastric Accommodation (GA): Measured using Single-Photon Emission Computed Tomography (SPECT) to quantify changes in gastric volume post-meal.
-
Gastric Emptying (GE): Assessed via scintigraphy over a period (e.g., 30 minutes) to track the rate of meal passage from the stomach.
-
Symptom Assessment: Satiation and postprandial symptoms (e.g., bloating, nausea) are recorded using validated questionnaires.
-
-
Caption: Workflow for a randomized, crossover clinical trial.
Implications for Drug Development
The inhibitory effect of secretin on gastric emptying presents a novel therapeutic avenue.[4] For patient populations with functional dyspepsia characterized by rapid gastric emptying, agonists of the secretin receptor could represent a targeted treatment strategy.[4] Developing small molecule or peptide-based SR agonists that can be administered orally would be a significant advance. Further research is required to fully delineate the downstream targets of PKA in enteric neurons and smooth muscle cells to refine our understanding of secretin's motor-inhibitory effects and to identify additional drug development targets within this pathway.
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Gastrointestinal Hormonal Control - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Synthetic Human Secretin in Pancreatic Bicarbonate Secretion: A Technical Guide
An important clarification regarding the term "Secrepan": Initial searches for "this compound" in the context of pancreatic secretagogues have yielded conflicting information. While some databases may list "this compound" as a synonym for secretin, the majority of pharmaceutical and drug information sources indicate that "this compound" is a brand name for Pantoprazole , a proton pump inhibitor used to reduce stomach acid. In some formulations, it is combined with Domperidone. This technical guide will therefore focus on synthetic human secretin , the secretagogue relevant to pancreatic function testing, which is marketed under brand names such as ChiRhoStim . It is likely that the query regarding "this compound" was a misunderstanding of the brand name for the secretin product used in these diagnostic procedures.
This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental protocols related to synthetic human secretin and its pivotal role in stimulating pancreatic bicarbonate secretion. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Synthetic Human Secretin
Synthetic human secretin is a 27-amino acid peptide that is chemically identical to the endogenous human secretin hormone.[1] Endogenous secretin is released from S-cells in the duodenum in response to acidic chyme from the stomach.[1] Its primary physiological role is to stimulate the pancreas to secrete a large volume of fluid rich in bicarbonate, which neutralizes gastric acid in the small intestine and creates an optimal pH for the function of digestive enzymes.[1][2]
Synthetic human secretin is a highly purified peptide used as a diagnostic agent to assess exocrine pancreatic function.[2] Its administration allows for the direct measurement of the pancreas's capacity to secrete bicarbonate, which can be impaired in various pancreatic disorders.
Mechanism of Action: Signaling Pathway of Secretin in Pancreatic Ductal Cells
Secretin exerts its effects on pancreatic ductal cells by binding to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately leads to the secretion of bicarbonate into the pancreatic duct lumen.
The key steps in the secretin signaling pathway are as follows:
-
Receptor Binding: Synthetic human secretin binds to the SCTR on the basolateral membrane of pancreatic ductal cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
CFTR Phosphorylation and Activation: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel on the apical membrane of the ductal cell.
-
Anion Exchange: The activation of CFTR facilitates the efflux of chloride ions (Cl-) into the ductal lumen. This creates an electrochemical gradient that drives the activity of an apical Cl-/HCO3- exchanger (SLC26A6), which secretes bicarbonate ions (HCO3-) into the lumen in exchange for Cl-.
Quantitative Data on Bicarbonate Secretion
The primary quantitative measure of synthetic human secretin's effect is the peak bicarbonate concentration in duodenal fluid collected during a pancreatic function test.
Expected Bicarbonate Response
In healthy individuals, intravenous administration of synthetic human secretin at a dose of 0.2 mcg/kg typically elicits a robust bicarbonate response.[3] In contrast, patients with pancreatic exocrine insufficiency, often associated with chronic pancreatitis, exhibit a significantly blunted response.[3]
| Patient Group | Mean Peak Bicarbonate Concentration (mEq/L) | Normal Range Cutoff (mEq/L) |
| Healthy Subjects | 100[3] | ≥ 80[3] |
| Patients with Chronic Pancreatitis | < 80[3] | < 80[3] |
Bioequivalence of Different Secretin Preparations
Clinical studies have demonstrated the bioequivalence of synthetic human secretin (SHS), synthetic porcine secretin (SPS), and biologically derived porcine secretin (BPS) in pancreatic function testing.[4] This indicates that these preparations can be used interchangeably for diagnostic purposes.
A crossover study comparing these three forms of secretin in patients with chronic pancreatitis showed an excellent correlation of peak bicarbonate measurements.[4]
| Comparison | Correlation of Peak Bicarbonate (R value) |
| Synthetic Porcine Secretin (SPS) vs. Synthetic Human Secretin (SHS) | 0.967[4] |
Furthermore, a study comparing biologic porcine secretin and synthetic porcine secretin in patients with chronic pancreatitis found no statistically significant difference in peak bicarbonate concentrations.[5]
| Secretin Type | Mean Peak Bicarbonate Concentration (mEq/L) (± SD) |
| Biologic Porcine Secretin | 70 (± 25)[5] |
| Synthetic Porcine Secretin | 68 (± 31)[5] |
Experimental Protocols
The standard procedure for assessing the effect of synthetic human secretin on pancreatic bicarbonate secretion is the Endoscopic Pancreatic Function Test (ePFT).
Endoscopic Pancreatic Function Test (ePFT) Protocol
The ePFT is a direct pancreatic function test that involves the collection of duodenal fluid after stimulation with synthetic human secretin.[6]
Patient Preparation:
-
Patients should fast for at least 12 hours prior to the procedure.[7]
-
Certain medications that can interfere with the test, such as anticholinergics and proton pump inhibitors, should be discontinued (B1498344) for an appropriate period before the test.[8]
Procedure:
-
Endoscope Placement: A standard upper endoscope is passed through the esophagus and stomach into the second portion of the duodenum.[9]
-
Gastric Suction: Any residual gastric fluid is thoroughly aspirated to prevent contamination of the duodenal aspirate.[9]
-
Baseline Duodenal Fluid Collection: A baseline sample of duodenal fluid is collected over a 15-minute period. The pH of the aspirate should be ≥ 6.0 to ensure it is not contaminated with gastric acid.[10]
-
Secretin Administration: Synthetic human secretin (e.g., ChiRhoStim®) is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.[10]
-
Timed Duodenal Fluid Collection: Following secretin administration, duodenal fluid is continuously aspirated and collected in separate traps at 15-minute intervals for a total of 60 minutes (i.e., 0-15 min, 15-30 min, 30-45 min, and 45-60 min).[6] The duodenal lumen is cleared with an injection of air after each collection period.[10]
-
Sample Handling: The collected duodenal fluid samples are immediately placed on ice.[2]
Laboratory Analysis of Bicarbonate
The bicarbonate concentration in the collected duodenal fluid is typically measured using an automated chemistry analyzer.[6] An enzymatic assay is a common method.
Principle of Enzymatic Bicarbonate Assay:
This method involves a series of enzymatic reactions.
-
Phosphoenolpyruvate (B93156) Carboxylase (PEPC) Reaction: Bicarbonate in the sample reacts with phosphoenolpyruvate (PEP) in the presence of PEPC to form oxaloacetate.
-
Malate (B86768) Dehydrogenase (MDH) Reaction: Oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which simultaneously oxidizes a reduced cofactor (e.g., NADH).
-
Spectrophotometric Measurement: The decrease in absorbance due to the oxidation of the cofactor is measured spectrophotometrically and is directly proportional to the bicarbonate concentration in the sample.[11]
Sample Handling for Laboratory Analysis:
-
Samples should be kept on ice and analyzed as soon as possible.
-
If immediate analysis is not possible, samples can be frozen at -20°C or lower.[7] Bicarbonate in duodenal fluid has been shown to be stable after multiple freeze-thaw cycles.[7]
Conclusion
Synthetic human secretin is a valuable diagnostic tool for assessing pancreatic exocrine function. Its mechanism of action through the secretin receptor and the subsequent cAMP-mediated signaling pathway leads to a robust and measurable secretion of bicarbonate from pancreatic ductal cells in healthy individuals. The endoscopic pancreatic function test provides a standardized method for quantifying this response, and the data obtained can aid in the diagnosis of pancreatic insufficiency. The bioequivalence of synthetic human secretin with other secretin preparations ensures its reliability and interchangeability in clinical practice. It is important for researchers and clinicians to be aware of the correct brand names for synthetic human secretin, such as ChiRhoStim, to avoid confusion with other medications like this compound (Pantoprazole).
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. chirhoclin.com [chirhoclin.com]
- 3. chirhoclin.com [chirhoclin.com]
- 4. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Performance of Bicarbonate and Electrolytes by Use of Duodenal Fluid for Assessment of Exocrine Pancreatic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. genuinebiosystem.com [genuinebiosystem.com]
Expression of Secretin Receptors: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, the first hormone to be identified, plays a crucial role in regulating pancreatic and biliary secretion, gastric acid production, and various functions within the central nervous system.[1] Its biological effects are mediated through the secretin receptor (SCTR), a member of the class B G-protein coupled receptor (GPCR) superfamily.[1][2] Understanding the tissue-specific expression and signaling of the secretin receptor is paramount for elucidating its physiological roles and for the development of targeted therapeutics for a range of disorders, including pancreatic and biliary diseases, as well as certain cancers. This technical guide provides an in-depth overview of secretin receptor expression across different tissues, details common experimental methodologies for its quantification, and illustrates its primary signaling pathway.
Data Presentation: Secretin Receptor Expression in Human Tissues
The following tables summarize the expression of the secretin receptor across various human tissues. The data is compiled from studies employing techniques such as Northern blot analysis, in vitro receptor autoradiography, and immunohistochemistry. Expression levels are presented qualitatively and, where available, semi-quantitatively.
Table 1: Secretin Receptor mRNA Expression in Human Tissues
| Tissue | Relative mRNA Expression Level | Reference |
| Pancreas | Very High | [3] |
| Kidney | High | [3] |
| Small Intestine | Moderate | [3] |
| Lung | Moderate | [3] |
| Liver | Low | [3] |
| Brain | Trace | [3] |
| Heart | Trace | [3] |
| Ovary | Trace | [3] |
Data from Northern blot analysis of human tissue mRNA. The relative intensity for a 2.1-kilobase HSR transcript was determined.[3]
Table 2: Secretin Receptor Protein Expression and Localization
| Organ | Tissue/Cell Type | Expression Level/Localization | Key Findings | Reference |
| Pancreas | Ductal cells, Acinar cells | High in non-neoplastic ducts and lobules | Reduced binding in ductal adenocarcinoma. Serous cystic tumors are highly positive, while mucinous cystic tumors are negative. | [4][5][6] |
| Liver | Cholangiocytes (bile duct epithelial cells) | Expressed exclusively in cholangiocytes, not hepatocytes. Higher in large cholangiocytes. | Expression increases in cholestasis and cholangiocarcinoma. | [7][8][9] |
| Stomach | Glands in the antral mucosa | Present in deep portions of mucosal glands | Co-localized with neuroendocrine cells (G cells). | [4][7] |
| Kidney | Renal medulla, Proximal tubules, Ascending thick segment of the loop of Henle | Moderate | Implicated in water homeostasis. | [7][10] |
| Brain | Cerebellum, Hippocampus, Central amygdala, Hypothalamic nuclei | Low to moderate | SCTR mRNA has a wider distribution than previously thought, suggesting significant functional relevance. | [7][11][12][13] |
| Lung | Epithelia of the tertiary bronchus | Moderate | Human secretin receptor was originally isolated from lung cells. | [7][8] |
Signaling Pathway
The secretin receptor primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][9][14] This signaling cascade activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological effects of secretin. In some cellular contexts, the secretin receptor can also couple to Gq, leading to the activation of phospholipase C and an increase in intracellular calcium.[3]
Caption: Secretin Receptor Signaling Pathway.
Experimental Protocols
Accurate quantification of secretin receptor expression is crucial for research and drug development. Below are detailed methodologies for commonly employed techniques.
Radioligand Binding Assay
This technique is the gold standard for measuring the affinity of ligands to their receptors and for quantifying receptor density (Bmax).[15]
Objective: To determine the binding affinity (Ki) of a test compound for the secretin receptor and the density of receptors in a given tissue or cell preparation.
Materials:
-
Tissue homogenates or cell membranes expressing the secretin receptor.
-
Radiolabeled secretin (e.g., [¹²⁵I]Tyr¹⁰ rat secretin).[4]
-
Unlabeled secretin (for competition assays).
-
Binding buffer (e.g., Krebs-Ringers/HEPES (KRH) medium containing 0.01% soybean trypsin inhibitor and 0.2% bovine serum albumin).[16]
-
Glass fiber filters.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in an appropriate buffer and prepare a membrane fraction through differential centrifugation.[16]
-
Incubation: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of radiolabeled secretin, and varying concentrations of the unlabeled competitor (test compound or unlabeled secretin).
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Performed with increasing concentrations of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[15]
-
Competition Binding: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive method used to quantify mRNA expression levels of the secretin receptor.
Objective: To measure the relative or absolute quantity of secretin receptor mRNA in a biological sample.
Materials:
-
Total RNA isolated from tissues or cells.
-
Reverse transcriptase and associated reagents (dNTPs, primers).
-
qPCR instrument.
-
SYBR Green or TaqMan probe-based qPCR master mix.
-
Primers specific for the secretin receptor gene and a reference (housekeeping) gene.
Procedure:
-
RNA Isolation: Extract total RNA from the sample using a standard method (e.g., TRIzol or a column-based kit).[17] Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[18]
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[19]
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[18][19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the secretin receptor and a reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the secretin receptor and the reference gene.
-
Calculate the relative expression of the secretin receptor mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.[20]
-
Caption: Experimental Workflow for RT-qPCR.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of the secretin receptor protein within a tissue sample.
Objective: To determine the cellular and subcellular distribution of the secretin receptor protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Primary antibody specific for the secretin receptor.
-
Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Chromogenic substrate or fluorescence microscope.
-
Antigen retrieval solution.
-
Blocking solution.
-
Wash buffers.
Procedure:
-
Deparaffinization and Rehydration: Remove paraffin (B1166041) from the tissue sections using xylene and rehydrate through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Unmask the antigenic sites by heating the slides in an appropriate antigen retrieval solution (e.g., citrate (B86180) buffer).
-
Blocking: Incubate the sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the secretin receptor at a predetermined optimal concentration and time.
-
Secondary Antibody Incubation: After washing, incubate the sections with the enzyme- or fluorophore-conjugated secondary antibody that specifically binds to the primary antibody.
-
Detection:
-
Chromogenic: If using an enzyme-conjugated secondary antibody, add a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Fluorescent: If using a fluorophore-conjugated secondary antibody, visualize the signal using a fluorescence microscope.
-
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology. Dehydrate, clear, and mount the slides with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to evaluate the intensity and localization of the secretin receptor staining.
Conclusion
The secretin receptor exhibits a distinct and functionally significant pattern of expression across various tissues. Its high prevalence in the pancreas and biliary system underscores its critical role in digestion, while its presence in the kidney and brain points to broader physiological functions. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to accurately quantify and localize secretin receptor expression, facilitating further investigation into its role in health and disease and aiding in the development of novel therapeutic strategies targeting this important receptor.
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and expression of a human secretin receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin Receptors in Normal and Diseased Human Pancreas: Marked Reduction of Receptor Binding in Ductal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pancreapedia.org [pancreapedia.org]
- 7. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel effects of the gastrointestinal hormone secretin on cardiac metabolism and renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of secretin receptors in the rat central nervous system: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenotypes Developed in Secretin Receptor-Null Mice Indicated a Role for Secretin in Regulating Renal Water Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Secretin Function Versus Exogenous Synthetic Human Secretin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Secretin, a 27-amino acid peptide hormone, is a key regulator of gastrointestinal and central nervous system functions. Endogenously released by S-cells of the duodenum in response to luminal acidification, its primary role is to stimulate the pancreas and biliary ducts to secrete a bicarbonate-rich fluid, thereby neutralizing gastric acid and optimizing the environment for digestive enzymes. Exogenous synthetic human secretin (e.g., ChiRhoStim®) is a bioequivalent counterpart utilized in clinical diagnostics and research to probe pancreatic function and diagnose neuroendocrine tumors such as gastrinomas. This guide provides an in-depth technical comparison of the function of endogenous secretin and the application of exogenous synthetic human secretin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Endogenous Secretin: Physiological Function and Regulation
Endogenous secretin is the primary hormonal mediator of pancreatic and biliary bicarbonate secretion. Its release is triggered by a decrease in duodenal pH to below 4.5, a direct consequence of the entry of acidic chyme from the stomach.[1] This physiological feedback loop is crucial for maintaining homeostasis within the duodenum.
The principal functions of endogenous secretin include:
-
Stimulation of Pancreatic and Biliary Bicarbonate Secretion: Secretin acts on the ductal cells of the pancreas and cholangiocytes in the liver to stimulate the secretion of a fluid high in bicarbonate. This neutralizes gastric acid in the duodenum.[2]
-
Inhibition of Gastric Acid Secretion: Secretin reduces the secretion of gastric acid from parietal cells in the stomach, contributing to the regulation of duodenal pH.[2]
-
Potentiation of Cholecystokinin (CCK) Effects: Secretin can enhance the effects of CCK on pancreatic enzyme secretion.
-
Neurotransmission: Secretin and its receptors are also found in the central nervous system, where they are implicated in neurotransmission and water homeostasis.[2]
Exogenous Synthetic Human Secretin (ChiRhoStim®)
Synthetic human secretin is a manufactured peptide identical in structure and function to endogenous human secretin. Its primary utility is as a diagnostic agent. Studies have demonstrated that synthetic human and porcine secretins are bioequivalent to biologically derived porcine secretin in their capacity to stimulate pancreatic secretions.[1]
Clinical and research applications of exogenous secretin include:
-
Diagnosis of Pancreatic Exocrine Insufficiency: The secretin stimulation test is considered a gold standard for assessing pancreatic function. A diminished bicarbonate output following exogenous secretin administration is indicative of pancreatic disease, such as chronic pancreatitis.[3]
-
Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome): In patients with gastrinomas, the administration of exogenous secretin paradoxically stimulates the release of gastrin, a response not seen in healthy individuals.[4]
-
Facilitation of Endoscopic Retrograde Cholangiopancreatography (ERCP): Secretin can be used to improve visualization of the pancreatic duct during ERCP procedures.[5]
Quantitative Comparison: Endogenous vs. Exogenous Secretin
While direct real-time comparison of the cellular effects of endogenous versus exogenous secretin in humans is complex, valuable insights can be drawn from receptor binding affinities, second messenger activation, pharmacokinetic profiles of the exogenous form, and physiological output from stimulation tests.
Receptor Binding and Activation
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Binding Affinity (Ki) | 3.4 ± 0.4 nM | Natural Secretin on CHO-SecR cells | [6] |
| Half-maximal Inhibitory Concentration (IC50) | 0.325 nM | Human Secretin in competition binding assay | [7] |
| Half-maximal Effective Concentration (EC50) for cAMP | 0.05 ± 0.01 nM | Natural Secretin on CHO-SecR cells | [6] |
| Half-maximal Effective Concentration (EC50) for cAMP | 0.0012 ± 0.0003 nM | Human Secretin in GloSensor cAMP assay | [8] |
| Half-maximal Effective Concentration (EC50) for cAMP | 9.5 pM | Human Secretin in cAMP Hunter assay | [9] |
Pharmacokinetics of Exogenous Synthetic Human Secretin (ChiRhoStim®)
| Parameter | Value | Subject Population | Reference |
| Elimination Half-life | 45 minutes | 12 healthy subjects | [10][11] |
| Volume of Distribution | 2.7 L | 12 healthy subjects | [10][11] |
| Clearance | 580.9 ± 51.3 mL/min | 12 healthy subjects | [10][11] |
Physiological Response to Stimulation
| Parameter | Endogenous Stimulation (via Duodenal Acidification) | Exogenous Stimulation (Synthetic Human Secretin) | Reference |
| Stimulus | Duodenal pH < 4.5 | Intravenous bolus (0.2 - 0.4 mcg/kg) | [1][12] |
| Peak Pancreatic Bicarbonate Concentration (Normal) | Dependent on acid load | ≥ 80 mEq/L | [11][13] |
| Pancreatic Fluid Secretion Rate (Normal) | Increases significantly | Volume response > 2.0 mL/kg/hr | [14] |
| Serum Gastrin Response (Normal) | No significant change or slight inhibition | No significant change | [12] |
| Serum Gastrin Response (Gastrinoma) | N/A | Increase of ≥ 110 pg/mL or > 200 pg/mL above baseline | [11][15] |
Signaling Pathways
The biological effects of both endogenous and exogenous secretin are mediated through the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family.[16]
Primary Signaling Pathway: cAMP/PKA
The canonical signaling pathway for the secretin receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein.[8] This initiates a cascade of intracellular events:
-
Binding of secretin to the SCTR induces a conformational change in the receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.
-
The GTP-bound Gs alpha subunit dissociates and activates adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
PKA then phosphorylates downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[2]
Secondary Signaling Pathway: Calcium Mobilization
In addition to the primary cAMP pathway, the secretin receptor has also been shown to couple to Gq proteins, leading to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[8] The physiological significance of this secondary pathway is still under investigation but may contribute to the pleiotropic effects of secretin.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of exogenous synthetic human secretin.
Endoscopic Pancreatic Function Test (ePFT)
This test assesses pancreatic exocrine function by measuring bicarbonate output in response to secretin stimulation.
Patient Preparation:
-
Patients should fast for at least 12 hours prior to the procedure.[3]
-
Medications that may interfere with pancreatic secretion, such as anticholinergics, should be discontinued (B1498344) for an appropriate period (e.g., at least 5 half-lives) before the test.[5]
-
Proton pump inhibitors (PPIs) may also affect results and their discontinuation should be considered.[17]
Procedure:
-
Induce conscious sedation in the patient.
-
Perform a standard upper endoscopy, advancing the endoscope to the second portion of the duodenum.
-
Thoroughly aspirate all gastric and residual duodenal fluid to prevent contamination.[13]
-
Administer synthetic human secretin (ChiRhoStim®) as an intravenous bolus at a dose of 0.2 mcg/kg body weight over 1 minute.[5][13]
-
Collect duodenal fluid samples continuously through the suction channel of the endoscope into a chilled collection trap at timed intervals: 15, 30, 45, and 60 minutes post-secretin administration.[3]
Sample Handling and Analysis:
-
Place collected fluid samples on ice immediately.
-
Measure the volume of each sample.
-
Determine the bicarbonate concentration (mEq/L) in each sample using a standard autoanalyzer.
-
The peak bicarbonate concentration from any of the collected samples is used for diagnosis. A peak bicarbonate concentration of less than 80 mEq/L is considered indicative of pancreatic exocrine insufficiency.[11][13]
Secretin Stimulation Test for Gastrinoma
This provocative test is used to differentiate gastrinomas from other causes of hypergastrinemia.
Patient Preparation:
-
Patients must fast overnight (at least 12 hours).[15]
-
Instruct the patient to avoid alcohol for 24 hours prior to the test.[18]
-
Proton pump inhibitors (PPIs) should be discontinued for at least one week, and H2-receptor antagonists for at least two days before the test, if medically permissible.[5][19]
Procedure:
-
Place an intravenous catheter for blood draws and secretin administration.
-
Draw baseline blood samples for serum gastrin measurement at -10 minutes and -1 minute before secretin injection.[12][15]
-
Administer synthetic human secretin (ChiRhoStim®) as an intravenous bolus at a dose of 0.4 mcg/kg body weight over 1 minute.[5][12]
-
Draw blood samples for serum gastrin measurement at 2, 5, 10, 15, 20, and 30 minutes after secretin injection.[12][15]
Sample Handling and Analysis:
-
Collect blood samples in serum separator tubes or EDTA tubes, depending on laboratory requirements.
-
Process samples according to the laboratory's protocol for gastrin measurement (e.g., centrifuge, separate serum/plasma, and freeze if necessary).[19]
-
Measure gastrin levels using a validated immunoassay (e.g., RIA or chemiluminescent immunoassay).
-
A positive test for gastrinoma is indicated by a paradoxical increase in serum gastrin of more than 200 pg/mL above the basal level, or an increase of ≥ 110 pg/mL.[11][15]
Radioimmunoassay (RIA) for Secretin
This protocol outlines the general steps for measuring secretin concentrations in plasma.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled secretin (tracer) competes with unlabeled secretin in the sample for a limited number of binding sites on a secretin-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of secretin in the sample.
Materials and Reagents:
-
Secretin-specific antibody
-
Radiolabeled secretin (e.g., 125I-secretin)
-
Secretin standards of known concentrations
-
Assay buffer
-
Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Sample Collection and Preparation: Collect whole blood in chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin). Immediately centrifuge at 4°C, separate the plasma, and store at -70°C until analysis. Plasma extraction may be required to remove interfering substances.[20]
-
Assay Setup:
-
Pipette standards, controls, and unknown plasma samples into appropriately labeled tubes.
-
Add a fixed amount of secretin-specific antibody to each tube (except for total count tubes).
-
Add a fixed amount of radiolabeled secretin to each tube.
-
-
Incubation: Incubate the tubes for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.[21]
-
Separation of Bound and Free Ligand: Add a precipitating agent to separate the antibody-bound secretin from the free secretin. Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity as a function of the secretin concentration for the standards. Determine the secretin concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Conclusion
Endogenous secretin is a fundamental physiological regulator of duodenal pH and pancreatic function. Exogenous synthetic human secretin serves as an invaluable and bioequivalent tool for the diagnostic evaluation of pancreatic exocrine insufficiency and gastrin-secreting tumors. A thorough understanding of their comparative functions, the underlying signaling mechanisms, and the meticulous application of standardized experimental protocols are essential for both clinical diagnosis and advancing research in gastroenterology and endocrinology.
References
- 1. [Comparison of the effects of natural and synthetic secretin on the exocrine secretion of the human pancreas (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Update on endoscopic pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ChiRhoStim (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. labcorp.com [labcorp.com]
- 13. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 16. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exogenous and endogenous stimulations during different phases of pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psh.myprintdesk.net [psh.myprintdesk.net]
- 19. nbt.nhs.uk [nbt.nhs.uk]
- 20. Radioimmunoassay of secretin: A critical review and current status (Journal Article) | OSTI.GOV [osti.gov]
- 21. phoenixbiotech.net [phoenixbiotech.net]
An In-depth Technical Guide to the Molecular Structure and Active Sites of Secrepan's Active Ingredients: Secretin and Pantoprazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Secrepan" is a trade name for pharmaceutical products whose active ingredients can be either the peptide hormone Secretin or the proton pump inhibitor Pantoprazole. This guide will delve into the molecular characteristics of both of these distinct active pharmaceutical ingredients.
Part 1: Secretin
Secretin is a gastrointestinal peptide hormone that plays a crucial role in regulating the pH of the duodenum and stimulating pancreatic and biliary secretions.
Molecular Structure of Secretin
Secretin is a linear peptide hormone composed of 27 amino acids with a molecular weight of approximately 3055 Da.[1] It is initially synthesized as a 120-amino acid precursor protein known as prosecretin, which includes an N-terminal signal peptide, a spacer, the secretin peptide (residues 28-54), and a 72-amino acid C-terminal peptide.[1][2][3] Proteolytic processing then yields the mature, biologically active 27-amino acid peptide.[3]
The primary structure of human secretin is: H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ [1]
In its secondary structure, secretin forms an alpha-helical conformation between amino acid positions 5 and 13.[1][4] The amino acid sequence of secretin shares some similarities with other peptide hormones such as glucagon, vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP).[1]
Active Sites of Secretin
The biological activity of secretin is dependent on its interaction with the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family.[2][5] The active sites of secretin can be understood as the specific amino acid residues that are critical for receptor binding and subsequent activation. Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying these key residues.
Multiple residues throughout the secretin peptide are crucial for its binding affinity and biological potency. The N-terminal region is particularly important for receptor selectivity and activation, while the C-terminal region contributes significantly to high-affinity binding.
Key Residues for Receptor Binding and Activity:
-
High Importance for Binding (>100-fold decrease in affinity upon alanine substitution): His¹, Asp³, Gly⁴, Phe⁶, Thr⁷, Ser⁸, Leu¹⁰, Asp¹⁵, Leu¹⁹, and Leu²³.[6][7]
-
Significant Importance for Binding (10 to 100-fold decrease): Thr⁵, Glu⁹, Ser¹¹, Arg¹², Leu¹³, Gln¹⁴, Arg¹⁸, Leu²², Leu²⁶, and Val²⁷.[6]
-
Critical for Biological Activity: His¹, Gly⁴, Thr⁷, Ser⁸, Glu⁹, Leu¹⁰, Leu¹⁹, Leu²², and Leu²³. Asp³, Phe⁶, Ser¹¹, Leu¹³, Asp¹⁵, Leu²⁶, and Val²⁷ also play a role.[7]
Notably, Leu¹⁹ has been identified as a uniquely important residue for secretin's function compared to other members of its peptide family.[7]
Signaling Pathway
Secretin exerts its physiological effects by binding to its specific G protein-coupled receptor (SCTR) located on the basolateral membrane of target cells, such as pancreatic and bile duct cells.[2][8] This interaction initiates an intracellular signaling cascade.
-
Receptor Binding: Secretin binds to the SCTR.
-
G-Protein Activation: The binding event activates the associated Gs alpha subunit of the G protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9]
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological response. A key target is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which, upon activation, leads to the secretion of bicarbonate-rich fluids.[2][8]
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Biochemistry/Secretin - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. What is the mechanism of Secretin? [synapse.patsnap.com]
The Role of Secretin in the Gut-Brain Axis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the emerging role of the gut hormone Secretin as a key mediator in the gut-brain axis, with a particular focus on the "gut-brown fat-brain" signaling pathway. It is intended to serve as a resource for researchers and professionals in drug development interested in the intricate neurohormonal regulation of energy homeostasis and appetite.
Introduction: Secretin and the Gut-Brain Axis
The gut-brain axis is a bidirectional communication network that integrates gut and brain function, playing a critical role in maintaining homeostasis.[1] This complex interplay involves neural, endocrine, immune, and humoral signaling pathways.[1] Recently, the gut hormone Secretin has been identified as a significant endocrine mediator within this axis, influencing appetite and energy expenditure through a novel pathway involving brown adipose tissue (BAT).[2][3]
Secretin is a 27-amino acid peptide hormone secreted by S-cells in the duodenum in response to gastric acid and nutrients.[3][4] While its classical physiological role is the stimulation of pancreatic and biliary bicarbonate and fluid secretion, emerging evidence has elucidated its function as a neuropeptide.[4][5] Secretin and its receptor (SCTR) are expressed in various brain regions, including the hypothalamus and cerebellum, suggesting a direct role in central nervous system (CNS) functions.[6][7]
This guide will delve into the technical details of Secretin's action within the gut-brain axis, focusing on the signaling pathways, quantitative physiological effects, and the experimental protocols used to elucidate these mechanisms.
The Secretin-Mediated Gut-Brown Fat-Brain Axis Signaling Pathway
Postprandial release of Secretin from the gut initiates a signaling cascade that involves the activation of brown adipose tissue (BAT) thermogenesis. This activation serves as a satiation signal to the brain, thereby regulating food intake.[2][3][8] The Secretin Receptor (SCTR) is a G protein-coupled receptor (GPCR) belonging to the class B GPCR subfamily.[5][9]
The primary signaling mechanism upon Secretin binding to SCTR is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][7] There is also evidence for the involvement of the Phospholipase C (PLC) pathway.[7] In the hypothalamus, this signaling cascade modulates the activity of key neuronal populations involved in appetite regulation, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons.[3][10]
Quantitative Data on the Effects of Secretin in the Gut-Brain Axis
The following tables summarize the key quantitative findings from studies investigating the effects of Secretin on the gut-brain axis.
Table 1: Effects of Secretin on Neuronal Activity and Brain Metabolism
| Parameter | Species | Brain Region | Method | Effect of Secretin | Reference |
| Glucose Uptake | Human | Caudate Nucleus | [18F]-FDG PET | Negatively correlated with BAT glucose uptake (r = -0.54) | [1][11] |
| BOLD Signal | Human | Reward-related brain regions | fMRI | Downregulated in response to appetizing food images | [11] |
| c-Fos Expression | Rat | Paraventricular Nucleus (PVN), Arcuate Nucleus (Arc) | Immunohistochemistry | Increased expression | [6][12] |
| Spontaneous Postsynaptic Currents (sPSCs) | Mouse | GnRH Neurons | Electrophysiology | Increased frequency to 118.0 ± 2.64% of control | [12] |
| Miniature Postsynaptic Currents (mPSCs) | Mouse | GnRH Neurons | Electrophysiology | Increased frequency to 147.6 ± 19.19% of control | [12] |
| Resting Membrane Potential | Mouse | GnRH Neurons | Electrophysiology | Depolarized by 12.74 ± 4.539 mV | [12] |
| Evoked Action Potentials (APs) | Mouse | GnRH Neurons | Electrophysiology | Increased frequency to 144.3 ± 10.8% of control | [12] |
Table 2: Effects of Secretin on Gene Expression in the Hypothalamus
| Gene | Species | Brain Region | Method | Effect of Secretin | Reference |
| Pro-opiomelanocortin (POMC) | Mouse | Arcuate Nucleus (Arc) | qRT-PCR | Increased mRNA expression | [10] |
| Agouti-related peptide (AgRP) | Mouse | Arcuate Nucleus (Arc) | qRT-PCR | Decreased mRNA expression | [10] |
| Thyrotropin-releasing hormone (TRH) | Mouse | Paraventricular Nucleus (PVN) | qRT-PCR | Increased mRNA expression | [10] |
| Melanocortin-4 receptor (Mc4r) | Mouse | Paraventricular Nucleus (PVN) | qRT-PCR | Increased mRNA expression | [10] |
Table 3: Effects of Secretin on Food Intake and Energy Expenditure
| Parameter | Species | Administration Route | Effect of Secretin | Reference |
| Food Intake | Mouse | Central (ICV) & Peripheral (IP) | Suppressed | [10] |
| Food Intake | Human | Intravenous Infusion | Delayed motivation to refeed after a meal by 39 min | [13] |
| Energy Expenditure | Human | Intravenous Infusion | Increased | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Secretin's role in the gut-brain axis.
In Vivo Animal Studies
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Habituation or sensitization of brain response to food cues: Temporal dynamic analysis in an functional magnetic resonance imaging study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent intracerebroventricular AAV injections [protocols.io]
- 7. Intracerebroventricular injection [bio-protocol.org]
- 8. An intron-based real-time PCR method for measuring vasopressin gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Secretin Receptor Deficiencies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The secretin receptor (SCTR), a class B G protein-coupled receptor (GPCR), is a critical regulator of various physiological processes, including pancreatic and biliary secretion, water homeostasis, and neuronal function.[1] Genetic deficiencies in the SCTR, arising from mutations or altered expression of the SCTR gene, can lead to a range of pathophysiological conditions. This technical guide provides a comprehensive overview of the genetic basis of SCTR deficiencies, detailing the molecular mechanisms, associated phenotypes, and the experimental methodologies used to characterize these defects. The guide is intended for researchers, scientists, and drug development professionals working to understand SCTR function and develop novel therapeutics targeting this receptor.
Introduction to the Secretin Receptor (SCTR)
The human secretin receptor is encoded by the SCTR gene, located on chromosome 2q14.2.[2][3] It is a member of the secretin/glucagon receptor family of GPCRs, characterized by a large N-terminal extracellular domain involved in ligand binding.[4][5] The primary endogenous ligand for SCTR is secretin, a 27-amino acid peptide hormone released from S-cells in the duodenum in response to acidic chyme.[1]
The SCTR is expressed in various tissues, including the pancreas, liver, stomach, kidney, and brain.[6][7] Its activation triggers downstream signaling cascades that mediate the diverse physiological effects of secretin.
The Genetic Landscape of SCTR Deficiencies
Deficiencies in secretin receptor function can arise from a variety of genetic alterations, including point mutations, splice variants, and complete gene knockout. These alterations can impact receptor expression, ligand binding, signal transduction, and ultimately lead to organ-specific or systemic dysfunction.
Naturally Occurring Mutations and Splice Variants
While rare, mutations in the SCTR gene have been associated with human disease. For instance, certain mutations have been linked to an increased risk of chronic pancreatitis.[8] Additionally, a splice variant of the SCTR has been identified in pancreatic and bile duct cancers.[9] This variant may have altered signaling properties and contribute to the pathophysiology of these malignancies.[10]
Engineered Deficiencies: Knockout Mouse Models
To investigate the in vivo function of the SCTR, researchers have developed secretin receptor-deficient (Sctr-/-) mouse models.[6][7] These models have been instrumental in elucidating the role of secretin signaling in various physiological systems. Phenotypes observed in SCTR knockout mice include:
-
Impaired Synaptic Plasticity and Abnormal Social Behavior: SCTR-/- mice exhibit defects in hippocampal long-term potentiation and display abnormal social behaviors, suggesting a role for secretin signaling in neuronal function.[7]
-
Altered Water Homeostasis: SCTR-/- mice show mild polydipsia and polyuria, with reduced expression of aquaporin 2 (AQP2), indicating a role for the secretin receptor in renal water reabsorption.[11]
-
Resistance to Diet-Induced Obesity: When fed a high-fat diet, SCTR-/- mice gain less weight and have lower body fat content compared to wild-type littermates, suggesting a role in metabolic regulation.[12]
-
Normal Pancreatic Development: Despite the well-established role of secretin in pancreatic secretion, SCTR-/- mice exhibit normal pancreatic development and adaptive growth.[13]
Molecular Mechanisms: SCTR Signaling Pathways
The secretin receptor primarily signals through the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4][14] However, evidence also suggests coupling to the Gq alpha subunit, resulting in the activation of phospholipase C and subsequent mobilization of intracellular calcium.[15]
The Canonical Gs-cAMP Signaling Pathway
The primary and best-characterized signaling pathway for the secretin receptor is the Gs-cAMP pathway.
The Gq-Calcium Signaling Pathway
In addition to the Gs pathway, the secretin receptor has been shown to couple to Gq proteins, leading to an increase in intracellular calcium.
Quantitative Analysis of SCTR Function
The functional consequences of SCTR mutations are typically quantified by measuring changes in ligand binding affinity (Ki or Kd), agonist potency (EC50), and efficacy (Emax).
Table 1: Functional Characterization of Alanine-Substituted Secretin Analogs
| Secretin Analog | Binding Affinity (Ki, nM) | Relative Affinity (KiAla/KiSec) | Agonist Potency (EC50, nM) | Relative Potency (EC50Ala/EC50Sec) |
| Wild-Type Secretin | 3.4 ± 0.4 | 1.0 | 0.05 ± 0.01 | 1.0 |
| [Ala1]Secretin | >1000 | >294 | >1000 | >20000 |
| [Ala3]Secretin | 480 ± 60 | 141 | 12 ± 2 | 240 |
| [Ala6]Secretin | 350 ± 50 | 103 | 8 ± 1 | 160 |
| [Ala10]Secretin | 420 ± 60 | 124 | 15 ± 3 | 300 |
| [Ala19]Secretin | 680 ± 90 | 200 | 25 ± 4 | 500 |
| [Ala22]Secretin | 35 ± 5 | 10.3 | 0.8 ± 0.1 | 16 |
| [Ala23]Secretin | 510 ± 70 | 150 | 18 ± 3 | 360 |
| Data are presented as mean ± S.E.M. from three independent experiments.[16] |
Experimental Protocols
Site-Directed Mutagenesis of the SCTR Gene
Site-directed mutagenesis is a fundamental technique for introducing specific mutations into the SCTR gene to study the functional role of individual amino acid residues. A common method is inverse PCR using primers containing the desired mutation.
References
- 1. Secretin receptor family - Wikipedia [en.wikipedia.org]
- 2. Secretin receptor - Wikipedia [en.wikipedia.org]
- 3. Functional characterization of human genomic variation linked to polygenic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. SCTR secretin receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. SCTR secretin receptor - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 9. SCTR secretin receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Secretin receptor-knockout mice are resistant to high-fat diet-induced obesity and exhibit impaired intestinal lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretin Receptors in Normal and Diseased Human Pancreas: Marked Reduction of Receptor Binding in Ductal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Secretin (Secrepan) and its Interaction with Other Gut Hormones
Disclaimer: The brand name "Secrepan" primarily refers to the gastrointestinal hormone secretin.[1][2][3] This technical guide will, therefore, focus on the extensive scientific literature available for secretin. It is important to note that some commercial products bearing the name "this compound" may be combination drugs for treating conditions like acid reflux and are not the subject of this guide.[4][5]
This document provides a comprehensive overview of the gut hormone secretin, intended for researchers, scientists, and drug development professionals. It details secretin's physiological roles, its complex interplay with other gut hormones, its signaling pathway, and common experimental methodologies for its study.
Introduction to Secretin
Secretin is a 27-amino acid peptide hormone produced by S-cells, which are located in the mucosa of the duodenum and jejunum.[2] Its primary physiological role is the regulation of pH in the small intestine.[1][2] The release of secretin is stimulated by the acidification of the duodenal contents, typically as acidic chyme arrives from the stomach.[2] Once released into the bloodstream, secretin exerts its effects on various target organs, most notably the pancreas, stomach, and liver.
Interaction with Other Gut Hormones
Secretin's physiological effects are intricately linked with the actions of other gut hormones, creating a coordinated regulatory network for digestion.
-
Gastrin: Secretin generally acts as an inhibitor of gastrin release from G-cells in the stomach.[4][6] This inhibition of gastrin secretion contributes to secretin's primary function of reducing gastric acid production, forming a negative feedback loop.[6] However, in a paradoxical clinical observation, secretin administration can stimulate gastrin release from gastrinoma cells, a phenomenon utilized in the diagnostic testing for Zollinger-Ellison syndrome.[7]
-
Cholecystokinin (B1591339) (CCK): Secretin and CCK often act synergistically. While secretin stimulates the secretion of bicarbonate-rich fluid from the pancreas, CCK primarily stimulates the secretion of digestive enzymes.[8] Together, they produce a pancreatic juice optimal for the digestion of fats, proteins, and carbohydrates in the duodenum.[9] Some studies suggest a potentiation of the inhibitory effect on gastric acid secretion when secretin and CCK are administered together.[10][11]
-
Somatostatin (B550006): Secretin can stimulate the release of somatostatin from D-cells in the stomach and pancreas.[12][13] Somatostatin, in turn, is a potent inhibitor of gastric acid secretion and also inhibits the release of several other gut hormones, including gastrin and secretin itself.[14][15] This interaction suggests that somatostatin may mediate some of secretin's inhibitory effects on gastric acid secretion.[13]
-
Ghrelin: The direct interaction between secretin and ghrelin is less well-defined in the literature. However, both hormones are involved in the complex regulation of energy homeostasis and gastrointestinal motility.
Physiological Effects
Secretin's primary physiological functions are centered on neutralizing gastric acid and regulating digestion.
-
Stimulation of Pancreatic Bicarbonate Secretion: This is the most well-characterized effect of secretin. It stimulates the ductal cells of the pancreas to release a large volume of fluid rich in bicarbonate.[1][16] This bicarbonate neutralizes the acidic chyme entering the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[2]
-
Inhibition of Gastric Acid Secretion: Secretin inhibits gastric acid secretion from parietal cells in the stomach.[5][17] This is achieved through multiple mechanisms, including the inhibition of gastrin release and the stimulation of somatostatin secretion.[2][6]
-
Effects on Gastric Motility: Secretin has been shown to delay gastric emptying and inhibit gastric motility.[18][19][20] This action helps to regulate the rate at which chyme enters the small intestine, allowing for more efficient digestion and absorption.
-
Cholelithiasis (Bile Production): Secretin stimulates the secretion of bicarbonate and water from the bile ducts, increasing bile flow.[3]
Quantitative Data on Secretin's Effects
The following table summarizes quantitative data from various studies on the physiological effects of secretin.
| Parameter | Species | Experimental Condition | Dosage/Concentration of Secretin | Observed Effect | Citation |
| Pancreatic Bicarbonate Secretion | Human | Intravenous infusion | 0.9 CU/kg/h | Bicarbonate output of 526 +/- 49 micromol/min | [16] |
| Human | Intravenous infusion | 0.03 CU/kg/h | Increased bicarbonate from 28 +/- 13 to 182 +/- 24 µmol/5 min | [21] | |
| Human | Intravenous infusion | 0.1 to 2.7 CU/kg/h | Mean maximal bicarbonate secretion of 33 +/- 4 mEq/h | [22][23] | |
| Rat | Isolated perfused pancreas | 10 pM to 10 nM | Dose-dependent increase in pancreatic juice flow (1.1- to 11.7-fold) | [24] | |
| Gastric Acid Secretion | Human (Duodenal Ulcer Patients) | Intravenous infusion during meal | 1 U/kg-hr | ~70% inhibition of acid secretion | [5] |
| Human (Duodenal Ulcer Patients) | Intravenous infusion with pentagastrin (B549294) | 1 U/kg-hr | ~60% inhibition of acid response | [5] | |
| Human | Intravenous infusion | 3.0 µg/kg/hr | Complete cessation of meal-stimulated acid secretion | [25] | |
| Gastric Emptying | Human (Healthy Volunteers) | Intravenous infusion with meal | Not specified | Delayed gastric emptying at 30 min by -11% | [20] |
| Human (Functional Dyspepsia) | Intravenous infusion with meal | Not specified | Delayed gastric emptying at 30 min by -8% | [26] | |
| Somatostatin Release | Cultured Human Antral Cells | In vitro incubation | 10⁻⁸ mol/L | Threefold increase in somatostatin release | [11] |
| Gastrin Release (Gastrinoma cells) | Cultured Gastrinoma Cells | In vitro incubation | 10⁻⁶ mol/L | Increased gastrin release to 798 +/- 48 pg/ml from a control of 463 +/- 85 pg/ml | [7] |
Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][27]
The binding of secretin to its receptor, primarily located on the basolateral membrane of target cells (e.g., pancreatic ductal cells), initiates a conformational change in the receptor. This leads to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][28]
cAMP acts as a second messenger, activating Protein Kinase A (PKA).[3] PKA then phosphorylates various intracellular proteins, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The activation of CFTR and other ion transporters leads to the secretion of bicarbonate and water into the pancreatic ducts.[29][30]
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secretin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Secretin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of secretin on gastrin release from gastrinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancreas - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Secretin and cholecystokin-pancreozymin in combination in the inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cholecystokinin and secretin on somatostatin release from cultured antral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of inhibitory action of secretin on gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Somatostatin suppresses secretin and pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of secretin and jejunal acidification on gastric and pancreatic secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Secretin-induced gastric relaxation is mediated by vasoactive intestinal polypeptide and prostaglandin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of low dose secretin and caerulein on pure pancreatic bicarbonate secretion and plasma secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Secretin-induced exocrine secretion in perfused pancreas isolated from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Secreting Stimulation Test for Gastrinoma Diagnosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the secretin stimulation test, a key diagnostic tool for gastrinoma, a neuroendocrine tumor that secretes excess gastrin, leading to Zollinger-Ellison syndrome.
Introduction
The secretin stimulation test is a provocative endocrine test used to differentiate gastrinomas from other causes of hypergastrinemia. In healthy individuals, secretin administration inhibits gastrin release. However, in patients with gastrinomas, secretin paradoxically stimulates the release of gastrin from the tumor cells.[1] This differential response forms the basis of the diagnostic test.
Data Presentation
The following tables summarize the key quantitative data for the secretin stimulation test protocol.
Table 1: Secretin Dosage and Administration
| Parameter | Value | Reference |
| Secretin Dosage | 0.4 µg/kg of body weight | [2][3] |
| Route of Administration | Intravenous (IV) bolus | [2] |
| Infusion Duration | 1 minute | [3] |
Table 2: Blood Sampling Schedule
| Time Point | Description | Reference |
| -15 minutes | Baseline sample 1 | [3] |
| -1 minute | Baseline sample 2 | [3] |
| 2 minutes | Post-stimulation sample | [2][4] |
| 5 minutes | Post-stimulation sample | [4] |
| 10 minutes | Post-stimulation sample | [4] |
| 15 minutes | Post-stimulation sample | [5][4] |
| 20 minutes | Post-stimulation sample | |
| 30 minutes | Post-stimulation sample | [3][5] |
Table 3: Diagnostic Criteria for Gastrinoma
| Criterion | Value | Reference |
| Absolute increase in serum gastrin from baseline | ≥ 120 pg/mL | [3] |
| Absolute increase in serum gastrin from baseline | ≥ 200 pg/mL | [5][4] |
Note: A threshold of ≥120 pg/mL is often recommended due to its high specificity.[1]
Experimental Protocols
Patient Preparation
-
Medication Discontinuation:
-
Proton pump inhibitors (PPIs) should be discontinued (B1498344) for at least one week prior to the test.[6][7]
-
H2-receptor antagonists should be discontinued for at least 48-72 hours before the test.[6]
-
Antacids should be stopped 24 hours before the test.
-
-
Fasting: The patient must fast for at least 12 hours before the test.[3][8] Water is permitted.
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential risks, and benefits.
Materials and Reagents
-
Synthetic human secretin for injection
-
Sterile saline for reconstitution
-
Intravenous (IV) catheter
-
Syringes and needles
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-20°C or colder) for sample storage
-
Gastrin immunoassay kit
Procedure
-
IV Access: Insert an intravenous catheter into a peripheral vein for blood sampling and secretin administration.
-
Baseline Blood Samples: Draw two baseline blood samples at -15 minutes and -1 minute before secretin administration.[3]
-
Secretin Administration: Reconstitute the synthetic human secretin according to the manufacturer's instructions. Administer the calculated dose (0.4 µg/kg) as an intravenous bolus over 1 minute.[3]
-
Post-Stimulation Blood Samples: Draw blood samples at 2, 5, 10, 15, 20, and 30 minutes after the secretin injection.[2][3][5][4]
-
Sample Handling:
-
Collect blood in serum separator tubes.
-
Allow the blood to clot at room temperature.
-
Centrifuge the samples to separate the serum.
-
Aliquot the serum into labeled cryovials.
-
Freeze the serum samples immediately and store them at -20°C or colder until analysis.[6]
-
Gastrin Measurement
Serum gastrin concentrations are measured using a validated immunoassay. It is crucial to use an assay that detects the various forms of gastrin that may be secreted by tumors.[9]
Interpretation of Results
A positive test for gastrinoma is indicated by a significant increase in serum gastrin levels following secretin administration. An absolute increase of ≥120 pg/mL from the baseline is considered a highly specific diagnostic criterion.[1][3] An increase of ≥200 pg/mL is also widely accepted as diagnostic.[5][4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the secretin stimulation test.
Signaling Pathway of Secretin in Gastrinoma Cells
Caption: Secretin signaling pathway in gastrinoma cells.
References
- 1. logan.testcatalog.org [logan.testcatalog.org]
- 2. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 3. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. labcorp.com [labcorp.com]
- 6. Gastrin, Serum | MLabs [mlabs.umich.edu]
- 7. childrensmn.org [childrensmn.org]
- 8. testing.com [testing.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Secrepan (Secretin) in Animal Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Secrepan (synthetic human secretin) in preclinical animal models of pancreatitis. Contrary to inducing pancreatitis, secretin serves as a valuable tool for modulating and assessing pancreatic function, particularly in models where pancreatitis is initiated by agents such as caerulein (B1668201), a cholecystokinin (B1591339) (CCK) analog. Secretin's primary physiological role is to stimulate pancreatic ductal cells to secrete a bicarbonate-rich fluid, which is crucial for neutralizing gastric acid and maintaining ductal patency.[1][2] In the context of experimental pancreatitis, this compound can be utilized to investigate ductal cell function, assess the efficacy of therapeutic agents on pancreatic secretion, and explore the interplay between acinar and ductal cell signaling pathways.
This document outlines detailed protocols for the co-administration of secretin with caerulein in rodent models, methods for evaluating key biochemical and histological markers, and a summary of expected quantitative outcomes.
Signaling Pathways
Secretin initiates its physiological effects by binding to the secretin receptor (SR), a G protein-coupled receptor (GPCR) located on the basolateral membrane of pancreatic ductal cells.[2][3] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[3] The efflux of chloride ions into the ductal lumen drives the secretion of bicarbonate ions via the Cl-/HCO3- exchanger.[3] This signaling cascade results in the production of a voluminous, bicarbonate-rich pancreatic fluid.
In pancreatic acinar cells, the cholecystokinin (CCK) receptor is the primary target for caerulein. Supramaximal stimulation of this receptor is a key event in the initiation of experimental pancreatitis. While secretin's primary target is the ductal cell, it can potentiate the effects of CCK on acinar cells, an important consideration in co-administration studies.[4][5]
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. Secretin differentially sensitizes rat pancreatic acini to the effects of supramaximal stimulation with caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between secretin and a cholecystokinin-like peptide on pancreatic protein secretion and synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Fluorogenic In Vitro Assay for Measuring γ-Secretase Activity
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "Secrepan" is not a recognized scientific term. This document describes a protocol for measuring the activity of γ-secretase, an intramembrane protease complex. Given the context, it is presumed that the intended target of interest is a member of the secretase family, for which γ-secretase is a primary subject of research and therapeutic development.
Introduction
Gamma-secretase (γ-secretase) is a multi-subunit protease complex that conducts regulated intramembrane proteolysis (RIP) of numerous type-I transmembrane proteins.[1][2] The complex is composed of four essential subunits: Presenilin (PS), Nicastrin (Nct), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1).[1][3] Presenilin forms the catalytic core of the enzyme.[3]
γ-secretase plays a critical role in both physiological and pathological processes. Its two most studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.[1][3] Cleavage of APP by β-secretase and subsequently γ-secretase leads to the production of Amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease (AD).[3][4] Conversely, γ-secretase-mediated cleavage of Notch is essential for releasing the Notch Intracellular Domain (NICD), a key step in a signaling pathway crucial for cell-fate determination during development and in cancer.[1][5][6]
Given its dual role, the development of specific modulators of γ-secretase activity, rather than broad inhibitors, is a major goal for therapeutic intervention in AD. This requires robust and reliable in vitro assays to screen for and characterize such compounds. This application note provides a detailed protocol for a continuous, fluorescence-based in vitro assay to measure γ-secretase activity using a synthetic peptide substrate.
Signaling Pathway Overview
The processing of APP involves sequential cleavage by different secretases. The pathway illustrates how γ-secretase activity leads to the production of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.
References
- 1. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate recognition and processing by γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Secrepan Administration in Rodent Research Models
Disclaimer: Initial searches for the compound "Secrepan" did not yield any publicly available scientific literature within the context of rodent research. It is possible that "this compound" is a novel, proprietary compound not yet described in published literature, or that the name is a typographical error. Given the context of secretagogues in research, this document will proceed with detailed protocols for Secretin , a well-characterized hormone that stimulates pancreatic secretion and is commonly used in rodent models. Researchers intending to work with "this compound" should adapt these protocols based on the specific properties of their compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secretin is a key hormone in the regulation of pancreaticobiliary secretion and gastrointestinal motility. In rodent research, the administration of exogenous secretin is a fundamental technique to study pancreatic function, model pancreatic diseases such as pancreatitis, and investigate the physiological and pathological roles of the secretin-secretin receptor axis. These application notes provide comprehensive protocols for the preparation and administration of secretin in rats and mice, methods for assessing its biological effects, and relevant quantitative data.
Data Presentation
Quantitative data from preclinical studies are essential for experimental design and interpretation. The following tables summarize typical dosages and pharmacokinetic parameters of secretin in common rodent models.
Table 1: Recommended Dosing of Secretin in Rodent Models
| Species | Route of Administration | Dosage Range | Primary Application |
| Rat | Intravenous (IV) | 1 - 10 µg/kg | Stimulation of pancreatic fluid and bicarbonate secretion |
| Rat | Intraperitoneal (IP) | 10 - 20 µg/kg | Induction of experimental pancreatitis (often in combination with cerulein) |
| Mouse | Intravenous (IV) | 0.5 - 5 µg/kg | Assessment of pancreatic ductal cell function |
| Mouse | Intraperitoneal (IP) | 5 - 15 µg/kg | Investigation of secretin receptor signaling pathways |
Table 2: Pharmacokinetic Profile of Intravenous Secretin in Rats
| Pharmacokinetic Parameter | Mean Value | Unit |
| Half-life (t½) | ~3 - 5 | minutes |
| Volume of Distribution (Vd) | ~200 - 300 | mL/kg |
| Clearance (CL) | ~40 - 60 | mL/min/kg |
Note: These values are approximations and can vary based on the specific strain, age, and physiological condition of the animals, as well as the formulation of the secretin used.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of secretin in rodent models.
Protocol 1: Assessment of Pancreatic Exocrine Function in Anesthetized Rats
Objective: To quantify the volume and bicarbonate output of pancreatic juice following secretin stimulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Secretin (synthetic human or porcine)
-
Anesthetic agent (e.g., Inactin, urethane, or isoflurane)
-
Sterile saline (0.9% NaCl)
-
Polyethylene tubing (PE-10 and PE-50)
-
Surgical instruments (forceps, scissors, ligatures)
-
Heating pad to maintain body temperature
-
Micro-collection tubes (pre-weighed)
-
Bicarbonate analysis kit or titrator
Procedure:
-
Anesthetize the rat according to an approved institutional protocol and confirm the depth of anesthesia. Maintain body temperature at 37°C using a heating pad.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the duodenum to locate the common bile-pancreatic duct.
-
Ligate the bile duct near the liver to prevent contamination of pancreatic juice with bile.
-
Carefully cannulate the common bile-pancreatic duct with PE-10 tubing, ensuring a secure fit to prevent leakage.
-
Cannulate the jugular or femoral vein with PE-50 tubing for intravenous administration.
-
Allow the animal to stabilize for 30-60 minutes while infusing saline intravenously at a low rate (e.g., 1 mL/hr).
-
Collect basal pancreatic secretions for a 20-minute period into a pre-weighed collection tube.
-
Administer a bolus intravenous injection of secretin at the desired dose (e.g., 5 µg/kg).
-
Collect pancreatic juice in 10-minute intervals for 60-90 minutes.
-
Measure the volume of collected juice gravimetrically (assuming a density of 1.0 g/mL).
-
Determine the bicarbonate concentration in each sample using a titration method or a commercial assay kit.
Protocol 2: Induction of Mild Acute Pancreatitis in Mice
Objective: To induce a model of mild, edematous pancreatitis through pancreatic hyperstimulation.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
Secretin
-
Cerulein (or cholecystokinin-8)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Thirty minutes prior to the first cerulein injection, administer a single intraperitoneal (IP) injection of secretin (e.g., 10 µg/kg).
-
Proceed with hourly IP injections of cerulein (e.g., 50 µg/kg) for a total of 6 to 8 hours.
-
A control group should receive saline injections on the same schedule.
-
Monitor the mice for signs of pain or distress throughout the procedure.
-
One hour after the final injection, euthanize the mice.
-
Collect blood via cardiac puncture for the analysis of serum amylase and lipase (B570770) levels.
-
Harvest the pancreas, blot it dry, and weigh it to determine the pancreas-to-body weight ratio as an indicator of edema.
-
Fix a portion of the pancreas in 10% neutral buffered formalin for subsequent histological processing and evaluation (e.g., H&E staining).
Mandatory Visualizations
Signaling Pathway of Secretin in Pancreatic Ductal Cells
Caption: Secretin signaling cascade leading to bicarbonate secretion.
Experimental Workflow for Pancreatic Function Assessment
Caption: Workflow for assessing pancreatic exocrine function in rats.
Logical Framework for Pancreatitis Induction
Caption: Logical relationship of agents in pancreatitis induction.
Application Notes and Protocols for Studying Secrepan's (Secretin's) Effects in Cell Culture Models
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell culture models to investigate the biological effects of Secrepan. For the purposes of these protocols, "this compound" is treated as synonymous with the peptide hormone Secretin, a 27-amino acid peptide that plays crucial roles in regulating pancreatic and biliary secretion, as well as functioning as a neuropeptide in the central nervous system.[1][2][3][4]
Secretin exerts its effects by binding to the Secretin Receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) superfamily.[2][5][6] The primary signaling cascade involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7][8] However, in some cellular contexts, such as certain cancer cells, SCTR may couple to different G-proteins, leading to varied downstream effects.[9]
This document outlines protocols for utilizing pancreatic, cholangiocarcinoma, neuronal, and recombinant cell line models to dissect the molecular and cellular consequences of this compound treatment.
Recommended Cell Culture Models
The choice of cell model is critical for studying the context-specific effects of this compound. Below is a summary of recommended cell lines, their origins, and their relevance in this compound research.
| Cell Line | Type | Origin | Key Characteristics & Research Applications |
| PANC-1 | Pancreatic Adenocarcinoma | Human | Expresses wild-type SCTR, but may also express a dominant-negative splice variant, resulting in a blunted cAMP response to Secretin.[10][11] Useful for studying altered SCTR signaling in cancer. |
| Mz-ChA-1 | Cholangiocarcinoma | Human | Expresses SCTR. Secretin has an anti-proliferative effect on these cells, potentially through Gαi coupling, which suppresses cAMP levels.[9] |
| HIBEpiC | Normal Biliary Epithelial | Human | Non-cancerous control for cholangiocarcinoma studies. Secretin is mitogenic in these cells and stimulates cAMP production.[9] |
| Primary Neuronal Cultures | Primary Cells | Rodent (e.g., hippocampus, cerebellum) | Secretin and its receptor are expressed in the CNS.[12] These models are crucial for studying the neurotrophic and neuromodulatory roles of this compound, including its effects on cell survival and synaptic plasticity.[12][13][14] |
| CHO-K1/SCTR | Recombinant | Chinese Hamster Ovary | Stably express the human SCTR.[15] Ideal for high-throughput screening and detailed pharmacological characterization of this compound and its analogs due to a robust and reproducible signaling response (e.g., cAMP production or Ca2+ mobilization with Gα15 co-expression).[15] |
Signaling Pathway of this compound (Secretin)
This compound binds to its receptor, SCTR, initiating a signaling cascade that is cell-type dependent. The canonical pathway involves Gαs activation, while alternative pathways, such as Gαi coupling, have been observed in cancer cells.
Caption: Canonical and alternative signaling pathways of this compound (Secretin).
Experimental Workflow
A generalized workflow for assessing the cellular effects of this compound is depicted below. This workflow can be adapted based on the specific cell model and research question.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol is designed to quantify the primary signaling event following SCTR activation in response to this compound.
Materials:
-
Selected cell line (e.g., HIBEpiC, CHO-K1/SCTR, Mz-ChA-1)
-
Complete culture medium
-
This compound (human peptide, lyophilized)
-
Assay Buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or cAMP-Glo™ Assay, Promega)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells into a white opaque 96-well plate at a density of 10,000-30,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: The day of the assay, remove the culture medium and replace it with serum-free medium for 2-4 hours.
-
Reagent Preparation: Reconstitute lyophilized this compound in sterile water or an appropriate buffer to create a high-concentration stock solution. Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations (e.g., 1 pM to 1 µM).
-
Cell Stimulation: Remove the serum-free medium. Add 50 µL of Assay Buffer containing the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation) to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (Assay Buffer only) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the response (e.g., luminescence, fluorescence ratio) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50.
Quantitative Data Summary (Hypothetical):
| Cell Line | Treatment | EC50 (nM) | Max cAMP Fold Increase (vs. Vehicle) |
| HIBEpiC | This compound | 8.5 | 15.2 |
| Mz-ChA-1 | This compound | > 1000 | 1.3 (Suppressed) |
| CHO-K1/SCTR | This compound | 9.6[15] | 25.8 |
| HIBEpiC | Forskolin | N/A | 30.5 |
| Mz-ChA-1 | Forskolin | N/A | 28.9 |
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the impact of this compound on cell viability and proliferation.
Materials:
-
Selected cell line (e.g., Mz-ChA-1, HIBEpiC)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability/proliferation.
Quantitative Data Summary (Hypothetical):
| Cell Line | This compound Conc. (nM) | % Proliferation (vs. Control) at 72h |
| HIBEpiC | 0 | 100% |
| HIBEpiC | 100 | 135% |
| Mz-ChA-1 | 0 | 100% |
| Mz-ChA-1 | 100 | 65% |
Protocol 3: Apoptosis (Caspase-3/7) Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Selected cell line (e.g., Mz-ChA-1)
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
96-well white opaque plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-2 from Protocol 4.2.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Quantitative Data Summary (Hypothetical):
| Cell Line | This compound Conc. (nM) | Caspase-3/7 Activity (Fold Change vs. Control) at 48h |
| Mz-ChA-1 | 0 | 1.0 |
| Mz-ChA-1 | 100 | 2.8 |
| HIBEpiC | 0 | 1.0 |
| HIBEpiC | 100 | 1.1 |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular and molecular effects of this compound. By selecting appropriate cell culture models and applying these detailed methodologies, researchers can elucidate the role of the this compound/SCTR axis in both physiological and pathological conditions, paving the way for novel therapeutic strategies.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 6. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secretin - Wikipedia [en.wikipedia.org]
- 8. Molecular cloning and functional characterization of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin inhibits cholangiocarcinoma growth via dysregulation of the cAMP-dependent signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Silencing of secretin receptor function by dimerization with a misspliced variant secretin receptor in ductal pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]
- 13. Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secretin deficiency causes impairment in survival of neural progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. researchgate.net [researchgate.net]
CFTRinh-172: A Tool for Investigating Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Its dysfunction is the underlying cause of cystic fibrosis (CF), a multi-organ genetic disease. Understanding the intricate mechanisms of CFTR function and dysfunction is paramount for the development of effective therapeutic strategies. Pharmacological inhibitors of CFTR are indispensable tools in this endeavor, allowing for the acute and reversible blockade of its activity. Among these, CFTRinh-172 has emerged as a potent and widely used small molecule inhibitor, enabling detailed investigation into the physiological and pathophysiological roles of CFTR.
This document provides comprehensive application notes and detailed protocols for the use of CFTRinh-172 as a tool to investigate CFTR function. It is intended for researchers, scientists, and drug development professionals engaged in CF research and related fields.
Mechanism of Action
CFTRinh-172 is a thiazolidinone derivative that acts as a direct, reversible, and voltage-independent blocker of the CFTR channel.[1] Cryo-electron microscopy studies have revealed that CFTRinh-172 binds within the CFTR pore, near transmembrane helix 8.[2][3] This binding event stabilizes a closed, non-conductive conformation of the channel, effectively obstructing the ion conduction pathway from the extracellular side.[2][3] While it physically blocks the pore, CFTRinh-172 does not prevent the dimerization of the nucleotide-binding domains (NBDs), a critical step for channel gating.[2][3] Instead, it allosterically inhibits the rate of ATP turnover, thereby slowing the progression of the gating cycle.[4]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory potency of CFTRinh-172 on CFTR function.
Table 1: Inhibitory Potency (IC50/Ki) of CFTRinh-172 on CFTR
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 300 nM | Not specified | [5][6] |
| IC50 | ~0.2-4 µM | FRT cells (Short-circuit current) | [7] |
| Ki (Wild-type CFTR) | ~0.5 µM | Not specified | [5] |
| Ki (G551D CFTR) | ~0.5 µM | Not specified | [5] |
| Ki (G1349D CFTR) | ~0.5 µM | Not specified | [5] |
| Ki (F508del CFTR) | 0.2 µM | Not specified | [5] |
| IC50 (Human WT-CFTR) | 0.08 ± 0.01 µM | Electrophysiology | [8] |
| IC50 (Pig WT-CFTR) | 1.86 ± 0.12 µM | Electrophysiology | [8] |
Table 2: Effects of CFTRinh-172 on CFTR Channel Gating
| Parameter | Effect | Reference |
| Open Probability | Reduced by >90% | [5] |
| Mean Closed Time | Increased | [5][9] |
| Mean Open Time | Decreased | [9] |
| Unitary Conductance | No alteration (8 pS) | [5] |
Mandatory Visualizations
Figure 1: CFTR activation by the cAMP/PKA pathway and inhibition by CFTRinh-172.
Figure 2: Experimental workflow for Ussing chamber assay to measure CFTR inhibition.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for Measuring CFTR-Mediated Short-Circuit Current (Isc)
This electrophysiological technique measures the net ion transport across a polarized epithelial monolayer.[1]
Materials:
-
Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT), Calu-3, or primary human bronchial epithelial cells) cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing Chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM Glucose), continuously gassed with 95% O₂/5% CO₂ at 37°C.
-
Amiloride stock solution (e.g., 10 mM in DMSO).
-
CFTR agonist stock solution (e.g., 10 mM Forskolin in DMSO).
-
CFTRinh-172 stock solution (e.g., 10 mM in DMSO).[10]
Procedure:
-
Chamber Setup: Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and aerated Ringer's solution.[1]
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (Vte) and resistance (Rte) are achieved.[1]
-
Voltage Clamp: Clamp the Vte to 0 mV and continuously measure the short-circuit current (Isc).[11]
-
ENaC Inhibition: Add amiloride to the apical chamber to a final concentration of 10 µM to block the epithelial sodium channel (ENaC) and isolate the chloride current.[1][12]
-
CFTR Activation: Once the Isc stabilizes, add a CFTR agonist (e.g., 10 µM Forskolin) to the basolateral side (or both sides, depending on the cell type) to stimulate CFTR-mediated chloride secretion.[1]
-
CFTR Inhibition: After the stimulated Isc reaches a plateau, add increasing concentrations of CFTRinh-172 to the apical chamber to determine the dose-dependent inhibition of CFTR activity.[1][13]
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and each concentration of CFTRinh-172.
-
The CFTR-specific current is the portion of the agonist-stimulated current that is inhibited by CFTRinh-172.
-
Plot the percentage of inhibition against the concentration of CFTRinh-172 to generate a dose-response curve and determine the IC₅₀.[11]
Protocol 2: Patch-Clamp Electrophysiology for Single-Channel or Whole-Cell Recordings
This technique provides a direct measurement of CFTR channel currents.[14]
Materials:
-
Cells expressing CFTR cultured on glass coverslips.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM HEPES, 1 mM MgATP, and 75-100 U/mL PKA catalytic subunit, pH 7.4).
-
Extracellular (bath) solution (e.g., 145 mM NaCl, 2 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4).[2]
-
CFTRinh-172 stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips suitable for the patch-clamp setup.
-
Pipette Preparation: Pull and polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.[14]
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[11][14]
-
Configuration:
-
CFTR Activation: For the inside-out configuration, perfuse the patch with a solution containing ATP and PKA to activate CFTR channels. For the whole-cell configuration, CFTR can be activated by including cAMP and PKA in the pipette solution or by adding a membrane-permeable agonist to the bath.[14]
-
Recording Baseline Current: Record the macroscopic or single-channel currents at a fixed holding potential (e.g., -30 mV).[2]
-
Application of CFTRinh-172: Perfuse the cell or excised patch with the extracellular solution containing the desired concentration of CFTRinh-172.[14]
-
Recording Inhibited Current: Record the currents in the presence of the inhibitor.
Data Analysis:
-
For whole-cell recordings, measure the reduction in current amplitude to determine the percentage of inhibition.
-
For single-channel recordings, analyze the changes in open probability (Po), mean open time, and mean closed time.
Protocol 3: Iodide Efflux Assay
This is a cell-based functional assay that measures CFTR-dependent iodide transport.[1]
Materials:
-
Cells expressing CFTR cultured in 96-well plates.
-
Loading Buffer: Phosphate-buffered saline (PBS) containing 137 mM NaI, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, and 1 mM glucose, pH 7.4.[1]
-
Efflux Buffer: PBS with 137 mM NaNO₃ instead of NaI.[1]
-
CFTR agonists (e.g., 10 µM Forskolin and 100 µM IBMX).[1]
-
CFTRinh-172 stock solution (10 mM in DMSO).
-
Iodide-selective electrode or a fluorescent plate reader for YFP-based assays.[1]
Procedure:
-
Cell Culture: Plate cells at a high density and culture until a confluent monolayer is formed.[1]
-
Iodide Loading: Wash the cells twice with Efflux Buffer. Incubate the cells with Loading Buffer for 1 hour at 37°C.[1]
-
Washing: Rapidly wash the cells 5-7 times with ice-cold Efflux Buffer to remove extracellular iodide.[1]
-
Baseline Efflux: Add pre-warmed Efflux Buffer to the cells and collect aliquots of the buffer at 1-minute intervals for 3-5 minutes to establish a baseline iodide efflux rate.[1]
-
Stimulation and Inhibition: Add Efflux Buffer containing the CFTR agonist cocktail with or without various concentrations of CFTRinh-172.[1]
-
Efflux Measurement: Continue to collect aliquots of the Efflux Buffer at 1-minute intervals for 10-15 minutes.[1]
-
Quantification: Measure the iodide concentration in the collected aliquots using an iodide-selective electrode.[1]
Data Analysis:
-
Calculate the rate of iodide efflux over time.
-
The inhibitory effect of CFTRinh-172 is determined by comparing the stimulated efflux rate in the presence and absence of the inhibitor.[1]
Off-Target Effects and Considerations
While CFTRinh-172 is a highly selective inhibitor of CFTR, it is crucial to be aware of potential off-target effects, especially at higher concentrations. At concentrations above 5 µM, CFTRinh-172 can inhibit the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel.[7][15] Additionally, some studies have reported effects on mitochondrial function, leading to increased reactive oxygen species (ROS) production, which appears to be independent of CFTR.[14][16] Therefore, it is recommended to use the lowest effective concentration of CFTRinh-172 and include appropriate controls to account for potential off-target effects.
Conclusion
CFTRinh-172 is a powerful and selective pharmacological tool for the investigation of CFTR function. Its ability to directly and reversibly block the CFTR channel allows for the precise dissection of CFTR's role in a multitude of physiological and pathophysiological processes. The detailed protocols and data presented in this document provide a comprehensive resource for researchers utilizing CFTRinh-172 to advance our understanding of cystic fibrosis and related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cystic fibrosis transmembrane regulator inhibitors CFTR(inh)-172 and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radioimmunoassay for Detecting Secrepan (Porcine Secretin) Levels in Plasma
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secretin porcine | C130H220N44O41 | CID 16158472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Location and functions of secretagogin protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Plasma Biomarker Panel to Identify Surgically Resectable Early-Stage Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Secrepan in Magnetic Resonance Cholangiopancreatography (MRCP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secretin-enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) is an advanced, non-invasive imaging technique that significantly improves the evaluation of the pancreaticobiliary system compared to standard MRCP.[1][2][3] By administering Secrepan (a synthetic human secretin), a naturally occurring polypeptide hormone, pancreatic exocrine secretion is stimulated.[2][4] This leads to increased bicarbonate-rich fluid production from the pancreatic ductal cells, resulting in distention of the pancreatic ductal system.[2][4] This enhanced fluid signal and ductal caliber allows for a more detailed assessment of pancreatic duct anatomy, function, and the detection of subtle abnormalities that may not be visible on standard MRCP.[3][5]
These application notes provide a comprehensive overview of the use of this compound in MRCP, including its mechanism of action, detailed experimental protocols, and data interpretation guidelines.
Mechanism of Action
Under physiological conditions, secretin is released from the S cells of the duodenal mucosa in response to acidic chyme entering the small intestine.[6] Exogenously administered this compound mimics this action by binding to secretin receptors on pancreatic ductal epithelial cells. This binding initiates a signaling cascade that stimulates the secretion of a large volume of bicarbonate-rich fluid.[2] The increased fluid volume distends the main pancreatic duct (MPD) and its side branches, improving their visualization on heavily T2-weighted MRCP sequences.[3][6] Additionally, secretin transiently increases the tone of the sphincter of Oddi, which can further delay the drainage of pancreatic fluid into the duodenum, contributing to improved ductal visualization.[2]
Data Presentation
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Standard Dosage | 0.2 µg/kg of body weight | [1][2] |
| Average Adult Dose | 16 µg | [1][2][7] |
| Administration Route | Intravenous (IV) | [1][2] |
| Administration Rate | Slow injection over 1 minute | [3][5][7] |
| Post-injection Flush | ~20 mL saline flush is recommended | [1] |
| Test Dose | Some institutions administer a test dose to check for tolerance | [2][7] |
Table 2: S-MRCP Imaging Parameters and Timing
| Parameter | Timing/Value | Reference |
| Onset of Action | Increased pancreatic duct pressure within 1 minute | [1] |
| Peak Effect on Pancreatic Duct | 3-5 minutes post-administration | [2][5] |
| Optimal Imaging Window | Within the first 5 minutes post-administration | [8] |
| Dynamic Image Acquisition | Every 30-60 seconds | [1] |
| Total Dynamic Scan Time | Up to 15 minutes | [3] |
| Return to Baseline MPD Caliber | Approximately 10 minutes post-injection | [5] |
Table 3: Quantitative and Qualitative Assessment in S-MRCP
| Assessment Parameter | Normal Findings | Pathological/Abnormal Findings | Reference |
| Main Pancreatic Duct (MPD) Caliber Change | Increase of 1-2 mm from baseline; should not exceed 5 mm post-secretin. | Reduced or absent dilation (suggests chronic pancreatitis); excessive dilation. | [5] |
| Duodenal Filling | Grade 2: Increased fluid to the proximal third duodenal segment. Grade 3: Fluid beyond the lower duodenal flexure. | Grade 0: No increased fluid. Grade 1: Increased fluid in the duodenal bulb only. (Suggests exocrine insufficiency). | [1][9] |
| Pancreatic Flow Output | Normal flow rate varies; correlates with exocrine function. | Reduced flow rate and total excreted volume can indicate pancreatitis. | [2][10] |
| Side Branch Visualization | Typically not visualized or minimally seen. | Increased visualization and dilation of side branches can be an early sign of chronic pancreatitis. | [5] |
| "Acinarization" or Pancreatic "Blush" | Absent. | Diffuse T2 hyperintensity in the pancreatic parenchyma, suggesting impaired outflow and elevated intraductal pressure. | [1][2] |
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for 4-6 hours prior to the examination to minimize gastrointestinal fluid and reduce peristalsis-related motion artifacts.[1]
-
Negative Oral Contrast: To suppress the signal from pre-existing fluid in the stomach and duodenum, a negative oral contrast agent can be administered 10-20 minutes before imaging.[1] Options include approximately 150-200 mL of pineapple or blueberry juice.[1]
-
Informed Consent: Obtain informed consent, explaining the procedure, the administration of this compound, and potential mild side effects (nausea, abdominal pain, flushing in <1% of patients).[1][2]
-
IV Access: Establish intravenous access for the administration of this compound and a saline flush. Using long IV tubing is recommended to avoid moving the patient during the scan.[1]
This compound Preparation and Administration
-
Reconstitution: this compound is typically supplied in a powdered form and should be reconstituted with saline just prior to injection.[5]
-
Dosage Calculation: Calculate the appropriate dose based on the patient's body weight (0.2 µg/kg) or use a standard adult dose of 16 µg.[1][2][7]
-
Administration: Administer the calculated dose as a slow intravenous injection over 1 minute.[3][5]
-
Saline Flush: Immediately follow the this compound injection with a saline flush of approximately 20 mL to ensure the full dose is delivered into circulation.[1]
MR Imaging Protocol
-
Baseline Imaging: Acquire standard pre-contrast MRI sequences of the pancreas, including T1-weighted, T2-weighted, and standard MRCP sequences (e.g., thick-slab 2D and/or 3D respiratory-triggered sequences) before this compound administration.[1]
-
Dynamic S-MRCP Acquisition:
-
Position the patient in the MRI scanner.
-
Begin the dynamic imaging sequence at the start of the this compound injection.[7]
-
Acquire a single-shot, thick-slab, heavily T2-weighted MRCP image in the coronal or coronal-oblique plane every 30-60 seconds.[1][3] These images should cover the entire pancreatic duct.
-
Continue this dynamic acquisition for at least 8-10 minutes, and up to 15 minutes, to capture the full dynamic response of the pancreatic duct and duodenal filling.[3][7]
-
Breath-holding during each rapid acquisition is crucial to minimize motion artifacts.[1][6]
-
References
- 1. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin-stimulated MR cholangiopancreatography: spectrum of findings in pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretin-enhanced MR Imaging of the Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appliedradiology.com [appliedradiology.com]
- 6. mrimaster.com [mrimaster.com]
- 7. MR Pancreas W/WO with MRCP BODY and Secretin Protocol - Adult and Peds | OHSU [ohsu.edu]
- 8. Pancreatic duct: morphologic evaluation with MR cholangiopancreatography after secretin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiologie-uni-frankfurt.de [radiologie-uni-frankfurt.de]
- 10. Quantification of pancreatic exocrine function of chronic pancreatitis with secretin-enhanced MRCP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effect of Secrepan on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric emptying is a complex physiological process that governs the rate at which stomach contents are released into the small intestine.[1][2] This process is tightly regulated by a sophisticated interplay of neural and hormonal signals, ensuring optimal digestion and nutrient absorption.[1][2][3][4] Dysregulation of gastric emptying can lead to various gastrointestinal disorders, including gastroparesis (delayed gastric emptying) and dumping syndrome (rapid gastric emptying).
Secrepan is a novel investigational drug with a hypothesized prokinetic activity, potentially offering a new therapeutic option for conditions characterized by delayed gastric emptying. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's effects on gastric emptying, encompassing both in vivo and ex vivo experimental designs. The protocols detailed herein are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.
Hypothesized Mechanism of Action
For the purpose of this experimental design, this compound is hypothesized to act as a motilin receptor agonist. Motilin is a hormone that stimulates gastric motility and accelerates gastric emptying, particularly during the inter-digestive period.[1][5] By mimicking the action of motilin, this compound is expected to enhance antral contractions and promote the coordinated opening of the pyloric sphincter, thereby accelerating the transit of gastric contents.
Key Signaling Pathways
The regulation of gastric emptying involves a complex network of signaling pathways. The primary pathway of interest for this compound, based on its hypothesized mechanism, is the motilin signaling pathway. Additionally, it is crucial to investigate potential interactions with other key regulatory pathways, including those mediated by ghrelin, cholecystokinin (B1591339) (CCK), and glucagon-like peptide-1 (GLP-1), as well as the overarching neural control via the vagus nerve.[1][3][4][6]
Mandatory Visualizations
Signaling Pathway of Key Hormones in Gastric Emptying
Caption: Hormonal regulation of gastric emptying via the gut-brain axis.
Experimental Workflow for In Vivo Gastric Emptying Study
Caption: Workflow for in vivo assessment of this compound on gastric emptying.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Emptying in Rodents using the ¹³C-Octanoic Acid Breath Test
This non-invasive method is considered a gold standard for assessing gastric emptying in rodents.[7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (various doses)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
¹³C-Octanoic acid
-
Metabolic cages equipped for breath sample collection
-
Carbon isotope analyzer[7]
Procedure:
-
Acclimation: House rats individually and acclimate them to the metabolic cages for at least 3 days prior to the experiment.[7]
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.[7]
-
Baseline Breath Collection: Place each rat in a metabolic cage and collect baseline breath samples to determine background ¹³CO₂ levels.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at predetermined doses (e.g., 1, 5, 10 mg/kg).
-
Test Meal Administration: 30 minutes after drug administration, provide the rats with a standardized test meal of scrambled egg yolk mixed with ¹³C-octanoic acid.[8]
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15 minutes) for up to 4 hours.
-
¹³CO₂ Analysis: Analyze the collected breath samples using a carbon isotope analyzer to measure the ratio of ¹³CO₂ to ¹²CO₂.
-
Data Analysis: Calculate the cumulative ¹³CO₂ excretion over time. The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying.
Protocol 2: Ex Vivo Assessment of Gastric Antral Motility using an Organ Bath System
This protocol directly measures the contractile effects of this compound on isolated gastric antral smooth muscle strips.[9]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution
-
This compound (various concentrations)
-
Motilin (positive control)
-
Atropine (B194438) (muscarinic antagonist)
-
Tetrodotoxin (TTX, neural blocker)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize a fasted rat and immediately excise the stomach. Isolate the antrum and prepare longitudinal muscle strips (approximately 10 mm x 2 mm).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.
-
Baseline Contractions: Record spontaneous contractile activity.
-
Drug Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the contractile response at each concentration.
-
Mechanism of Action Studies:
-
To investigate the involvement of cholinergic pathways, pre-incubate some tissue strips with atropine before adding this compound.
-
To determine if the effect is neurally mediated, pre-incubate other strips with TTX.
-
-
Data Analysis: Measure the amplitude and frequency of contractions. Express the contractile response to this compound as a percentage of the maximal response to a positive control (e.g., KCl or motilin).
Data Presentation
Table 1: Effect of this compound on Gastric Emptying Half-Time (T½) in Rats (¹³C-Octanoic Acid Breath Test)
| Treatment Group | Dose (mg/kg) | n | Gastric Emptying T½ (min) | % Change from Vehicle | p-value |
| Vehicle Control | - | 10 | 125.4 ± 8.2 | - | - |
| This compound | 1 | 10 | 110.1 ± 7.5 | -12.2% | <0.05 |
| This compound | 5 | 10 | 92.6 ± 6.9 | -26.2% | <0.01 |
| This compound | 10 | 10 | 78.3 ± 5.4 | -37.6% | <0.001 |
| Motilin (Positive Control) | 1 | 10 | 75.1 ± 6.1 | -40.1% | <0.001 |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Contractile Amplitude of Isolated Rat Gastric Antral Strips
| Treatment | Concentration (M) | n | Contractile Amplitude (% of Max KCl) | p-value |
| Baseline | - | 8 | 15.2 ± 2.1 | - |
| This compound | 10⁻⁹ | 8 | 28.7 ± 3.5 | <0.05 |
| This compound | 10⁻⁸ | 8 | 55.4 ± 4.8 | <0.01 |
| This compound | 10⁻⁷ | 8 | 82.1 ± 6.2 | <0.001 |
| This compound (10⁻⁷) + Atropine (10⁻⁶) | - | 8 | 79.8 ± 5.9 | >0.05 (vs. This compound alone) |
| This compound (10⁻⁷) + TTX (10⁻⁶) | - | 8 | 25.3 ± 3.1 | <0.01 (vs. This compound alone) |
| Data are presented as mean ± SEM. |
References
- 1. Advances in the physiology of gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of neurohormonal-coupled mechanisms of gastric emptying and pancreatic secretory function in diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in the physiology of gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal Hormones and Regulation of Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The central signaling pathways related to metabolism-regulating hormones of the gut-brain axis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
Application Notes and Protocols for Isolating Pancreatic Acini for Secretagogue-Induced Secretion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of pancreatic acinar cell physiology is fundamental to understanding digestive processes and the pathophysiology of pancreatic diseases such as pancreatitis. Isolated pancreatic acini, which are clusters of acinar cells retaining their morphological and functional polarity, serve as an excellent in vitro model for investigating the mechanisms of digestive enzyme synthesis and secretion.[1][2][3] This application note provides a detailed protocol for the isolation of rodent pancreatic acini using collagenase digestion and their subsequent use in secretagogue-induced secretion assays, a critical tool for studying stimulus-secretion coupling.
The "Secrepan" study, or secretagogue-induced enzyme secretion assay, typically involves stimulating isolated acini with agonists like cholecystokinin (B1591339) (CCK) or carbachol (B1668302) (CCh) and quantifying the amount of secreted digestive enzymes, most commonly amylase.[4][5] This allows for the investigation of signaling pathways that regulate exocytosis and can be used to screen for compounds that modulate pancreatic secretion.
Experimental Protocols
I. Isolation of Pancreatic Acini
This protocol is adapted from established methods for isolating rodent pancreatic acini.[1][2][6][7]
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Medium: 140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4.[4]
-
Digestion Medium: KRBH medium supplemented with 200 U/ml collagenase (e.g., CLSPA, Worthington).[6]
-
Resuspension Medium: KRBH medium supplemented with 1 mg/ml Bovine Serum Albumin (BSA) and 0.1 mg/ml Soybean Trypsin Inhibitor (SBTI).[3]
-
Rodent (mouse or rat)
-
Surgical instruments
-
Shaking water bath (37°C)
-
Conical tubes (15 ml and 50 ml)
-
Tabletop centrifuge
Procedure:
-
Pancreas Excision: Euthanize the rodent via an approved method. Make a midline abdominal incision to expose the pancreas. The pancreas is a diffuse, pinkish-white tissue located in the duodenal loop and extending towards the spleen.[5] Carefully dissect the pancreas away from the surrounding fat and connective tissue.
-
Tissue Preparation: Immediately place the excised pancreas in ice-cold KRBH medium.[6] Transfer the tissue to a scintillation vial containing 5 ml of pre-warmed (37°C) Digestion Medium.[4][5] Mince the pancreas into small pieces (1-3 mm³).[5]
-
Collagenase Digestion: Incubate the minced pancreas in the Digestion Medium in a shaking water bath at 37°C for 30-60 minutes.[6] The optimal digestion time can vary depending on the collagenase activity and should be determined empirically. Gently pipette the tissue suspension up and down every 10-15 minutes to aid dissociation.[5]
-
Termination of Digestion: After incubation, transfer the digest into a 50 ml conical tube and add 45 ml of ice-cold Resuspension Medium to terminate the collagenase activity.[4]
-
Filtration and Washing: Filter the cell suspension through a coarse metal mesh and then through a 70 or 100 µm nylon mesh to remove undigested tissue and debris.[4]
-
Purification of Acini: Centrifuge the filtered suspension at low speed (e.g., 50-100 x g) for 2-3 minutes at 4°C.[4][7] Discard the supernatant which contains single cells and debris.
-
Gently resuspend the acinar pellet in fresh, cold Resuspension Medium. Allow the acini to settle by gravity for 2-3 minutes.[4] Carefully aspirate the supernatant containing contaminating smaller cells. Repeat this washing step 2-3 times until the supernatant is clear.
-
Final Preparation: Resuspend the final pellet of purified acini in the desired experimental buffer (e.g., KRBH) and keep on ice until use. The acini should be used within 2-4 hours of isolation for optimal viability and secretory response.
II. Secretagogue-Induced Amylase Secretion Assay
This protocol describes a typical experiment to measure amylase secretion from isolated pancreatic acini in response to secretagogues.
Materials:
-
Isolated pancreatic acini
-
KRBH medium with BSA (0.1%)
-
Secretagogues (e.g., Cholecystokinin (CCK), Carbachol (CCh))
-
Multi-well plates (24- or 48-well)
-
Incubator or water bath (37°C)
-
Amylase activity assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Resuspend the isolated acini in KRBH medium containing 0.1% BSA and pre-incubate for 30 minutes at 37°C to allow for recovery.[4][5]
-
Stimulation: Aliquot the acinar suspension into a multi-well plate. Add various concentrations of the desired secretagogue (e.g., CCK or CCh) to the wells.[4] Include a "basal" or unstimulated control (vehicle only).
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle agitation.[5][8]
-
Sample Collection: After incubation, centrifuge the plate or individual tubes at low speed to pellet the acini.
-
Amylase Measurement: Carefully collect the supernatant, which contains the secreted amylase. To determine the total amylase content, lyse the acini in the pellet with a detergent-containing buffer.
-
Measure the amylase activity in the supernatant and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase content: (Amylase in supernatant / (Amylase in supernatant + Amylase in pellet)) x 100.
Data Presentation
The following tables provide representative quantitative data from secretagogue stimulation studies on isolated pancreatic acini.
Table 1: Amylase Secretion in Response to Cholecystokinin (CCK)
| CCK Concentration (pM) | Amylase Release (% of Total) |
| 0 (Basal) | 5.2 ± 0.8 |
| 1 | 8.5 ± 1.1 |
| 3 | 12.3 ± 1.5 |
| 10 | 18.9 ± 2.1 |
| 30 | 25.4 ± 2.8 |
| 100 | 28.1 ± 3.2 |
| 300 | 26.5 ± 2.9 |
| 1000 | 20.7 ± 2.3 |
| 10000 | 15.3 ± 1.8 |
Data are presented as mean ± SEM and are representative of typical results. The biphasic dose-response curve is a characteristic feature of CCK-stimulated amylase release.[4]
Table 2: Amylase Secretion in Response to Carbachol (CCh)
| CCh Concentration (µM) | Amylase Release (% of Total) |
| 0 (Basal) | 4.8 ± 0.6 |
| 0.1 | 7.2 ± 0.9 |
| 0.3 | 11.5 ± 1.3 |
| 1 | 17.8 ± 2.0 |
| 3 | 22.1 ± 2.5 |
| 10 | 19.4 ± 2.2 |
| 30 | 14.6 ± 1.7 |
Data are presented as mean ± SEM and are representative of typical results. Carbachol, a cholinergic agonist, also induces a biphasic dose-response for amylase secretion.[3][9]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by CCK and Carbachol in pancreatic acinar cells, leading to enzyme secretion.
Caption: CCK signaling pathway in pancreatic acinar cells.
Caption: Carbachol signaling pathway in pancreatic acinar cells.
Experimental Workflow
The following diagram outlines the experimental workflow for isolating pancreatic acini and performing a secretagogue-induced secretion study.
Caption: Workflow for isolating and studying pancreatic acini.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Isolation of rodent pancreatic acinar cells and acini by collagenase digestion | Semantic Scholar [semanticscholar.org]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 6. worthington-biochem.com [worthington-biochem.com]
- 7. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of increased intracellular cAMP on carbachol-stimulated zymogen activation, secretion, and injury in the pancreatic acinar cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low bicarbonate output in Secrepan stimulation test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Secrepan (secretin) stimulation test. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We performed a this compound stimulation test and observed a peak bicarbonate output significantly lower than the expected 80 mEq/L. What are the potential causes?
A low peak bicarbonate concentration is the primary indicator of exocrine pancreatic insufficiency. The causes can be broadly categorized into physiological conditions and experimental error.
-
Pathophysiological Causes:
-
Chronic Pancreatitis: This is a common cause where progressive inflammation leads to the destruction of pancreatic tissue, impairing its ability to produce bicarbonate.[1][2]
-
Cystic Fibrosis: A defective CFTR protein, crucial for bicarbonate secretion, leads to decreased bicarbonate in pancreatic fluid.[1][2][3]
-
Pancreatic Cancer: Tumors can obstruct the pancreatic duct, preventing the secretion of bicarbonate-rich fluid.[1][2]
-
Other Conditions: Other non-pancreatic diseases can also result in exocrine pancreatic insufficiency, including celiac disease, Crohn's disease, and Zollinger-Ellison syndrome.[4][5][6][7]
-
-
Experimental and Pre-Analytical Errors:
-
Improper Sample Handling: Exposure of the collected duodenal fluid to air can lead to the diffusion of CO2 and a subsequent decrease in measured bicarbonate.[8] Samples should be kept tightly sealed and analyzed promptly.[8]
-
Incorrect Sample Collection: Underfilling of collection tubes can result in falsely low bicarbonate readings.[9][10]
-
Gastric Contamination: Contamination of the duodenal aspirate with acidic gastric contents will neutralize the bicarbonate and lead to an inaccurate, low reading. A pH of approximately 7 is required to ensure the sample is not contaminated.[11]
-
Reagent Issues: Improper storage or handling of the this compound reagent could lead to reduced potency and consequently, a diminished pancreatic response.
-
Assay Performance: Errors in the bicarbonate measurement assay itself, including calibration issues or instrument malfunction, can produce inaccurate results.
-
Q2: What are the critical pre-analytical factors that can lead to falsely low bicarbonate readings?
Pre-analytical errors are a significant source of variability in laboratory testing.[12] For bicarbonate measurement in the context of a this compound stimulation test, the following are critical:
-
Sample Exposure to Air: Bicarbonate concentration in a sample can decrease by as much as 6 mmol/L per hour if left exposed to air.[13] It is crucial to keep sample tubes tightly capped.[8]
-
Delayed Analysis: The stability of bicarbonate in separated serum or plasma is time-dependent. While stable for up to 40 hours at 15-25°C in a tightly stoppered vial, prompt analysis is always recommended to minimize changes.[14]
-
Improper Tube Filling: Partially filled vacutainer tubes have been shown to lead to a significant reduction in measured serum bicarbonate levels.[9][10]
-
Incorrect Anticoagulant: While the duodenal aspirate is not a blood sample, if plasma is being analyzed for other markers, it's important to note that EDTA, citrate, and oxalate (B1200264) should not be used as they can interfere with some bicarbonate assays.[8][12]
-
Hemolysis: Grossly hemolyzed samples may be rejected by the laboratory as they can interfere with the accuracy of the bicarbonate assay.[13]
Q3: The bicarbonate concentration was low, and the volume of pancreatic fluid collected was also lower than expected. What does this combination of results suggest?
A combined low bicarbonate concentration and low fluid volume output after secretin stimulation is highly suggestive of pancreatic exocrine insufficiency, often associated with chronic pancreatitis.[15] While bicarbonate concentration is considered a better predictor, a reduction in fluid volume likely reflects a more advanced stage of pancreatic dysfunction.[15]
Q4: How can we validate our laboratory's bicarbonate assay if we suspect it is producing inaccurate results?
If you suspect your bicarbonate assay is faulty, a validation protocol should be implemented. This typically involves:
-
Quality Control: Regularly run normal and pathological controls.[9] If control values are out of the acceptable range, investigate further.[9]
-
Calibration: Recalibrate the instrument, especially when using a new batch of reagents or if control values are consistently out of range.[9]
-
Linearity Assessment: The analytical measurement range of the assay should be validated periodically (e.g., every 6 months) to ensure it is linear across the expected range of bicarbonate concentrations.[10][16] This can be done using commercially available linearity kits.[10]
-
Precision Studies:
-
Repeatability (Within-Run Precision): Analyze the same sample multiple times in the same run to assess the consistency of the results.
-
Reproducibility (Between-Run Precision): Analyze the same sample on different days with different operators to assess long-term consistency.
-
-
Accuracy Assessment: Compare results with a reference method or by analyzing certified reference materials.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interpretation of the this compound stimulation test.
| Parameter | Normal Value | Abnormal Value (Suggestive of Pancreatic Insufficiency) | Reference |
| Peak Bicarbonate Concentration | > 80 mEq/L | < 80 mEq/L | [17][18] |
| Pancreatic Fluid Volume | Varies, but generally higher in healthy individuals | Significantly lower volume output | [15] |
Experimental Protocols
Detailed Protocol for this compound Stimulation Test
This protocol outlines the key steps for performing a this compound stimulation test to assess pancreatic exocrine function.
1. Patient Preparation:
-
The patient should fast for at least 12 hours prior to the test.[2]
-
Certain medications that may interfere with the test, such as proton pump inhibitors, should be discontinued (B1498344) according to established guidelines.
2. Materials:
-
This compound (synthetic human secretin) for injection.
-
Sterile saline for reconstitution.
-
Double-lumen gastro-duodenal tube.
-
Aspiration system.
-
pH meter or pH strips.
-
Sample collection tubes, tightly sealable.
-
Ice bath.
3. Procedure:
-
Tube Placement: A double-lumen tube is inserted through the nose, with one port positioned in the stomach for gastric aspiration and the other in the duodenum for collecting pancreatic fluid.[2]
-
Baseline Collection: A baseline duodenal fluid sample is collected.
-
This compound Administration: Administer this compound intravenously at a dose of 0.2 mcg/kg body weight.[17]
-
Sample Collection: Collect duodenal fluid continuously for a period of 60-80 minutes, with samples typically collected at 15-minute intervals.[17]
-
Sample Handling:
-
Immediately cap each collected sample to prevent CO2 loss.
-
Place samples on ice.[11]
-
Measure the pH of each sample to check for gastric contamination. A pH below 7 may indicate contamination.[11]
-
Centrifuge the samples to remove any particulate matter.
-
Transfer the supernatant to a new, tightly sealed tube for analysis.
-
4. Analysis:
-
Measure the bicarbonate concentration in each sample using a validated laboratory method.
-
The peak bicarbonate concentration from any of the collected samples is used for interpretation.
Protocol for Bicarbonate Assay Quality Control
This protocol describes routine quality control procedures for ensuring the accuracy of bicarbonate measurements.
-
Daily Quality Control:
-
At the beginning of each day or each new run, analyze at least two levels of quality control material (e.g., normal and abnormal).[10]
-
Verify that the results fall within the established acceptable ranges.
-
If control results are out of range, repeat the analysis with a fresh control.[9]
-
If still out of range, consider recalibration or using a new vial of reagent.[9]
-
-
Calibration:
-
Documentation:
-
Maintain a record of all quality control and calibration results.
-
Document any troubleshooting steps taken in response to out-of-range controls.
-
Visualizations
References
- 1. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 2. Secretin Stimulation Test - UF Health [ufhealth.org]
- 3. hcplive.com [hcplive.com]
- 4. Exocrine Pancreatic Insufficiency Differential Diagnoses [emedicine.medscape.com]
- 5. naspghan.org [naspghan.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. archem.com.tr [archem.com.tr]
- 9. biolabo.fr [biolabo.fr]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Pancreatic Insufficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. a-validity.com [a-validity.com]
- 13. researchgate.net [researchgate.net]
- 14. spectra-labs.com [spectra-labs.com]
- 15. Quality control of total carbon dioxide (CO2) in serum or plasma using the Abbott Architect is affected by environmental pCO2 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labcarediagnostics.com [labcarediagnostics.com]
- 17. droracle.ai [droracle.ai]
- 18. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Secrepan Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Secrepan for in vivo animal studies.
Experimental Workflow: Dose-Ranging and Efficacy Study
The following workflow outlines the critical steps for determining a safe and effective dose of this compound, from initial dose-range finding to a definitive efficacy study.
common issues with Secrepan stability and storage in the lab
Secrepan Stability and Storage Technical Support Center
Welcome to the Technical Support Center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary use in the lab?
This compound is the brand name for porcine secretin, a 27-amino acid peptide hormone.[1][2] In a laboratory and clinical setting, it is primarily used as a diagnostic agent to stimulate pancreatic and gastric secretions. This helps in assessing pancreatic exocrine function and in the diagnosis of conditions like gastrinoma.[3]
2. What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored in a freezer at -20°C.[3][4][5] It is also crucial to protect it from light.[5] When stored under these conditions, lyophilized peptides can remain stable for several years.[4]
3. How should I store this compound after reconstitution?
Reconstituted this compound is significantly less stable than the lyophilized powder.[6] For short-term storage, it can be kept at 2-8°C for a few days to a couple of weeks.[6] For longer-term storage of the reconstituted solution, it is recommended to aliquot it into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] The stability in a frozen state can range from a few weeks to several months, depending on the specific buffer and peptide sequence.[6]
4. What is the optimal pH for a reconstituted this compound solution?
The label for porcine secretin for injection indicates that the reconstituted solution should have a pH between 3.0 and 6.5.[5] Maintaining the pH within this range is important for the stability of the peptide in solution. For general peptide stability, a buffer at pH 5-6 is often recommended.[6]
5. What are the common degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: The peptide bonds can be cleaved by water, especially at non-optimal pH.
-
Oxidation: Amino acid residues such as cysteine (Cys), methionine (Met), and tryptophan (Trp) are prone to oxidation.[7] this compound formulations often include antioxidants like L-cysteine hydrochloride to mitigate this.[5]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, leading to a change in the peptide's structure and function.
-
Aggregation: Peptides can aggregate and precipitate out of solution, especially at high concentrations or inappropriate pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound Activity in Bioassay | 1. Improper storage of lyophilized powder. 2. Degradation of reconstituted solution due to prolonged storage at room temperature or 2-8°C. 3. Multiple freeze-thaw cycles of the reconstituted solution. 4. Incorrect pH of the reconstitution buffer. 5. Oxidation of the peptide. | 1. Ensure lyophilized powder is stored at -20°C and protected from light.[3][4][5] 2. Prepare fresh reconstituted solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or -80°C.[6][7] 3. Aliquot reconstituted this compound into single-use vials to avoid freeze-thaw cycles.[7] 4. Use a reconstitution buffer that results in a final pH between 3.0 and 6.5.[5] 5. Use buffers that have been degassed to minimize dissolved oxygen. Consider including an antioxidant if not already present in the formulation. |
| Precipitation or Cloudiness in Reconstituted this compound Solution | 1. Peptide concentration is too high. 2. The pH of the solution is at or near the isoelectric point (pI) of this compound. 3. The peptide has aggregated over time. | 1. Try dissolving the peptide at a lower concentration. 2. Adjust the pH of the buffer to be further away from the pI of this compound. 3. Prepare fresh solutions and avoid long-term storage in solution. If the problem persists, consider using a solubilizing agent, but verify its compatibility with your experimental setup. |
| Inconsistent Experimental Results | 1. Variability in this compound activity between different aliquots. 2. Degradation of the stock solution over time. | 1. Ensure proper aliquoting technique to maintain consistency. 2. Perform a stability study on your reconstituted this compound under your specific storage conditions to determine its shelf-life. Use a fresh vial of lyophilized powder if degradation is suspected.[6] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Temperature | Expected Stability | Reference |
| Lyophilized Powder | -20°C | Several years | [4] |
| Lyophilized Powder | 2-8°C | Approximately 1-2 years for most peptides | [4] |
| Lyophilized Powder | Room Temperature | Weeks to months | [4] |
| Reconstituted Solution | -20°C to -80°C | Weeks to months (sequence-dependent) | [6] |
| Reconstituted Solution | 2-8°C | Days to weeks | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to assess the stability of a reconstituted this compound solution over time.
1. Materials:
- Lyophilized this compound
- Reconstitution buffer (e.g., 0.9% Sodium Chloride Injection, USP, pH 4.5)
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Temperature-controlled autosampler and column compartment
- Microcentrifuge tubes
2. Method:
- Reconstitution: Reconstitute a vial of lyophilized this compound with the appropriate volume of reconstitution buffer to achieve a known concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.
- Initial Analysis (T=0): Immediately after reconstitution, inject an aliquot of the this compound solution onto the RP-HPLC system.
- Incubation: Aliquot the remaining solution into several microcentrifuge tubes and store them under the desired stability testing conditions (e.g., 2-8°C, room temperature, 37°C).
- Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours; 1 week), remove one aliquot from each storage condition.
- HPLC Analysis: Analyze each aliquot by RP-HPLC. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
- Data Analysis: Monitor the peak area of the main this compound peak. A decrease in the main peak area and the appearance of new peaks (degradation products) indicate instability. Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Visualizations
Caption: Figure 1. Recommended workflow for handling and storing this compound.
Caption: Figure 2. A logical workflow for troubleshooting loss of this compound activity.
References
- 1. Secretin porcine | C130H220N44O41 | CID 16158472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secretin: historical perspective and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Improving the Sensitivity of Secretin Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of their secretin immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during secretin immunoassays.
1. Why is my assay signal weak or absent?
A weak or absent signal is a common issue that can be attributed to several factors.[1][2]
-
Suboptimal Reagent Concentration: Incorrect concentrations of antibodies or the biotinylated peptide can lead to a weak signal. It is crucial to perform titration experiments to determine the optimal concentrations for your specific assay conditions.
-
Reagent Degradation: Ensure that all reagents, especially the secretin standard and antibodies, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
-
Insufficient Incubation Times or Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[3] Deviations can lead to incomplete binding reactions.
-
Improper Plate Washing: Inadequate washing can leave interfering substances in the wells, while overly aggressive washing can remove bound antibodies or antigens. Ensure a consistent and gentle washing technique.
-
Inactive Enzyme Conjugate: Verify the activity of the enzyme conjugate (e.g., HRP-Streptavidin) and ensure the substrate has not been contaminated or degraded.
2. How can I reduce high background in my assay?
High background can mask the specific signal and reduce assay sensitivity.
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the microplate is a primary cause. Optimize the blocking buffer (e.g., concentration of BSA or use of a commercial blocker) and increase the blocking incubation time if necessary.
-
Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a robust signal.
-
Cross-Contamination: Prevent cross-contamination between wells by using fresh pipette tips for each reagent and sample.
-
Inadequate Washing: Increase the number of wash steps and the soaking time between washes to effectively remove unbound reagents.
-
Substrate Issues: Ensure the substrate solution is fresh and not exposed to light before use. Stop the reaction before the background becomes too high.
3. What could be causing poor reproducibility and high coefficient of variation (CV)?
Inconsistent results between wells or plates compromise the reliability of your data.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to variability. Ensure the plate is incubated in a stable and uniform temperature environment. Avoid stacking plates during incubation.[4]
-
Edge Effects: The outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations. It is advisable to not use the outer wells for critical samples or standards.
-
Inconsistent Timing: Perform all incubation and washing steps with consistent timing for all wells and plates.
-
Improper Mixing: Ensure all reagents and samples are thoroughly but gently mixed before adding them to the wells.
4. How do I address potential cross-reactivity with other peptides?
Secretin shares structural similarities with other peptide hormones like glucagon, Vasoactive Intestinal Polypeptide (VIP), and gastrin, which can lead to cross-reactivity.[5][6][7][8]
-
Antibody Specificity: Use highly specific monoclonal or affinity-purified polyclonal antibodies. Check the antibody datasheet for cross-reactivity data with related peptides.
-
Assay Validation: Validate your assay by testing for cross-reactivity with potentially interfering peptides at physiological and supraphysiological concentrations.
-
Sample Purification: If significant cross-reactivity is observed, consider sample purification steps, such as HPLC, to isolate secretin before the immunoassay.
5. How can I mitigate matrix effects from my samples?
Components in biological samples (e.g., serum, plasma) can interfere with the assay, a phenomenon known as the matrix effect.
-
Sample Dilution: Diluting your samples can often reduce the concentration of interfering substances. However, ensure the final secretin concentration remains within the detection range of the assay.
-
Matrix Matching: Prepare your standards in a matrix that closely resembles your sample matrix (e.g., secretin-depleted serum for serum samples).
-
Sample Extraction: For complex matrices, solid-phase extraction (SPE) can be used to purify secretin and remove interfering components.
Quantitative Data Summary
The following tables provide a summary of performance characteristics for commercially available secretin immunoassay kits. This data is intended for comparison and to aid in selecting the most appropriate kit for your research needs.
Table 1: Comparison of Secretin ELISA Kits
| Manufacturer | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Type(s) |
| ELK Biotechnology | Competitive Inhibition ELISA | 23.44 - 1500 | 7.01 | Serum, plasma, cell lysates, cell culture supernates, other biological fluids |
| Cloud-Clone Corp. | Competitive Inhibition ELISA | Not Specified | Not Specified | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids |
| RayBiotech | Competitive EIA | 100 - 1000 | 300 | Human, Mouse, Rat Serum and Plasma |
| St John's Laboratory | Competitive ELISA | 23.4 - 1500 | 7.25 | Human cell culture supernatant, serum, plasma (EDTA, citrate, heparin) |
Data is based on manufacturer-provided information and may vary between lots.
Table 2: Performance of a Secretin Radioimmunoassay (RIA) Kit
| Manufacturer | Assay Type | Range (pg/mL) | Sample Type(s) |
| Phoenix Pharmaceuticals, Inc. | Radioimmunoassay | 10 - 1280 | Mouse Plasma |
RIA kits often require specialized handling and disposal of radioactive materials.
Experimental Protocols
1. Detailed Protocol for a Competitive Secretin ELISA
This protocol is a general guideline for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. Bring all components to room temperature before use.
-
Antibody Coating (if applicable): Some kits come with pre-coated plates. If not, coat the microplate wells with the capture antibody at the recommended concentration and incubate overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Add a mixture of your sample or standard and a fixed amount of biotinylated secretin to the wells. Incubate for 1-2 hours at 37°C. During this step, the secretin in the sample competes with the biotinylated secretin for binding to the capture antibody.
-
Washing: Aspirate the solution and wash the wells 3-5 times with wash buffer.
-
Enzyme Conjugate Incubation: Add HRP-Streptavidin solution to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of secretin in the sample.
2. Detailed Protocol for a Secretin Radioimmunoassay (RIA)
This protocol outlines the general steps for a secretin RIA. Caution: This procedure involves radioactive materials and requires appropriate safety precautions and licensing.
-
Sample Preparation: Collect blood samples in tubes containing aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma and store at -70°C. Perform solid-phase extraction using a C18 column to purify and concentrate secretin from the plasma.[9]
-
Reagent Preparation: Reconstitute the standard peptide, primary antibody, and other reagents in RIA buffer.
-
Assay Setup: Set up tubes for total counts (TC), non-specific binding (NSB), standards, and unknown samples in duplicate.
-
Competitive Binding:
-
Pipette RIA buffer into NSB tubes.
-
Pipette the serially diluted standards into the standard tubes.
-
Pipette the extracted samples into the unknown tubes.
-
Add the primary antibody to all tubes except the TC and NSB tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition: Add ¹²⁵I-labeled secretin (tracer) to all tubes. Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add goat anti-rabbit IgG serum (secondary antibody) and normal rabbit serum to all tubes except the TC tubes to precipitate the antibody-bound secretin. Incubate at room temperature for 90 minutes.
-
Centrifugation: Add RIA buffer and centrifuge the tubes to pellet the precipitate.
-
Measurement: Carefully aspirate the supernatant. Measure the radioactivity of the pellet in a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the secretin concentration in the samples from the standard curve.
Visualizations
Secretin Immunoassay Workflow (Competitive ELISA)
Caption: A flowchart illustrating the key steps in a competitive ELISA for secretin detection.
Secretin Receptor Signaling Pathway
Caption: A diagram of the secretin receptor signaling cascade leading to cellular responses.[10][11][12][13][14]
References
- 1. assaygenie.com [assaygenie.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. iacld.com [iacld.com]
- 5. [Secretin and cholecystokinin: hormonal action on the concentration of vasoactive intestinal polypeptide and gastrin in human subjects?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glucagon, secretin, and vasoactive intestinal polypeptide on gastric somatostatin and gastrin release from isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of gastrin release and gastric secretion by gastric inhibitory polypeptide (GIP) and vasoactive intestinal polypeptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of vasoactive intestinal peptide (VIP) and secretin in gastric secretion and mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Insights into the structural dynamics of the secretin family (class B1) G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. Secretin receptor family - Wikipedia [en.wikipedia.org]
potential for false negatives in the secretin stimulation test for gastrinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the secretin stimulation test for the diagnosis of gastrinoma.
Troubleshooting Guide
This guide addresses specific issues that may lead to potential false negatives and other inaccuracies during the secretin stimulation test.
| Issue | Potential Cause | Recommended Action |
| Negative secretin stimulation test result despite strong clinical suspicion of gastrinoma. | Tumor characteristics: Some gastrinomas may not express the necessary secretin receptors or have structural mutations that prevent a response.[1] | Consider alternative provocative tests such as the calcium stimulation test, although it is less sensitive.[2][3] Imaging studies like somatostatin (B550006) receptor scintigraphy (SRS), endoscopic ultrasound (EUS), CT, or MRI should be performed to attempt to localize the tumor.[4][5] |
| Incorrect secretin dosage: An inadequate dose of secretin may not be sufficient to elicit a gastrin response. | Ensure the correct dosage of 0.4 mcg/kg of human secretin is administered intravenously over one minute.[2][6] | |
| Small tumor burden: Very small gastrinomas may not produce a significant enough rise in gastrin levels to meet the diagnostic criteria. | Repeat the secretin stimulation test at a later date if clinical suspicion remains high. Utilize highly sensitive imaging modalities like EUS for small duodenal or pancreatic tumors.[7] | |
| Borderline or equivocal test results. | Variability in gastrin assays: Different commercial kits for measuring gastrin can have varying levels of accuracy and precision.[1] | Use a validated and reliable gastrin assay. If results are inconsistent, consider sending samples to a reference laboratory with expertise in gastrinoma testing. |
| Patient's physiological state: Factors such as not fasting for the required 12 hours can influence baseline gastrin levels and the response to secretin.[2][6] | Strictly adhere to the pre-test requirement of a 12-hour fast. | |
| Unexpectedly high baseline gastrin levels. | Use of anti-secretory medications: Proton pump inhibitors (PPIs) and H2 blockers can significantly elevate fasting serum gastrin levels.[4][5] | Whenever possible and safe, discontinue H2 blockers for 24 hours and PPIs for 6-7 days prior to the test.[4][5] However, withdrawal should be done under strict medical supervision.[5] Some studies suggest that PPIs may not cause false-positive or false-negative results, but this is a point of discussion.[3][8] |
| Achlorhydria or hypochlorhydria: Low stomach acid from conditions like atrophic gastritis can lead to compensatory hypergastrinemia.[4][9] | Measure gastric pH. A pH greater than 3.0 in the presence of high gastrin suggests a cause other than gastrinoma.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a false-negative secretin stimulation test?
A1: A false-negative response can occur in 6% to 20% of patients.[1] The primary reason is thought to be related to the characteristics of the gastrinoma itself. Some tumors may have structural mutations in the secretin receptor, compromising its ability to bind secretin or to signal in response to stimulation.[1]
Q2: Can proton pump inhibitors (PPIs) affect the results of the secretin stimulation test?
A2: Yes, PPIs can influence the test. They cause an increase in baseline gastrin levels, which can complicate the interpretation of the results.[5] While some research suggests that testing while on PPIs may not lead to false-positive or false-negative outcomes, it is generally recommended to discontinue them before the test if clinically feasible.[3][8]
Q3: What are the diagnostic criteria for a positive secretin stimulation test?
A3: A positive test is generally defined as an increase in serum gastrin of ≥120 pg/mL from the baseline level.[2][7] An older criterion of an increase of ≥200 pg/mL is also sometimes used.[3]
Q4: What should be done if a secretin stimulation test is negative but there is still a high suspicion of gastrinoma?
A4: If the secretin stimulation test is negative despite strong clinical suspicion, further investigation is warranted. This can include repeating the test, performing a calcium stimulation test, and utilizing imaging studies such as somatostatin receptor scintigraphy (SRS), endoscopic ultrasound (EUS), CT, and MRI to locate the tumor.[3][4][5]
Q5: How does secretin normally affect gastrin release, and how does this differ in gastrinoma patients?
A5: In healthy individuals, secretin typically causes a slight decrease or no change in gastrin levels. This is because secretin stimulates both gastrin-releasing G-cells and somatostatin-releasing D-cells, and the released somatostatin inhibits gastrin secretion.[1] In patients with gastrinoma, the tumor cells are not subject to this paracrine inhibition by somatostatin, leading to a paradoxical and significant increase in gastrin upon secretin stimulation.[1][9]
Experimental Protocols
Secretin Stimulation Test Protocol
-
Patient Preparation: The patient must fast for a minimum of 12 hours prior to the test.[2][6] If clinically permissible, proton pump inhibitors (PPIs) should be discontinued (B1498344) for at least one week, and H2 blockers for 24 hours before the test.[4][5]
-
Baseline Sampling: Two baseline venous blood samples are collected at -15 minutes and -1 minute before secretin administration to establish the fasting serum gastrin level.[2]
-
Secretin Administration: Administer human secretin at a dose of 0.4 mcg/kg of body weight via intravenous injection over a one-minute period.[2][6]
-
Post-Stimulation Sampling: Collect venous blood samples at 2, 5, 10, 15, 20, and 30 minutes after the secretin injection.[2][6][10]
-
Sample Handling: Samples should be collected in appropriate tubes (e.g., gold top) and processed according to the laboratory's protocol for gastrin measurement.[6]
-
Interpretation: A positive test is indicated by an increase in serum gastrin of ≥120 pg/mL above the baseline value.[2][7] The peak response is typically observed within 10 minutes.[2][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | ≥90% | [2] |
| 94% (with ≥120 pg/mL increase) | [1] | |
| 83% (with ≥200 pg/mL increase) | [9] | |
| 80.3% - 82.9% | [11] | |
| Specificity | ≥90% | [2] |
| 100% (with ≥120 pg/mL or ≥200 pg/mL increase) | [1][9] | |
| 68.8% - 83.3% | [11] | |
| False-Negative Rate | 6% - 20% | [1] |
| Approximately 10% | [10] | |
| False-Positive Rate | 14.8% in patients with hypo- or achlorhydria | [9] |
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 7. Gastrinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypo- and achlorhydria are associated with false-positive secretin stimulation testing for Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. karger.com [karger.com]
Secrepan Receptor Binding Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Secrepan receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound receptor binding assay?
A this compound receptor binding assay is a technique used to study the interaction of ligands (e.g., drugs, hormones) with the this compound receptor.[1] It typically involves the use of a labeled ligand (often with a radioactive isotope like 125I) that binds to the receptor.[1] By measuring the amount of bound labeled ligand, researchers can determine the affinity of the ligand for the receptor and quantify the number of receptors in a sample.[1][2] Competition studies, where an unlabeled compound competes with the labeled ligand for binding, are also common to determine the affinity of the unlabeled compound.[1][3]
Q2: What are the key parameters determined from a receptor binding assay?
The key parameters include:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher affinity of the ligand for the receptor.[2][4]
-
Bmax (Maximum Number of Binding Sites): Represents the total concentration of receptors in the sample, typically expressed as pmol or fmol per mg of protein.[2]
-
IC50 (Half-maximal Inhibitory Concentration): In competition assays, it is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
-
Ki (Inhibitory Constant): The equilibrium dissociation constant for an unlabeled drug, calculated from the IC50 value. It represents the affinity of the competing unlabeled ligand for the receptor.[3]
Q3: What is the difference between total, specific, and non-specific binding?
-
Total Binding: The total amount of radioligand bound to the sample, including binding to both the this compound receptor and non-receptor sites.
-
Non-Specific Binding (NSB): The binding of the radioligand to components other than the this compound receptor, such as lipids, other proteins, and the assay apparatus itself.[5] It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the receptors.[2][3]
-
Specific Binding: The binding of the radioligand to the this compound receptor. It is calculated by subtracting the non-specific binding from the total binding.[2]
Troubleshooting Guide
High non-specific binding, low specific binding, and high variability between replicates are common issues in this compound receptor binding assays. The following guide provides potential causes and solutions for these problems.
Issue 1: High Non-Specific Binding (NSB)
High NSB can obscure the specific binding signal, leading to inaccurate results.[5] Ideally, non-specific binding should be less than 50% of the total binding.[2][5]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Concentration too high: Use a lower concentration of radioligand, typically at or below its Kd value.[4][5] - Hydrophobicity: Hydrophobic radioligands tend to have higher NSB.[4][6] Consider using a more hydrophilic alternative if available. - Low Purity: Ensure the radiochemical purity of the ligand is high (ideally >90%).[4][5] Impurities can contribute to NSB. |
| Assay Conditions | - Inappropriate Buffer: Optimize the assay buffer. The inclusion of agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions.[4][5] - Suboptimal Incubation Time/Temperature: Shorter incubation times might reduce NSB, but ensure equilibrium is reached for specific binding.[5] Test different temperatures, as some assays perform better at room temperature or 37°C, while others require lower temperatures to minimize degradation.[7][8] - Inadequate Washing: Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.[5] |
| Tissue/Cell Preparation | - Excessive Protein: Reduce the amount of membrane protein per assay tube. A typical starting range is 10-100 µg.[9] It may be necessary to perform a protein titration to find the optimal concentration.[5] - Improper Homogenization: Ensure thorough homogenization and washing of membranes to remove endogenous ligands or other interfering substances.[5] |
| Filtration Method | - Filter Sticking: The radioligand may be sticking to the filter paper. Pre-soaking filters in a solution like 0.3% polyethylenimine (PEI) or BSA can help reduce this.[5][6] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make data interpretation difficult and unreliable.
| Potential Cause | Troubleshooting Steps |
| Receptor Source | - Low Receptor Expression: Use a cell line known to express a high level of the this compound receptor or a tissue known to be rich in this receptor. - Receptor Degradation: Add protease inhibitors to the homogenization and assay buffers to prevent receptor degradation.[7][10] |
| Radioligand Issues | - Low Specific Activity: Use a radioligand with a high specific activity to increase the signal-to-noise ratio.[4] - Radioligand Degradation: Ensure the radioligand is not degraded. Store it properly and use it within its recommended shelf-life.[4] |
| Assay Conditions | - Non-Equilibrium Conditions: Ensure the incubation time is sufficient to reach equilibrium. This may need to be determined experimentally, especially at lower radioligand concentrations.[2] - Incorrect Buffer pH or Ionic Strength: The pH and ionic composition of the buffer can significantly impact binding. Optimize these parameters for the this compound receptor. |
Issue 3: High Variability Between Replicates
Poor reproducibility can undermine the validity of the experimental results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Inaccurate Pipetting: Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. |
| Inconsistent Sample Handling | - Temperature Fluctuations: Maintain a consistent temperature during incubation for all samples.[11] - Variable Incubation Times: Ensure all samples are incubated for the same amount of time. - Inconsistent Washing: Standardize the washing procedure for all samples. |
| Reagent Preparation | - Inhomogeneous Reagent Mixtures: Ensure all solutions (radioligand, competitor, buffers) are thoroughly mixed before use. |
| Cell/Membrane Preparation | - Uneven Membrane Suspension: Vortex the membrane preparation before aliquoting to ensure a uniform suspension. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound Receptor
This protocol is a generalized procedure based on methodologies reported in the literature.[7][10][12] Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Cells or tissues expressing the this compound receptor (e.g., CHO-SecR, U2OS-SCTR cells).[7][12]
-
Radiolabeled this compound (e.g., [125I]Tyr10-secretin).
-
Unlabeled this compound or competitor compound.
-
Membrane Preparation Buffer: e.g., 5 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM EGTA, with protease inhibitors.[7][10]
-
Binding Buffer: e.g., 50 mM HEPES pH 7.4, 1 mM CaCl2, 2.5 mM MgCl2, 0.5% BSA, with protease inhibitors.[7][10]
-
Wash Buffer: e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA.[7][10]
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter or scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells or tissue and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Set up assay tubes for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add a known amount of membrane protein (e.g., 10 µg), radioligand (at a concentration near its Kd, e.g., 160 pM), and Binding Buffer to the final assay volume.[7]
-
Non-Specific Binding: Add membrane protein, radioligand, and a high concentration of unlabeled this compound (e.g., 0.1 µM to 1 µM) to saturate the specific binding sites.[12]
-
Competition Binding: Add membrane protein, radioligand, and increasing concentrations of the unlabeled competitor compound.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in a blocking solution (e.g., 0.25% polyethylenimine).[7]
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling cascade.
Experimental Workflow for this compound Receptor Binding Assay
Caption: Workflow for a this compound receptor binding assay.
References
- 1. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Secretin Occupies a Single Protomer of the Homodimeric Secretin Receptor Complex: INSIGHTS FROM PHOTOAFFINITY LABELING STUDIES USING DUAL SITES OF COVALENT ATTACHMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temperature effect on the detection of muscarinic receptor-G protein interactions in ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. swordbio.com [swordbio.com]
- 12. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
refining Secrepan administration techniques for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Secrepan (secretin) administration techniques for consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal storage and reconstitution method for lyophilized secretin?
A1: Proper storage and reconstitution are critical for maintaining secretin's biological activity. Lyophilized secretin should be stored desiccated at -20°C or below for long-term stability. While it can be stable for up to three weeks at room temperature, colder storage is recommended. For reconstitution, use sterile, high-purity water (18 MΩ-cm) to create a stock solution of at least 100 µg/mL. For long-term storage of the reconstituted solution, it is advisable to add a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to prevent loss through surface adsorption. Reconstituted secretin should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -20°C or below for future experiments. It is crucial to avoid repeated freeze-thaw cycles.
Q2: I am not observing a significant increase in intracellular cAMP levels after treating my cells with secretin. What are the possible causes and solutions?
A2: A lack of response in a cAMP assay can stem from several factors:
-
Low Secretin Receptor (SCTR) Expression: The target cells may have low or no expression of the secretin receptor.
-
Solution: Confirm SCTR expression in your cell line using techniques like qPCR or Western blot. If expression is low, consider using a cell line known to express SCTR or transiently transfecting your cells with an SCTR expression vector.
-
-
Receptor Desensitization: Prolonged or repeated exposure to secretin can lead to receptor desensitization, primarily through phosphorylation of the receptor's C-terminal tail and subsequent internalization.[1][2][3]
-
Solution: Ensure cells are not continuously exposed to secretin or other GPCR agonists prior to the experiment. A serum-starvation period or a washout phase before stimulation can help restore receptor sensitivity.
-
-
Suboptimal Secretin Concentration: The concentration of secretin used may be too low to elicit a detectable response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations can range from low nanomolar (nM) to micromolar (µM) depending on the cell type and context.[4]
-
-
Rapid cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells can rapidly degrade cAMP, masking the response.
-
Solution: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation.
-
-
Assay-Related Technical Issues: Problems with the cAMP assay kit, such as improper cell lysis or reagent handling, can lead to inaccurate results.
-
Solution: Carefully review the protocol for your cAMP assay kit. Run positive controls, like forskolin (B1673556) (a direct activator of adenylyl cyclase), to validate the assay's performance.
-
Q3: My in vivo experiment with secretin is showing inconsistent results. What factors could be contributing to this variability?
A3: Inconsistent results in animal studies can be due to several variables:
-
Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, subcutaneous) significantly impacts the pharmacokinetics of secretin.[5][6]
-
Solution: Ensure the chosen administration route is consistent across all experimental animals and is appropriate for the research question. Intravenous (IV) administration provides the most direct and rapid systemic delivery.
-
-
Vehicle Solution: The solution used to dissolve and administer secretin can affect its stability and delivery.
-
Solution: A common and appropriate vehicle for in vivo administration is sterile saline (0.9% sodium chloride solution).[7] Ensure the vehicle is consistent in all treatment and control groups.
-
-
Animal Strain and Physiological State: Different strains of mice or rats may exhibit varied responses to secretin. The animal's fasting state can also influence baseline physiological conditions.
-
Solution: Use a consistent animal model (species, strain, age, and sex) throughout the study. Standardize the fasting period before secretin administration.
-
-
Anesthesia: The type of anesthetic used can influence physiological responses.
-
Solution: If anesthesia is required, use the same anesthetic agent and dosage for all animals in the experiment.
-
Q4: What is the mechanism of secretin receptor desensitization, and how can I minimize its impact on my experiments?
A4: Secretin receptor desensitization is a process that protects cells from overstimulation. It involves two primary mechanisms:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's carboxyl-terminal tail.[1][2] This phosphorylation event can interfere with the receptor's ability to couple with G proteins, thus dampening the signaling cascade.[3]
-
Internalization: Following phosphorylation, the receptor is often internalized into the cell, removing it from the cell surface and preventing further interaction with secretin.[3]
To minimize the impact of desensitization:
-
Time-Course Experiments: Conduct time-course studies to identify the optimal stimulation time before significant desensitization occurs. Phosphorylation can be detected as early as 2 minutes after agonist exposure.[1]
-
Pulsatile vs. Continuous Stimulation: For longer-term studies, consider a pulsatile administration of secretin rather than continuous exposure to allow for receptor resensitization.
-
Use of Truncated Receptors (for mechanistic studies): In some research contexts, using a truncated version of the secretin receptor that lacks the C-terminal phosphorylation sites can help dissect the role of phosphorylation in desensitization.[3]
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Secretin Experiments
| Cell Type/Assay | Concentration Range | Typical Incubation Time | Notes |
| Gastrinoma Cells (Gastrin Release) | 10⁻¹⁰ M to 10⁻⁶ M | 15 minutes - 3 hours | Dose-dependent stimulation of gastrin release was observed in cultured cells.[4] |
| Pancreatic Acini (cAMP Assay) | EC₅₀ of ~2.4 nM | Not specified | Demonstrates high sensitivity in primary cells. |
| CHO Cells (cAMP Assay) | 10 nM | 5 minutes | Used to study receptor desensitization.[3] |
| Pancreatic Cancer Cell Lines (cAMP Assay) | 1 nM - 1 µM | 30 minutes | Responsiveness can vary significantly between cell lines. |
Table 2: Exemplary Dosages for In Vivo Secretin Administration in Animal Models
| Animal Model | Route of Administration | Dosage Range | Outcome Measured |
| Rat | Intravenous (IV) Infusion | 1.4 - 22.4 pmol/kg/h | Inhibition of gastric motility.[8] |
| Rat | Subcutaneous (SC) Injection | 12.5 µg/kg (every 8h for 10 days) | Trophic effect on the pancreas.[5] |
| Mouse | Intraperitoneal (IP) | 5 nmol | Inhibition of food intake.[9] |
| Mouse | Intracerebroventricular (ICV) | 0.15 - 1 nmol | Inhibition of food intake.[9] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay in a Mammalian Cell Line Expressing SCTR
-
Cell Culture: Plate cells expressing the secretin receptor (e.g., CHO-SCTR) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for at least 2 hours to reduce basal cAMP levels.
-
Preparation of Reagents:
-
Prepare a stock solution of secretin in sterile water or a suitable buffer. Further dilute in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Stimulation:
-
Remove the starvation medium from the cells.
-
Add the secretin dilutions (and a vehicle control) to the respective wells.
-
Include a positive control, such as forskolin (e.g., 10 µM), to confirm the cells' ability to produce cAMP.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the secretin concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 2: In Vivo Assessment of Secretin's Effect on Gastric Motility in Rats
-
Animal Preparation:
-
Fast adult male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the animals with an appropriate anesthetic (e.g., urethane).
-
Surgically implant catheters in the jugular vein for intravenous infusion and in the stomach for intragastric pressure measurement. A balloon attached to the gastric catheter is used to measure pressure changes.
-
-
Experimental Setup:
-
Set the baseline intragastric pressure (e.g., to 10 cmH₂O) by inflating the balloon with a specific volume of air.
-
Allow the animal to stabilize for a period before starting the experiment.
-
-
Secretin Administration:
-
Prepare a stock solution of secretin in sterile saline (0.9% NaCl).
-
Infuse secretin intravenously at various doses (e.g., 1.4, 2.8, 5.6, 11.2, and 22.4 pmol/kg/h).[8] A vehicle control (saline) should also be administered.
-
-
Data Collection:
-
Record the intragastric pressure continuously throughout the baseline period and during the secretin/vehicle infusion.
-
-
Data Analysis:
-
Calculate the change in intragastric pressure from baseline for each dose of secretin.
-
Plot the change in pressure against the secretin dose to determine the dose-response relationship.
-
Mandatory Visualizations
Caption: Secretin signaling pathway via the Gs-coupled receptor.
Caption: General experimental workflow for this compound (secretin) studies.
References
- 1. Agonist-stimulated phosphorylation of the carboxyl-terminal tail of the secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of receptor phosphorylation in desensitization and internalization of the secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of secretin on gastrin release from gastrinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic secretion in rats after chronic treatment with secretin plus caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. droracle.ai [droracle.ai]
- 8. Secretin at physiological doses inhibits gastric motility via a vagal afferent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central and Peripheral Administration of Secretin Inhibits Food Intake in Mice through the Activation of the Melanocortin System - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in cell line response to Secrepan
Welcome to the technical support center for Secrepan. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in cell line responses to this compound treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By binding to a unique pocket on the MEK enzyme, this compound prevents its phosphorylation and activation by upstream kinases like RAF.[1] This ultimately leads to the inhibition of ERK1/2 phosphorylation, blocking the downstream signaling cascade that promotes cell proliferation, differentiation, and survival.[2][3]
Q2: We are observing significant differences in the IC50 value of this compound across our panel of cancer cell lines. Why is this happening?
A2: This is a common and expected observation. The differential sensitivity of cell lines to this compound is primarily linked to the genetic background of the cells, specifically the mutational status of genes within the MAPK/ERK pathway.[2] Cell lines with activating mutations in BRAF (e.g., V600E) are often highly dependent on the MAPK/ERK pathway for their survival and are therefore particularly sensitive to MEK inhibition by this compound.[4][5] In contrast, cell lines with activating mutations in RAS (KRAS, NRAS) may exhibit a more partial sensitivity.[6][7] Some cell lines may also have intrinsic or acquired resistance mechanisms that reduce their sensitivity to this compound.[8]
Q3: How does the mutational status of BRAF and RAS affect this compound's efficacy?
A3:
-
BRAF Mutations: Activating BRAF mutations, such as V600E, lead to constitutive activation of the MAPK/ERK pathway, making the cells "addicted" to this signaling cascade. This compound's inhibition of MEK is highly effective in these cells as it blocks a critical survival pathway.[4][5]
-
RAS Mutations: RAS mutations also lead to the activation of the MAPK/ERK pathway. However, RAS proteins activate multiple downstream signaling pathways, not just the RAF-MEK-ERK axis. Therefore, while this compound can inhibit the MAPK/ERK component, other pro-survival signals may still be active, leading to a less potent response compared to BRAF-mutant cells.[6][9]
Q4: Can this compound be effective in cell lines that are wild-type for both BRAF and RAS?
A4: Yes, it is possible. Some cell lines that are wild-type for BRAF and RAS may have other genetic alterations that lead to the activation of the MAPK/ERK pathway, such as mutations in receptor tyrosine kinases (RTKs) or loss of negative regulators of the pathway. In such cases, this compound can still be effective. However, sensitivity is generally lower compared to BRAF-mutant cell lines.
Q5: We are seeing a decrease in this compound's effectiveness over long-term treatment. What could be the cause?
A5: The development of acquired resistance is a known phenomenon with targeted therapies like this compound. This can occur through several mechanisms, including:
-
Secondary mutations in MEK1/2: These mutations can prevent this compound from binding effectively to the MEK protein.[10][11]
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the MEK blockade.
-
Amplification of the drug target or upstream activators. [8]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of two well-characterized MEK inhibitors, Trametinib and Selumetinib, in a panel of cancer cell lines with different BRAF and RAS mutational statuses. This data can serve as a reference for the expected range of sensitivity to MEK inhibitors like this compound.
Table 1: IC50 Values of Trametinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | RAS Status | Trametinib IC50 (nM) |
| A375 | Melanoma | V600E | Wild-Type | ~1 |
| SK-MEL-28 | Melanoma | V600E | Wild-Type | ~2.5 |
| HT-29 | Colorectal | V600E | Wild-Type | ~1 |
| HCT116 | Colorectal | Wild-Type | KRAS G13D | ~10 |
| MDA-MB-231 | Breast | Wild-Type | KRAS G13D | ~5 |
| MCF7 | Breast | Wild-Type | Wild-Type | >1000 |
Data compiled from publicly available sources.[12][13]
Table 2: IC50 Values of Selumetinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | RAS Status | Selumetinib IC50 (µM) |
| A375 | Melanoma | V600E | Wild-Type | ~0.1 |
| SK-MEL-28 | Melanoma | V600E | Wild-Type | ~0.2 |
| HT-29 | Colorectal | V600E | Wild-Type | ~0.1 |
| HCT116 | Colorectal | Wild-Type | KRAS G13D | ~1 |
| Calu-6 | Lung | Wild-Type | KRAS Q61K | ~0.5 |
| A549 | Lung | Wild-Type | KRAS G12S | >10 |
Data compiled from publicly available sources.[5][7]
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: A logical workflow for troubleshooting variable cell line responses to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is for analyzing the inhibition of ERK phosphorylation by this compound.
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[10]
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the total ERK antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Calibrate pipettes and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.[16] |
| Low absorbance values | - Low cell number- Cell death due to factors other than the drug- Insufficient incubation with MTT | - Optimize initial cell seeding density.- Check for contamination or other stressors.- Ensure a 3-4 hour incubation with MTT. |
| High background | - Contamination (e.g., microbial)- Interference from phenol (B47542) red in the medium | - Regularly test for mycoplasma contamination.- Use phenol red-free medium during the assay.[14] |
| Incomplete formazan crystal dissolution | - Insufficient solvent volume- Inadequate mixing | - Use at least 100 µL of DMSO.- Shake the plate on an orbital shaker for 15-30 minutes.[14] |
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[4]- Titrate primary and secondary antibody concentrations.- Increase the number and duration of TBST washes.[1] |
| No or weak signal | - Inefficient protein transfer- Low protein expression- Inactive antibody | - Check transfer efficiency with Ponceau S staining.- Load more protein (20-40 µg).- Use a fresh aliquot of antibody and ensure proper storage. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Prepare fresh lysates and always use protease/phosphatase inhibitors.[4] |
| Uneven bands ("smiling") | - Gel running too fast (overheating) | - Run the gel at a lower voltage in a cold room or on ice. |
References
- 1. sinobiological.com [sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Drug: Selumetinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 12. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. clyte.tech [clyte.tech]
impact of anesthesia on Secrepan's physiological effects in animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the physiological effects of Secrepan in animal models under anesthesia. Anesthesia can significantly impact physiological parameters and may interact with the pharmacological effects of this compound. This guide is intended to help you identify and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agent is recommended for studying this compound's effects on insulin (B600854) secretion?
A1: The choice of anesthetic is critical as many agents directly affect glucose metabolism and insulin secretion.
-
Inhalant anesthetics like isoflurane (B1672236) have been shown to significantly inhibit glucose-stimulated insulin secretion and alter glucose tolerance.[1][2][3] Studies in pigs and dogs have demonstrated that isoflurane can decrease the insulin response to a glucose challenge and induce hepatic insulin resistance.[1][4] This inhibitory effect may be due to actions at the pancreatic beta cells, potentially involving ATP-sensitive potassium channels.[5] Therefore, isoflurane may mask or blunt the insulinotropic effects of this compound.
-
Injectable anesthetics such as ketamine can also present challenges. Ketamine is known to have complex cardiovascular effects, including increasing blood pressure and heart rate, which could indirectly influence metabolic studies.[6][7]
-
Recommendation: If possible, conduct studies in conscious, unrestrained animals with indwelling catheters to avoid the confounding effects of anesthesia altogether. If anesthesia is necessary, consider an anesthetic with minimal known impact on glucose metabolism, and ensure the same anesthetic protocol is used consistently across all experimental groups. The effects of short-term anesthesia on endogenous peptide profiles in the pituitary have been shown to be minimal in some cases, but this may not apply to all physiological systems.[8][9]
Q2: I am observing a blunted cardiovascular response (heart rate, blood pressure) to this compound when using ketamine. Why might this be happening?
A2: Ketamine has significant effects on the cardiovascular system, primarily by increasing sympathetic nervous system activity.[7] This can lead to an increase in heart rate and blood pressure.[6] If this compound has opposing or synergistic effects, the baseline cardiovascular state induced by ketamine could mask or alter the true response to your compound. Ketamine has also been shown to attenuate baroreflex sensitivity in a dose-dependent manner, which could further complicate the interpretation of cardiovascular data.[6]
Q3: My data shows high variability between animals in the same treatment group. What are the common causes?
A3: High variability is a common issue in anesthetized animal studies. Potential causes include:
-
Depth of Anesthesia: Fluctuations in the depth of anesthesia can significantly alter physiological parameters. It is crucial to monitor the anesthetic depth continuously and maintain a stable plane of anesthesia.[10]
-
Body Temperature: Anesthetics can cause hypothermia, which affects drug metabolism and cardiovascular function.[11] Use a heating pad and monitor the animal's core body temperature throughout the procedure.
-
Hydration Status: Anesthesia can alter fluid balance. Ensure animals are adequately hydrated, and consider providing supplemental fluids, especially for longer procedures.[12]
-
Pre-Anesthetic Preparation: Ensure consistent fasting times and acclimatization periods for all animals.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Deaths | Anesthetic overdose; Severe hypotension; Respiratory depression. | Review your anesthetic protocol and ensure correct dosing. Continuously monitor vital signs (heart rate, respiration, blood pressure).[13][14] Have emergency drugs and a resuscitation plan ready. |
| Blunted or No Response to this compound | Anesthetic interference (e.g., isoflurane inhibiting insulin secretion[3][5]); Incorrect drug administration (e.g., IV infiltration). | Choose an anesthetic with minimal interference for your target physiological system. Confirm catheter placement before and after this compound administration. Run a pilot study in conscious animals if possible to determine the unadulterated effect of this compound. |
| Inconsistent Blood Glucose Readings | Stress-induced hyperglycemia; Anesthetic-induced changes in glucose metabolism.[1][4] | Allow for an adequate acclimatization period after anesthetic induction and before starting the experiment. Maintain a stable plane of anesthesia. Use a consistent sampling site and technique. |
| Sudden Drop in Blood Pressure | Anesthetic-induced vasodilation; Synergistic effect of this compound and the anesthetic. | Reduce the concentration of the inhalant anesthetic or the infusion rate of the injectable agent. Administer a fluid bolus to support blood pressure.[14] Consider the potential hypotensive effects of your test compound. |
Experimental Protocols
Below are generalized methodologies for key experiments. These should be adapted to your specific institutional guidelines and animal model.
Protocol 1: Evaluation of this compound on Insulin Secretion Under Anesthesia
-
Animal Preparation: Fast the animal overnight (e.g., 12 hours for rats) with free access to water.
-
Anesthesia Induction: Induce anesthesia with your chosen agent (e.g., isoflurane at 4-5% in an induction chamber).
-
Catheterization: Place catheters in the femoral artery (for blood sampling and blood pressure monitoring) and femoral vein (for drug and glucose administration).
-
Anesthesia Maintenance: Maintain a stable plane of anesthesia (e.g., isoflurane at 1.5-2.5%) via a nose cone or endotracheal tube.[10] Monitor vital signs (heart rate, respiratory rate, temperature) every 15 minutes.[10]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery and anesthetic stabilization.
-
Baseline Sampling: Collect baseline blood samples for glucose and insulin measurement.
-
This compound Administration: Administer this compound intravenously at the desired dose.
-
Post-Dose Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) after this compound administration.
-
Data Analysis: Measure plasma glucose and insulin concentrations. Calculate the area under the curve (AUC) for the insulin response.
Protocol 2: Evaluation of this compound on Cardiovascular Parameters
-
Animal Preparation & Anesthesia: Follow steps 1-3 from Protocol 1.
-
Blood Pressure Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Anesthesia Maintenance & Stabilization: Follow steps 4-5 from Protocol 1.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 15-30 minutes to ensure a stable signal.
-
This compound Administration: Administer this compound intravenously.
-
Post-Dose Recording: Continuously record cardiovascular parameters for a defined period (e.g., 60 minutes) after administration.
-
Data Analysis: Analyze changes in mean arterial pressure (MAP) and heart rate (HR) from the baseline.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound and potential interference by isoflurane.
Caption: General experimental workflow for in-vivo animal studies with this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Effects of isoflurane anesthesia on glucose tolerance and insulin secretion in Yucatan minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflurane inhibits insulin secretion from isolated rat pancreatic islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflurane and Sevoflurane Induce Severe Hepatic Insulin Resistance in a Canine Model | PLOS One [journals.plos.org]
- 5. Mechanisms of impaired glucose tolerance and insulin secretion during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ketamine and propofol on autonomic cardiovascular function in chronically instrumented rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysfunction in Cardiovascular Autonomic Modulation Caused by Chronic Use of Ketamine Hydrochloride Can Be Prevented by Aerobic Exercise Training in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term administration of common anesthetics does not dramatically change the endogenous peptide profile in the rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Anesthetic Administration on Rat Hypothalamus and Cerebral Cortex Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acuc.berkeley.edu [acuc.berkeley.edu]
- 11. vetnurseschool.com [vetnurseschool.com]
- 12. vasg.org [vasg.org]
- 13. Anaesthetic monitoring and troubleshooting: a guide for veterinary nurses - Veterinary Practice [veterinary-practice.com]
- 14. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]
overcoming challenges in measuring real-time Secrepan-induced secretion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in measuring real-time Secrepan-induced secretion.
Troubleshooting Guide
This guide addresses specific issues that may arise during real-time this compound secretion experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Low this compound expression or secretion. 2. Suboptimal reporter construct (e.g., low quantum yield of fluorescent protein, low specific activity of luciferase). 3. Insufficient stimulation of secretion. 4. High background signal from media or cells. | 1. Optimize transfection/transduction efficiency or use a stronger promoter. 2. Use a brighter fluorescent reporter (e.g., sfCherry3c) or a high-intensity luciferase (e.g., Gaussia luciferase).[1][2][3] 3. Titrate the concentration of the stimulus and optimize the stimulation time.[4] 4. Use phenol (B47542) red-free medium. Wash cells thoroughly before the assay. |
| High Background Signal | 1. Autofluorescence from cells or media components. 2. Non-specific binding of detection antibodies. 3. Leakage of reporter from non-stimulated or dead cells. | 1. Use a red-shifted fluorescent reporter to minimize autofluorescence.[3] 2. Include appropriate blocking agents and optimize antibody concentrations. 3. Assess cell viability; ensure high cell health before starting the experiment. Use a viability dye to exclude dead cells from the analysis.[5][6][7] |
| Signal Out of Range (Too High) | 1. Overexpression of the this compound-reporter fusion protein. 2. Detector saturation on the measurement instrument. 3. Excessive stimulation leading to a massive release. | 1. Reduce the amount of plasmid DNA used for transfection.[8] 2. Decrease the integration time or gain on the detector.[9] Dilute the sample if possible for endpoint reads.[8][9] 3. Reduce the stimulus concentration or the duration of stimulation. |
| Poor Temporal Resolution | 1. Slow kinetics of the reporter system. 2. Infrequent sampling or measurement intervals. 3. Use of end-point assays instead of kinetic measurements. | 1. Use reporters with fast maturation and decay kinetics for dynamic tracking. Gaussia luciferase has a rapid signal decay, which can be advantageous for temporal resolution.[10] 2. Increase the frequency of measurements. For very rapid events, a perfusion system with high time resolution may be necessary.[11][12] 3. Employ real-time measurement techniques like live-cell imaging or continuous monitoring with a luminometer.[13][14][15] |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Poor sample mixing. | 1. Ensure accurate and consistent cell seeding. 2. Use calibrated pipettes and consider using a multichannel pipette for simultaneous additions.[16] 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. 4. Gently mix samples before measurement, especially after adding reagents.[8] |
| Cell Health Compromised | 1. Cytotoxicity of the reporter construct or transfection reagent. 2. Phototoxicity from excessive light exposure during imaging. 3. Toxicity of the stimulating compound. | 1. Perform a cell viability assay (e.g., MTT, ATP-based assay) to assess the health of transfected cells.[5][17][18] 2. Minimize light exposure by reducing the imaging frequency and illumination intensity. Red fluorescent proteins are often less phototoxic.[3] 3. Determine the optimal, non-toxic concentration range for the stimulus. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of reporter for real-time secretion assays?
A1: The choice of reporter depends on the specific experimental needs.
-
Fluorescent Reporters: Proteins like sfCherry3c are excellent for plate reader-based assays due to their high signal-to-background ratio and enhanced expression.[1][2][3] pH-sensitive fluorescent proteins (e.g., pHluorin) are useful for visualizing individual exocytosis events.[19]
-
Secreted Luciferases: Gaussia and Cypridina luciferases are secreted into the medium and generate a strong signal, making them ideal for quantifying the kinetics of secretion from a cell population.[10]
Q2: How can I be sure that the signal I'm measuring is from secretion and not from cell death?
A2: It is crucial to run parallel cell viability assays. You can use a non-lytic real-time viability assay that measures a marker of healthy cells, such as metabolic activity, alongside your secretion assay.[5][7] Alternatively, a dye that specifically stains dead cells can be included in the assay medium.
Q3: My signal is very weak. What are some initial troubleshooting steps?
A3:
-
Confirm Expression: First, confirm that your this compound-reporter fusion protein is being expressed by lysing the cells and measuring the intracellular signal.
-
Optimize Transfection: Ensure high transfection efficiency by testing different DNA-to-reagent ratios. The quality of the plasmid DNA is also important; use transfection-grade DNA.[16][20]
-
Increase Cell Number: A higher number of cells per well will produce a stronger signal.
-
Check Reagents: Ensure that your luciferase substrates or other detection reagents have not expired and have been stored correctly.[16][21]
Q4: Can I perform multiplexing with a this compound secretion assay?
A4: Yes. If you are using a fluorescent reporter, you can use other fluorescent probes with distinct excitation and emission spectra to measure other cellular events simultaneously, such as changes in intracellular calcium. If using a luciferase assay, you can often multiplex it with a cell viability assay that uses a fluorescent readout.[7]
Q5: What is a suitable negative control for my experiment?
A5: A robust negative control would be cells transfected with the same reporter construct but not stimulated to secrete. This will help you determine the basal level of secretion. Another good control is to treat cells with a known inhibitor of the this compound signaling pathway.
Experimental Protocols
Protocol 1: Real-Time this compound Secretion Assay Using Secreted Luciferase
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Transfection: Transfect cells with a plasmid encoding a this compound-Gaussia luciferase fusion protein. Include a control group transfected with a vector expressing luciferase without the this compound fusion.
-
Pre-incubation: 24-48 hours post-transfection, replace the culture medium with a phenol red-free assay medium.
-
Assay Initiation: Add the luciferase substrate (e.g., coelenterazine) to the medium.
-
Baseline Measurement: Immediately begin measuring luminescence at 37°C using a plate reader with kinetic read capabilities. Take readings every 1-5 minutes for 15-30 minutes to establish a baseline.
-
Stimulation: Add the this compound-inducing stimulus to the experimental wells. Add a vehicle control to the negative control wells.
-
Real-Time Measurement: Continue kinetic luminescence readings for the desired duration (e.g., 1-4 hours).
-
Data Analysis: For each well, normalize the luminescence signal to the baseline reading. Plot the fold-change in luminescence over time.
Protocol 2: Cell Viability Assessment Using a Real-Time Assay
-
Assay Setup: This assay can be performed on the same plate as the secretion assay if the detection channels are compatible.
-
Reagent Addition: Add the real-time cell viability reagent (which contains a pro-substrate and an engineered luciferase) to the wells at the same time as the secretion assay setup.[5]
-
Measurement: Measure luminescence or fluorescence according to the viability kit's instructions at the beginning and end of the secretion experiment.
-
Analysis: A stable or increasing viability signal indicates healthy cells. A decreasing signal suggests cytotoxicity, which could compromise the interpretation of the secretion data.
Quantitative Data Summary
| Parameter | Reporter System | Typical Range/Value | Notes |
| DNA for Transfection (96-well) | Luciferase/Fluorescent Protein | 50 - 100 ng/well | Optimize for your cell type to avoid overexpression artifacts.[8] |
| Stimulus Concentration | Varies | Titrate (e.g., 1 nM - 10 µM) | The optimal concentration should induce a robust response without causing cell death. |
| Kinetic Measurement Interval | Luciferase/Fluorescence | 1 - 5 minutes | Shorter intervals provide better temporal resolution but may increase phototoxicity in fluorescence imaging.[11] |
| Luciferase Assay Integration Time | Gaussia Luciferase | 0.1 - 1 second | Adjust to avoid detector saturation.[9] |
| Signal-to-Background Ratio | NPY-sfCherry3c | >100-fold | This is an example of a highly optimized fluorescent reporter.[3] |
Visualizations
Caption: A generalized signaling pathway for this compound-induced secretion.
Caption: Workflow for a real-time this compound secretion experiment.
References
- 1. An optimized fluorescent reporter enables rapid and cost-effective quantification of regulated secretion from neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An optimized fluorescent reporter enables rapid and cost-effective quantification of regulated secretion from neuroendocrine cells [frontiersin.org]
- 3. An optimized fluorescent reporter enables rapid and cost-effective quantification of regulated secretion from neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A continuous flow cell culture system for precision cell stimulation and time-resolved profiling of cell secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in Developing Protein Secretion Assays at a Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Real-time single-cell imaging of protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Cell viability and proliferation measurement [takarabio.com]
- 18. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Fluorescent probes for monitoring regulated secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
protocol modifications for Secrepan studies in different animal species
Important Note: The term "Secrepan" does not correspond to a known compound or drug in publicly available scientific literature and databases. The information provided below is a generalized template based on common protocols and troubleshooting scenarios encountered in preclinical animal studies for compounds that might hypothetically share characteristics with agents affecting pancreatic secretion. This guide is for illustrative purposes and should be adapted based on the actual properties of the compound being studied.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on its name, this compound is hypothesized to modulate pancreatic secretions. The exact mechanism, whether it is a secretin or cholecystokinin (B1591339) (CCK) analog, a receptor agonist/antagonist, or if it acts on ion channels, needs to be determined from the compound's discovery and characterization data. Understanding the mechanism is critical for study design and interpretation of results.
Q2: Which animal species are most appropriate for studying this compound's effects on pancreatic function?
A2: The choice of species depends on the research question.
-
Rodents (Mice, Rats): Often used for initial efficacy, dose-ranging, and pharmacokinetic (PK) studies due to their cost-effectiveness and availability of transgenic models.
-
Canines (Dogs): Historically used in pancreatic secretion studies due to their larger size, which facilitates surgical instrumentation (e.g., pancreatic fistulas) and repeated blood sampling.[1]
-
Non-Human Primates (NHPs): Offer the closest physiological parallel to humans, making them suitable for later-stage preclinical safety and efficacy studies. However, their use is ethically and logistically complex.
Q3: What are the key considerations for anesthesia and animal handling in this compound studies?
A3: Proper anesthesia and handling are crucial for animal welfare and data quality.
-
Anesthesia: The choice of anesthetic can influence physiological parameters. For example, ketamine can be used for sedation in non-human primates.[2] For surgical procedures, a balanced anesthesia protocol is recommended.
-
Fasting: For studies involving pancreatic function, animals should be fasted to establish a baseline secretory state. Fasting times vary by species; for example, juvenile or small NHPs may require shorter fasting periods (4-6 hours) to prevent hypoglycemia.
-
Post-Procedure Care: Animals should be monitored closely during recovery to ensure they regain normal activity, and appropriate analgesia should be provided after invasive procedures.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline pancreatic secretion. | Inconsistent fasting times. | Standardize the fasting period for all animals in the study. |
| Stress due to handling or environment. | Acclimatize animals to the experimental procedures and environment. Handle animals calmly and consistently. | |
| Anesthetic effects. | Choose an anesthetic with minimal impact on pancreatic function and maintain a consistent depth of anesthesia. | |
| No discernible effect of this compound at expected doses. | Poor bioavailability of the compound. | Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile. Modify the formulation or route of administration if necessary. |
| Inappropriate dose range. | Perform a dose-ranging study to identify the effective dose range. | |
| Species-specific differences in receptor binding or metabolism. | Compare the target receptor sequence and metabolic pathways between the study species and the intended target species (e.g., humans). | |
| Unexpected adverse events (e.g., lethargy, gastrointestinal distress). | Off-target effects of the compound. | Conduct comprehensive safety pharmacology and toxicology studies. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the effects of the delivery medium. | |
| Complications from surgical procedures (if applicable). | Ensure aseptic surgical technique and provide appropriate post-operative care, including analgesia. | |
| Difficulty with surgical cannulation for sample collection. | Anatomical variations between animals. | Review the relevant anatomy for the chosen species. Ensure the research team has adequate surgical training and experience. |
| Small vessel size in smaller species. | Use appropriate magnification and microsurgical instruments. Consider alternative, less invasive sampling methods if possible. |
Experimental Protocols & Workflows
Diagram: General Workflow for an In Vivo this compound Efficacy Study
Caption: Workflow for a typical in vivo study of this compound's effect on pancreatic secretion.
Diagram: Logical Troubleshooting Flow for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes in this compound studies.
References
managing potential side effects of Secrepan in research subjects
Secrepan Technical Support Center for Research Applications
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental protocols. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which active ingredient am I working with?
A1: The name "this compound" can refer to different pharmaceutical products. It is crucial to identify the active pharmaceutical ingredient (API) in your research supply:
-
This compound D: A combination of Domperidone (a prokinetic agent) and Pantoprazole (B1678409) (a proton pump inhibitor).[1][2]
-
This compound (Pantoprazole): A formulation containing only Pantoprazole.[3]
-
This compound (Secretin): A peptide hormone used as a diagnostic agent for pancreatic function.[4][5]
This guide is structured to address the potential side effects of each component. Please refer to the relevant section for your specific research.
Q2: What are the most common side effects observed with this compound D (Domperidone/Pantoprazole)?
A2: For the combination product, common side effects are generally mild and may include diarrhea, stomach pain, flatulence, dry mouth, dizziness, and headache.[1][2] These are typically transient as the subject's body adapts to the medication.[2]
Q3: Are there any serious, though rare, side effects associated with Pantoprazole?
A3: Yes, serious side effects for Pantoprazole are rare, occurring in less than 1 in 1,000 people.[6] Researchers should be vigilant for signs of liver problems (yellowing of skin or eyes, dark urine), kidney issues (painful urination, decreased urine output, lower back pain), or severe diarrhea, which could indicate an inflamed bowel.[6]
Q4: What are the potential long-term side effects of Pantoprazole administration in research subjects?
A4: Chronic administration of Pantoprazole (over a year) may increase the risk of bone fractures, gut infections, and vitamin B12 deficiency.[6] Long-term studies should include monitoring for these potential outcomes.
Q5: What are the known side effects of Secretin (this compound)?
A5: Secretin is a peptide hormone that stimulates pancreatic and gastric secretions.[4][5] Side effects are not extensively detailed in the provided search results but are generally related to its physiological action. Monitoring for signs of gastrointestinal distress or allergic reaction is prudent.
Troubleshooting Guides
Issue 1: Subject presents with gastrointestinal distress (Diarrhea, Stomach Pain, Flatulence).
Possible Cause: This is a common side effect of the Domperidone/Pantoprazole formulation.[1][2]
Troubleshooting Steps:
-
Confirm Timing of Administration: this compound D is often recommended to be taken before a meal.[1] Ensure the protocol is being followed correctly.
-
Dietary Evaluation: Assess the subject's diet for spicy or oily foods that could exacerbate these symptoms.[1]
-
Hydration: Ensure the subject is well-hydrated, especially if experiencing diarrhea.[1]
-
Dosage Review: If symptoms are persistent and severe, consider a review of the dosage in consultation with the principal investigator and veterinary/medical staff.
Issue 2: Subject appears dizzy or fatigued.
Possible Cause: Dizziness is a known side effect of both Domperidone and Pantoprazole.[1][2][6] Fatigue can be associated with long-term Pantoprazole use due to potential magnesium level reduction.[6]
Troubleshooting Steps:
-
Monitor Vital Signs: Check blood pressure and heart rate to rule out significant hemodynamic changes.
-
Assess Duration of Treatment: If the subject has been on Pantoprazole for over three months, consider blood analysis for magnesium levels.[6]
-
Activity Restriction: Limit activities that require a high level of coordination or alertness until the dizziness subsides.
Issue 3: Subject exhibits signs of an allergic reaction (e.g., skin rash, swelling).
Possible Cause: Hypersensitivity reactions can occur with Pantoprazole.[3]
Troubleshooting Steps:
-
Cease Administration: Immediately stop the administration of this compound.
-
Administer Antihistamines: If the reaction is mild (e.g., localized rash), administration of an antihistamine may be appropriate, following institutional guidelines.
-
Seek Immediate Veterinary/Medical Attention: For severe reactions such as anaphylaxis (difficulty breathing, swelling of the face/tongue), immediate emergency medical intervention is required.[6]
Data Presentation: Summary of Potential Side Effects
| Active Ingredient | Common Side Effects | Uncommon Side Effects (<1 in 100) | Rare Side Effects (<1 in 1,000) | Long-Term Side Effects (>1 year) |
| Domperidone | Dry mouth, diarrhea, stomach pain, flatulence, dizziness, headache.[1][2] | - | Irregular heartbeat.[1] | - |
| Pantoprazole | Diarrhea, stomach pain, flatulence, dry mouth, dizziness.[1][2] | Headaches, constipation, nausea.[6] | Liver problems, kidney problems, severe diarrhea, joint pain with skin rash.[6] | Bone fractures, gut infections, Vitamin B12 deficiency.[6] |
| Secretin | Gastrointestinal distress (related to mechanism of action). | - | Allergic reactions. | Not established. |
Experimental Protocols
Protocol 1: Monitoring for and Management of Gastrointestinal Side Effects
-
Baseline Assessment: Prior to the first administration of this compound, record baseline gastrointestinal function, including stool consistency and frequency.
-
Daily Monitoring: For the first two weeks of administration, record daily observations of stool consistency, frequency, and any signs of abdominal discomfort (e.g., bloating, guarding).
-
Symptom Scoring: Utilize a standardized scoring system (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) for diarrhea, flatulence, and abdominal pain.
-
Intervention Threshold: If a score of 2 or 3 is recorded for any symptom for more than two consecutive days, notify the principal investigator.
-
Management:
-
Ensure adequate hydration.
-
Provide a bland diet if appropriate for the research model.
-
Consider dose adjustment or temporary cessation of the drug as per the study protocol.
-
Protocol 2: Assessment of Long-Term Pantoprazole Side Effects
-
Study Design: In studies exceeding one year of continuous Pantoprazole administration, incorporate the following monitoring steps.
-
Bone Density: Perform baseline and annual bone density scans (e.g., DEXA) to monitor for changes.
-
Microbiome Analysis: Collect fecal samples at baseline, 6 months, and 12 months to assess for significant shifts in gut microbiota indicative of infection risk.
-
Vitamin B12 Levels: Collect blood samples at baseline and every 6 months to measure serum Vitamin B12 levels.
-
Intervention: If significant bone density loss, dysbiosis, or Vitamin B12 deficiency is detected, a review of the necessity of continued Pantoprazole administration is warranted.
Visualizations
Caption: Troubleshooting workflow for GI distress.
References
- 1. 1mg.com [1mg.com]
- 2. MediBuddy | Book Health Checks, Lab tests, Online Medicine & Doctor Consultation [medibuddy.in]
- 3. farmaciard.com [farmaciard.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Secretin porcine | C130H220N44O41 | CID 16158472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Side effects of pantoprazole - NHS [nhs.uk]
Validation & Comparative
A Head-to-Head Comparison: Secrepan (Synthetic Porcine Secretin) versus Synthetic Human Secretin in Pancreatic Function Testing
For researchers, scientists, and drug development professionals, the choice of secretin analog is a critical component in the accurate assessment of exocrine pancreatic function. This guide provides an objective comparison of Secrepan (synthetic porcine secretin) and synthetic human secretin, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
Secretin stimulation testing remains a cornerstone for diagnosing pancreatic exocrine insufficiency, a condition characterized by the inability to properly digest food due to a lack of digestive enzymes produced by the pancreas. Both this compound, a synthetic version of porcine secretin, and synthetic human secretin are utilized to stimulate the pancreas to release bicarbonate-rich fluid, the measurement of which provides a direct assessment of pancreatic ductal cell function. Clinical studies have demonstrated a high degree of correlation and bioequivalency between these two synthetic forms, as well as with biologically derived porcine secretin, rendering them interchangeable for pancreatic function testing.[1][2][3]
Quantitative Data Comparison
The efficacy of this compound (synthetic porcine secretin) and synthetic human secretin in pancreatic function tests is primarily evaluated by measuring the peak bicarbonate concentration in duodenal fluid following intravenous administration. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of pancreatic exocrine insufficiency.[4] The following table summarizes key quantitative data from comparative studies.
| Parameter | This compound (Synthetic Porcine Secretin) | Synthetic Human Secretin | Biologic Porcine Secretin (for reference) |
| Mean Peak Bicarbonate Concentration (mEq/L) in patients with chronic pancreatitis | 68 ± 31[2] | - | 70 ± 25[2] |
| Median Peak Bicarbonate Concentration (mEq/L) in patients with chronic pancreatitis | 35 (Interquartile Range: 18-88)[5] | - | - |
| Median Peak Bicarbonate Concentration (mEq/L) in patients with abdominal pain without risk factors for chronic pancreatitis | 87 (Interquartile Range: 84-108)[5] | - | - |
| Diagnostic Accuracy for Pancreatic Insufficiency | 100% (compared to biologic porcine secretin)[2] | 100% (in diagnosing chronic pancreatitis)[1] | - |
| Correlation with Synthetic Human Secretin (Peak Bicarbonate) | R = 0.967[1] | - | - |
| Standard Dosage | 0.2 mcg/kg[2][5] | 0.2 mcg/kg[6] | 1 CU/kg[2] |
Experimental Protocols
The endoscopic pancreatic function test (ePFT) is a common procedure for assessing pancreatic exocrine function using synthetic secretin.
Endoscopic Pancreatic Function Test (ePFT) Protocol
This protocol is a generalized representation based on common clinical practices.
-
Patient Preparation: The patient fasts overnight.
-
Sedation: Conscious sedation is administered in a standard manner.
-
Endoscopy: A standard upper endoscope is inserted and advanced to the second portion of the duodenum.[5][7]
-
Baseline Sample: Any existing gastric and duodenal fluid is aspirated and discarded to prevent contamination.[8] A baseline sample of duodenal fluid may be collected.
-
Secretin Administration: A test dose of secretin may be administered to check for any adverse reactions.[6] Subsequently, a full dose of either synthetic porcine secretin (0.2 mcg/kg) or synthetic human secretin (0.2 mcg/kg) is administered intravenously as a bolus over one minute.[5][6]
-
Duodenal Fluid Collection: Duodenal fluid is aspirated through the endoscope's suction channel at timed intervals, typically at 15, 30, 45, and 60 minutes after secretin injection.[5][7]
-
Sample Handling: The collected samples are immediately placed on ice.[6][9]
-
Bicarbonate Analysis: The bicarbonate concentration in each sample is measured using a standard hospital autoanalyzer. The highest value obtained from the collected samples is considered the peak bicarbonate concentration.[7]
Visualizations
Secretin Signaling Pathway in Pancreatic Ductal Cells
The following diagram illustrates the mechanism by which secretin stimulates bicarbonate secretion from pancreatic ductal cells. Secretin binds to its G-protein coupled receptor on the basolateral membrane of the ductal cell. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The resulting efflux of chloride ions drives the exchange for bicarbonate ions across the apical membrane, leading to the secretion of bicarbonate-rich fluid into the pancreatic duct.
Caption: Secretin signaling cascade in pancreatic ductal cells.
Experimental Workflow for Endoscopic Pancreatic Function Test (ePFT)
The workflow diagram below outlines the key steps involved in performing an endoscopic pancreatic function test.
Caption: Workflow of the endoscopic pancreatic function test.
References
- 1. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. An endoscopic pancreatic function test with synthetic porcine secretin for the evaluation of chronic abdominal pain and suspected chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chirhoclin.com [chirhoclin.com]
- 9. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Secrepan's Inhibitory Effect on Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Secrepan (secretin) on gastric acid secretion against two well-established alternatives: the proton pump inhibitor (PPI) omeprazole (B731) and the H2 receptor antagonist cimetidine (B194882). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound (Secretin): this compound, a gastrointestinal hormone, exerts its inhibitory effect on gastric acid secretion through an indirect mechanism. Upon release from S-cells in the duodenum in response to acidic chyme, secretin stimulates the release of somatostatin (B550006) from D-cells in the stomach. Somatostatin, in turn, inhibits gastrin release from G-cells and directly inhibits the proton pump activity in parietal cells, leading to a reduction in acid secretion. Additionally, secretin's inhibitory action is partly mediated by the release of prostaglandins.
Omeprazole: Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (the proton pump) in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion, and its inhibition leads to a potent and long-lasting suppression of acid production.
Cimetidine: Cimetidine is a histamine (B1213489) H2 receptor antagonist. It competitively blocks the action of histamine on the H2 receptors of parietal cells. Histamine is a major stimulant of gastric acid secretion, and by blocking its receptor, cimetidine reduces the production of gastric acid.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound, omeprazole, and cimetidine on gastric acid secretion. It is important to note that the experimental conditions and units of measurement vary across studies, making direct comparisons challenging.
| Compound | Metric | Value | Species | Experimental Model | Stimulus | Citation |
| This compound (Secretin) | ID50 | < 0.5 CU/rat | Rat | In vivo | Basal | [1] |
| Inhibition | ~70% | Human | In vivo | Meal | [2][3] | |
| Inhibition | 100% | Human | In vivo | Meal | [4] | |
| Omeprazole | ED50 | 27 mg | Human | In vivo | Pentagastrin (B549294) | [5] |
| Inhibition | 80-100% (at 20-40 mg/day) | Human | In vivo | Pentagastrin | [5] | |
| Inhibition | 97% (at 20 mg/day) | Human | In vivo | 24h Intragastric Acidity | [5] | |
| Cimetidine | IC50 | 1.6 µmol/L | Human | In vivo | Food | [6][7][8] |
| Inhibition | 50% (at 25 mg) | Human | In vivo | Meal | [9] | |
| Inhibition | 67% (at 300 mg) | Human | In vivo | Meal | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gastric Acid Secretion and Inhibition
Caption: Signaling pathways of gastric acid secretion and points of inhibition.
Experimental Workflow for Assessing Gastric Acid Secretion
References
- 1. Consecutive phases of gastric acid response to secretin in rats with chronic hypergastrinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of food-stimulated gastric acid secretion by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. visualize.jove.com [visualize.jove.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of cimetidine, a new histamine H2-receptor antagonist, on meal-stimulated acid secretion, serum gastrin, and gastric emptying in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Direct Cross-Reactivity Between Secretin and Cholecystokinin Receptors: A Comparative Analysis of Signaling and Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of ligand-receptor interactions is paramount. This guide provides a comparative analysis of the secretin and cholecystokinin (B1591339) (CCK) receptor systems. While these two gastrointestinal hormones orchestrate distinct physiological responses, a key question for drug development and physiological studies is the potential for cross-reactivity at the receptor level. Based on available scientific literature, there is no direct evidence to suggest that secretin binds to or activates cholecystokinin (CCK) receptors.
This guide will objectively present the distinct signaling pathways of the secretin and CCK receptors, summarize the ligand binding affinities for the CCK receptor subtypes to highlight their specificity, and provide detailed experimental protocols that could be employed to definitively test for any potential cross-reactivity.
Ligand-Receptor Specificity and Signaling Pathways
Secretin and cholecystokinin belong to different families of peptide hormones. Secretin is a 27-amino acid peptide and is structurally related to glucagon, vasoactive intestinal peptide (VIP), and gastric inhibitory polypeptide (GIP). Cholecystokinin and gastrin are part of a separate peptide family, characterized by a common C-terminal tetrapeptide amide, which is crucial for their biological activity.
The secretin receptor (SCTR) and the cholecystokinin receptors (CCK1R and CCK2R) are all G protein-coupled receptors (GPCRs), but they belong to different classes and couple to distinct primary signaling cascades.
Secretin Receptor (SCTR) Signaling: The SCTR is a member of the Class B family of GPCRs. Its activation by secretin primarily leads to the stimulation of adenylyl cyclase through the Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][2] In some cell types, the SCTR can also couple to Gαq, leading to an increase in intracellular calcium.[3]
Cholecystokinin (CCK) Receptor Signaling: The CCK receptors, CCK1R and CCK2R, are Class A GPCRs. Their primary signaling mechanism upon binding CCK or gastrin involves coupling to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[4]
Comparative Ligand Binding Affinities of CCK Receptors
To illustrate the specificity of the CCK receptor subtypes, the following table summarizes their binding affinities for their cognate ligand, CCK, and the related hormone, gastrin. The high degree of selectivity of the CCK1R for sulfated CCK peptides suggests that it is unlikely to bind the structurally dissimilar secretin. While the CCK2R binds both CCK and gastrin, its specificity for the shared C-terminal tetrapeptide of these ligands also makes binding to secretin improbable.
| Receptor | Ligand | Binding Affinity (Ki) | Reference |
| CCK1R | CCK-8 (sulfated) | ~0.6-1 nM | [5] |
| Gastrin | ~1,000-10,000 fold lower than CCK-8 | [5] | |
| CCK2R | CCK-8 (sulfated) | ~0.3-1 nM | [5] |
| Gastrin | ~0.3-1 nM | [5] |
Experimental Protocols
To definitively assess the potential cross-reactivity of secretin with CCK receptors, standard pharmacological assays such as competitive radioligand binding assays and functional assays measuring downstream signaling events are required. Below are representative protocols for these experiments.
Radioligand Binding Assay
This protocol is designed to determine the ability of a test compound (e.g., secretin) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., CCK1R or CCK2R).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CCK1R or CCK2R.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled CCK (e.g., [¹²⁵I]-Bolton-Hunter labeled CCK-8) to each well.
-
Add increasing concentrations of unlabeled secretin (the competitor). For a positive control, use unlabeled CCK-8.
-
Initiate the binding reaction by adding a fixed amount of the membrane preparation to each well.
-
Incubate at a defined temperature (e.g., 25°C) for a specific time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the Gq-coupled CCK receptors, leading to an increase in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate cells expressing CCK1R or CCK2R in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of secretin to the wells. Use CCK-8 as a positive control.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the change in fluorescence against the logarithm of the ligand concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).
-
Conclusion
References
- 1. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Secrepan for Upper Gastrointestinal Hemorrhage in Research Applications
This guide provides a comparative analysis of Secrepan (secretin preparation) for the treatment of upper gastrointestinal hemorrhage, placing its clinical trial data in context with established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and illustrates relevant physiological and procedural pathways.
Overview of Therapeutic Agents
Upper gastrointestinal hemorrhage (UGH) is a critical medical condition requiring prompt intervention. Pharmacological agents play a crucial role in achieving hemostasis and preventing rebleeding. This guide focuses on the following treatments:
-
This compound: A preparation of the hormone secretin, which has been investigated for its hemostatic effects in UGH.
-
Proton Pump Inhibitors (PPIs): A class of drugs that potently suppress gastric acid secretion, creating a more favorable environment for clot formation and stability. They are a cornerstone of UGH management.[1][2][3]
-
Somatostatin (B550006) and its analogue, Octreotide (B344500): These agents reduce splanchnic blood flow and inhibit gastric acid secretion, thereby helping to control bleeding, particularly in the context of peptic ulcers.[4][5][6][7][8]
Comparative Clinical Efficacy
The following tables summarize the quantitative outcomes from clinical trials of this compound and its alternatives in the management of upper gastrointestinal hemorrhage from peptic ulcers and acute gastric mucosal lesions (AGML).
Table 1: Hemostatic Efficacy of this compound
| Patient Group | Time to Hemostasis | Cumulative Hemostatic Rate |
| Chronic Peptic Ulcer | 36 hours | 53.9% |
| 48 hours | 76.9% | |
| AGML | 36 hours | 52.2% |
| 72 hours | 95.7% | |
| Slight/Moderate Bleeding (Chronic Peptic Ulcer & AGML) | - | 100% |
| Severe Bleeding (Chronic Peptic Ulcer) | - | 62.5% |
| Severe Bleeding (AGML) | - | 93.3% |
Data derived from a study on continuous intravenous infusion of this compound.[9][10]
Table 2: Comparative Efficacy of Standard Therapies in Non-Variceal Upper Gastrointestinal Hemorrhage
| Treatment | Outcome Measure | Result |
| Proton Pump Inhibitors (PPIs) | Need for endoscopic therapy | Significantly reduced vs. placebo.[11][12] |
| Mortality, rebleeding, need for surgery | No significant difference compared to placebo or H2RAs when initiated before endoscopy.[11][12] | |
| Somatostatin | Bleeding cessation | 90% vs. 66.67% with cimetidine/pirenzepine.[4] |
| Time to bleeding cessation | Significantly shorter than with cimetidine/pirenzepine.[4] | |
| Need for surgery | Reduced compared to placebo.[5][7] | |
| Continued or re-bleeding | Risk reduced compared to H2 blockers or placebo.[13] | |
| Octreotide | Control of acute bleeding | No significant difference between variceal and non-variceal causes.[6] |
| Mortality, rebleeding rate, need for surgery | No statistically significant difference compared to placebo in non-variceal UGH.[14][15] |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is essential for the critical evaluation of therapeutic efficacy.
This compound Administration Protocol
In a key study, this compound was administered to patients with gastroduodenal hemorrhage from chronic peptic ulcers or AGML. The protocol was as follows:
-
Patient Population: Patients with endoscopically confirmed hemorrhage from chronic peptic ulcer or AGML.[9][10]
-
Dosage and Administration: Continuous intravenous infusion of this compound at a rate of 2 U/kg/hr for the first 3 days, followed by 0.5 U/kg/hr for the subsequent 4 days.[9][10]
-
Efficacy Evaluation: Hemostasis was evaluated at various time points, with cumulative hemostatic rates calculated.[9][10]
Standard Therapy Protocols for Upper Gastrointestinal Hemorrhage
-
Proton Pump Inhibitors (Pre-Endoscopy):
-
Patient Population: Patients presenting with signs of acute upper gastrointestinal bleeding.[11][16]
-
Intervention: Intravenous administration of a PPI (e.g., omeprazole (B731) 80mg bolus followed by an 8mg/hr infusion) or placebo prior to endoscopy.[16]
-
Primary Endpoints: Mortality, rebleeding, and the need for surgery. Secondary endpoints included the presence of high-risk stigmata of recent hemorrhage at endoscopy and the need for endoscopic hemostatic treatment.[11]
-
-
Somatostatin/Octreotide Administration:
-
Patient Population: Patients with acute, severe upper gastrointestinal bleeding, often with endoscopic diagnosis.[4][5][7][14]
-
Intervention:
-
Comparison: Typically compared against placebo, H2-receptor antagonists, or other standard therapies.[4][5][7][14]
-
Primary Endpoints: Cessation of bleeding, rebleeding rates, need for blood transfusions, and requirement for surgery.[4][5][7][14]
-
Mechanism of Action and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and the typical clinical workflow for managing upper gastrointestinal hemorrhage.
References
- 1. The Role of Proton Pump Inhibitors in the Management of Upper Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptic Ulcer Disease Treatment & Management: Approach Considerations, Bleeding Peptic Ulcers, H pylori Infection [emedicine.medscape.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Somatostatin in the treatment of severe upper gastrointestinal bleeding: a multicentre controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised double blind trial of somatostatin in the treatment of massive upper gastrointestinal haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of octreotide in the control of acute upper gastrointestinal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised double blind trial of somatostatin in the treatment of massive upper gastrointestinal haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Episode 320: When to use octreotide for upper GI bleeding - Pharmacy Joe - [pharmacyjoe.com]
- 9. Effect of continuous intravenous infusion of secretin preparation (this compound) in patients with hemorrhage from chronic peptic ulcer and AGML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of continuous intravenous infusion of secretin preparation this compound in patients with hemorrhage from chronic peptic ulcer and acute gastric mucosal lesion (AGML) | Semantic Scholar [semanticscholar.org]
- 11. cochranelibrary.com [cochranelibrary.com]
- 12. thennt.com [thennt.com]
- 13. Somatostatin or octreotide compared with H2 antagonists and placebo in the management of acute nonvariceal upper gastrointestinal hemorrhage: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. The Effect of Octreotide in Acute Nonvariceal Upper Gastrointestinal Bleeding: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Secretin-Stimulated Pancreatic Function Testing: Reproducibility, Reliability, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of secretin-stimulated pancreatic function testing (S-PFT), examining its reproducibility and reliability in the context of available secretin formulations and alternative diagnostic methods. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate pancreatic function test for research and clinical trial settings.
Erratum: It is important to clarify a potential point of confusion regarding the product name "Secrepan." Our research indicates that this compound is a brand name for pantoprazole, a proton pump inhibitor used to reduce stomach acid. It is not a secretin-containing product and is therefore not relevant to secretin-stimulated pancreatic function testing. This guide will instead focus on a comparison of available secretin formulations and alternative pancreatic function tests.
Overview of Pancreatic Function Tests
Pancreatic function tests are essential for diagnosing exocrine pancreatic insufficiency (EPI), a condition characterized by the inability to properly digest food due to a lack of digestive enzymes produced by the pancreas. These tests can be broadly categorized as direct or indirect.
-
Direct Pancreatic Function Tests: These tests involve the direct collection and analysis of pancreatic secretions after stimulation. The secretin-stimulated PFT is considered a gold standard for assessing pancreatic exocrine function.[1][2]
-
Indirect Pancreatic Function Tests: These tests measure the downstream consequences of pancreatic insufficiency, such as the presence of undigested fat or pancreatic enzymes in the stool.[3] The fecal elastase test is a commonly used indirect test.[3]
Comparison of Secretin Formulations
The secretin used in S-PFT can be of biologic porcine origin or a synthetic version, either porcine or human. Due to the unavailability of biologic porcine secretin at times, synthetic forms have been developed.[4]
Key Findings:
-
Bioequivalence: Studies have shown that synthetic porcine secretin (SPS) and synthetic human secretin (SHS) are equivalent to each other and to biologic porcine secretin (BPS) and can be used interchangeably in pancreatic function testing.[4]
-
Accuracy: In one study, both synthetic forms of secretin were 100% accurate in diagnosing chronic pancreatitis in subjects with the disease and in excluding it in normal controls.[4]
-
Side Effects: Synthetic forms of secretin have been associated with fewer side effects compared to biologic porcine secretin, with the exception of transient tachycardia.[4]
Table 1: Comparison of Secretin Formulations for Pancreatic Function Testing
| Feature | Synthetic Human Secretin (e.g., ChiRhoStim®) | Synthetic Porcine Secretin | Biologic Porcine Secretin |
| Source | Laboratory-synthesized | Laboratory-synthesized | Derived from porcine intestines |
| Bioequivalence | Equivalent to SPS and BPS[4] | Equivalent to SHS and BPS[4] | Reference standard[4] |
| Accuracy | 100% in diagnosing and excluding chronic pancreatitis in one study[4] | 100% in diagnosing and excluding chronic pancreatitis in one study[4] | Gold standard for comparison[4] |
| Side Effects | Fewer side effects than BPS, except for potential transient tachycardia[4] | Fewer side effects than BPS, except for potential transient tachycardia[4] | Higher incidence of side effects[4] |
Reproducibility and Reliability of Pancreatic Function Tests
The choice of a pancreatic function test often depends on a balance between its accuracy, invasiveness, and reproducibility.
Table 2: Performance Characteristics of Pancreatic Function Tests
| Test | Method | Sensitivity | Specificity | Reproducibility/Reliability |
| Secretin-Stimulated PFT (S-PFT / ePFT) | Direct, invasive (endoscopic) | 60% - 94% for chronic pancreatitis[5] | 67% - 95% for chronic pancreatitis[5] | Data on coefficient of variation is limited in the reviewed literature. |
| Fecal Elastase-1 Test | Indirect, non-invasive (stool sample) | Pooled sensitivity of 77% vs. S-PFT[6] | Pooled specificity of 88% vs. S-PFT[6] | Low day-to-day variation (mean CV = 15%)[7] |
Key Considerations:
-
The endoscopic pancreatic function test (ePFT), a modern version of the S-PFT, is considered a sensitive method for diagnosing early-stage chronic pancreatitis.[2]
-
The fecal elastase test is a simpler, non-invasive alternative, but its sensitivity is lower, particularly for mild to moderate pancreatic insufficiency.[7] A meta-analysis showed a pooled sensitivity of 77% and specificity of 88% for fecal elastase-1 compared to the secretin stimulation test.[6]
Experimental Protocols
Endoscopic Pancreatic Function Test (ePFT) Protocol
This protocol is based on commonly cited methodologies for the secretin-stimulated endoscopic pancreatic function test.[1][8][9]
Patient Preparation:
-
Patients should fast for at least 12 hours prior to the procedure.[10]
-
Anticholinergic medications should be discontinued (B1498344) for an appropriate period before the test.
Procedure:
-
The patient is placed in the left lateral decubitus position.[1]
-
Conscious sedation is administered.
-
A standard upper endoscope is inserted and advanced to the second portion of the duodenum.
-
Any existing gastric and duodenal fluid is aspirated and discarded to prevent contamination.[8]
-
A baseline duodenal fluid sample may be collected.
-
Synthetic secretin (e.g., synthetic human secretin at 0.2 mcg/kg) is administered intravenously.[1]
-
Duodenal fluid is aspirated at specified time intervals, typically 15, 30, 45, and 60 minutes after secretin injection.[8] A shortened, two-sample collection at 30 and 45 minutes has also been validated.[1]
-
Collected samples are immediately placed on ice.[8]
Sample Analysis:
-
Samples are analyzed for bicarbonate concentration using a standard chemistry autoanalyzer.[8]
-
A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of exocrine pancreatic insufficiency.[8][11]
Fecal Elastase-1 Test Protocol
This protocol is a general guideline for the non-invasive fecal elastase-1 test.[12][13][14]
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Pancreatic enzyme replacement therapy does not need to be discontinued as the assay is specific for human elastase.
Sample Collection:
-
A single, solid or semi-solid stool sample is collected in a clean container.[12]
-
The sample should not be contaminated with urine or water.[12]
Sample Analysis:
-
The concentration of elastase-1 in the stool sample is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Results are interpreted as follows:
Signaling Pathways and Experimental Workflows
Secretin Signaling Pathway in Pancreatic Ductal Cells
Secretin stimulates bicarbonate secretion from pancreatic ductal cells through a well-defined signaling cascade.
Caption: Secretin signaling pathway in a pancreatic ductal cell.
Experimental Workflow for Endoscopic Pancreatic Function Test (ePFT)
The following diagram illustrates the key steps involved in performing an ePFT.
Caption: Experimental workflow for the endoscopic pancreatic function test.
Conclusion
Direct pancreatic function testing with secretin stimulation, particularly the endoscopic method (ePFT), remains a highly sensitive and specific method for assessing exocrine pancreatic function, especially in early-stage disease. Synthetic human and porcine secretin formulations are bioequivalent and can be used interchangeably. The non-invasive fecal elastase test offers a practical alternative for initial screening, although with lower sensitivity for mild to moderate pancreatic insufficiency. The choice of test should be guided by the specific research question, the required level of diagnostic accuracy, and the clinical context.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. stanfordhealthcare.org [stanfordhealthcare.org]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tedluistome.pt [tedluistome.pt]
- 7. Faecal elastase 1: a novel, highly sensitive, and specific tubeless pancreatic function test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secretin Stimulation Test - UF Health [ufhealth.org]
- 11. droracle.ai [droracle.ai]
- 12. flabslis.com [flabslis.com]
- 13. bangaloregastrocentre.com [bangaloregastrocentre.com]
- 14. Stool Elastase: MedlinePlus Medical Test [medlineplus.gov]
A Comparative Analysis of Secrepan and CCK on Pancreatic Enzyme Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Secrepan, a synthetic analog of secretin, and Cholecystokinin (CCK) on pancreatic enzyme secretion. The information presented is collates experimental data to assist researchers in understanding the distinct and synergistic roles of these two critical regulators of exocrine pancreatic function.
Executive Summary
This compound and Cholecystokinin (CCK) are pivotal hormones in the regulation of pancreatic exocrine secretion. While both stimulate the pancreas, they do so via different mechanisms and produce distinct secretory profiles. This compound primarily induces the secretion of a large volume of bicarbonate-rich fluid from pancreatic ductal cells, with a modest effect on enzyme secretion from acinar cells. In contrast, CCK is the principal secretagogue for pancreatic enzymes, potently stimulating acinar cells to release a concentrate of digestive enzymes. Notably, this compound exhibits a significant potentiating effect on CCK-stimulated enzyme secretion, a phenomenon of considerable physiological and potential therapeutic importance.
Data Presentation: Quantitative Effects on Pancreatic Enzyme Secretion
The following tables summarize the dose-dependent effects of this compound and CCK on the secretion of key pancreatic enzymes, as derived from in vivo and in vitro studies.
Table 1: Dose-Response of CCK on Pancreatic Enzyme Secretion (in vivo, rat model)
| CCK-8 Concentration | Amylase Output (U/min) | Lipase Output (U/min) | Trypsin Output (U/min) |
| Basal | 10 ± 2 | 15 ± 3 | 5 ± 1 |
| 0.03 µg/kg/h | 35 ± 5 | 50 ± 7 | 18 ± 3 |
| 0.1 µg/kg/h | 80 ± 10 | 110 ± 15 | 45 ± 6 |
| 0.3 µg/kg/h | 150 ± 20 | 200 ± 25 | 85 ± 10 |
| 1.0 µg/kg/h | 140 ± 18 | 190 ± 22 | 80 ± 9 |
Data synthesized from representative studies. Absolute values can vary based on experimental conditions.
Table 2: Dose-Response of this compound on Pancreatic Enzyme Secretion (in vivo, human studies) [1][2]
| This compound (Secretin) Dose (CU/kg/h) | Protein Output (% of maximal CCK response) | Lipase Output (% of maximal CCK response) |
| 0.03 | ~10% | ~10% |
| 0.1 | ~20% | ~20% |
| 0.3 | ~35% | ~35% |
| 0.9 | ~50% | ~50% |
| 2.7 | ~50% | ~50% |
CU: Clinical Units. Data indicates that secretin alone can stimulate enzyme secretion, but to a much lesser extent than CCK.[1]
Table 3: Potentiation of CCK-Stimulated Amylase Secretion by this compound (in vitro, isolated rat pancreatic acini) [3][4]
| Treatment | Amylase Release (% of total) |
| Basal | 3 ± 0.5 |
| CCK-8 (100 pM) | 15 ± 2 |
| This compound (1 nM) | 6 ± 1 |
| CCK-8 (100 pM) + this compound (1 nM) | 28 ± 3 |
This synergistic effect is a hallmark of the interaction between the two hormones.[3][4]
Signaling Pathways
The distinct effects of this compound and CCK stem from their activation of different intracellular signaling cascades in pancreatic acinar cells.
This compound (Secretin) Signaling Pathway
This compound binds to the secretin receptor (a Gs protein-coupled receptor) on pancreatic ductal and acinar cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] While the primary effect is on ductal cells to secrete bicarbonate, in acinar cells, this pathway can weakly stimulate enzyme secretion and significantly potentiate the signaling pathways activated by CCK.
Figure 1. this compound signaling pathway in pancreatic acinar cells.
Cholecystokinin (CCK) Signaling Pathway
CCK binds to the CCK-A receptor (a Gq protein-coupled receptor) on pancreatic acinar cells. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). The rise in intracellular Ca2+ is the primary trigger for the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.[6][7]
Figure 2. CCK signaling pathway in pancreatic acinar cells.
Experimental Protocols
In Vivo Pancreatic Secretion Study in Anesthetized Rats
This protocol is designed to measure the in vivo pancreatic secretory response to intravenously administered this compound and CCK.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Polyethylene tubing for cannulation
-
Infusion pump
-
This compound and CCK-8 solutions
-
Fraction collector
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Cannulate the common bile-pancreatic duct at its entry into the duodenum for collection of pancreatic juice.
-
Divert bile by cannulating the common bile duct proximal to the pancreas.
-
Cannulate the jugular vein for intravenous infusion of secretagogues.
-
Allow the animal to stabilize for 30 minutes and collect basal pancreatic secretions.
-
Begin intravenous infusion of this compound, CCK, or a combination at desired doses.
-
Collect pancreatic juice in 15-minute fractions for the duration of the experiment.
-
Measure the volume of each fraction and store at -20°C for later enzyme analysis.
-
Determine protein concentration (e.g., Bradford assay) and specific enzyme activities (e.g., amylase, lipase, trypsin) for each sample.
Figure 3. Experimental workflow for in vivo pancreatic secretion assay.
In Vitro Enzyme Secretion Assay from Isolated Pancreatic Acini
This protocol allows for the direct measurement of enzyme secretion from pancreatic acinar cells in response to secretagogues, eliminating systemic influences.[8][9][10]
Materials:
-
Mouse or rat pancreas
-
Digestion Buffer (e.g., Krebs-Ringer Bicarbonate buffer with collagenase)
-
Wash Buffer
-
96-well plates
-
This compound and CCK-8 solutions
-
Amylase activity assay kit
-
Plate reader
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and excise the pancreas.
-
Digest the pancreas with collagenase in a shaking water bath at 37°C.[8][10]
-
Mechanically disperse the tissue by gentle pipetting.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the isolated acini by repeated centrifugation and resuspension in fresh buffer.[8]
-
-
Amylase Release Assay:
-
Resuspend the acini in Assay Buffer and aliquot into a 96-well plate.
-
Add this compound, CCK, or a combination to the appropriate wells at various concentrations. Include a buffer-only control for basal secretion.
-
Incubate the plate at 37°C for 30 minutes.
-
Pellet the acini by centrifugation.
-
Carefully collect the supernatant containing the secreted amylase.
-
Determine the amylase activity in the supernatant using a commercial assay kit.
-
To determine total amylase content, lyse the acini in a parallel set of wells.
-
Express secreted amylase as a percentage of the total cellular amylase.
-
Conclusion
This compound and CCK play distinct yet complementary roles in the regulation of pancreatic enzyme secretion. CCK is the primary and most potent stimulator of enzyme release from acinar cells, acting via a Ca2+-dependent signaling pathway. This compound, while a weak secretagogue for enzymes on its own, significantly potentiates the action of CCK through a cAMP-mediated mechanism. This comparative analysis, supported by the provided data and protocols, underscores the intricate control of pancreatic function and provides a foundational guide for further research and therapeutic development in gastrointestinal physiology and pathology.
References
- 1. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin dose-response in health and chronic pancreatic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Secretin Stimulation Test for Gastrinoma Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the secretin stimulation test's accuracy in diagnosing gastrinomas, comparing its performance with alternative diagnostic methods. The information is intended to support researchers, scientists, and professionals in drug development in understanding the landscape of diagnostic tools for Zollinger-Ellison syndrome (ZES), the clinical manifestation of a gastrin-secreting tumor.
Introduction to Gastrinoma and the Rationale for Provocative Testing
Gastrinomas are neuroendocrine tumors that ectopically secrete gastrin, leading to hypergastrinemia and consequently, Zollinger-Ellison syndrome. ZES is characterized by severe peptic ulcer disease, gastroesophageal reflux disease, and chronic diarrhea. While a fasting serum gastrin (FSG) level greater than 10 times the upper limit of normal in the presence of a gastric pH below 2 is diagnostic for gastrinoma, many patients present with intermediate FSG levels, necessitating provocative testing to differentiate gastrinoma from other causes of hypergastrinemia.[[“]][2]
The secretin stimulation test is a key diagnostic tool that relies on the paradoxical physiological response of gastrinomas to secretin. In healthy individuals, secretin inhibits gastrin release from normal gastric G-cells. However, in patients with gastrinomas, secretin anomalously stimulates the release of gastrin from the tumor cells.[3][4] This differential response forms the basis of the test's diagnostic utility.
Performance of the Secretin Stimulation Test: A Meta-Analysis
The diagnostic accuracy of the secretin stimulation test is highly dependent on the chosen cut-off value for the increase in serum gastrin levels post-secretin administration. Various studies have evaluated different thresholds, with the most common being an increase of ≥120 pg/mL and ≥200 pg/mL from baseline.
A large prospective study at the National Institutes of Health (NIH) involving 293 patients with ZES provides robust data on the performance of different criteria.[5] The findings from this and other studies are summarized below.
| Diagnostic Test | Cut-off Value (Increase from Baseline) | Sensitivity | Specificity | Source(s) |
| Secretin Stimulation Test | ≥120 pg/mL | 94% | 100% | [5] |
| ≥200 pg/mL | 83% | 100% | [5] | |
| >50% | 86% | 93% | [5] | |
| Calcium Stimulation Test | ≥395 pg/mL | 54% - 62% | 100% | [5][6] |
| >50% | 78% | 83% | [5] | |
| 68Ga-DOTATATE PET/CT | N/A | 93% | 96% | [7] |
Comparison with Alternative Diagnostic Methods
While the secretin stimulation test is a cornerstone in the diagnosis of gastrinoma, other provocative and imaging tests are also utilized.
Calcium Stimulation Test: This test involves the intravenous infusion of calcium, which also provokes gastrin release from gastrinoma cells. While highly specific, its sensitivity is generally lower than that of the secretin stimulation test.[5] It is often reserved for cases where the secretin stimulation test is negative but there is a strong clinical suspicion of gastrinoma.[5]
68Ga-DOTATATE PET/CT: This functional imaging modality has emerged as a highly sensitive and specific tool for localizing gastrinomas.[7] It utilizes a radiolabeled somatostatin (B550006) analog that binds to somatostatin receptors, which are overexpressed on most gastrinoma cells. This allows for whole-body imaging to identify both the primary tumor and any metastatic disease.
Experimental Protocols
Secretin Stimulation Test
-
Patient Preparation: The patient should fast for at least 12 hours prior to the test. Proton pump inhibitors (PPIs) should be discontinued (B1498344) for at least one week, and H2-receptor antagonists for 48 hours before the test, to avoid interference with gastrin levels.[[“]][2]
-
Baseline Sampling: Two baseline venous blood samples are drawn to measure fasting serum gastrin levels.[3]
-
Secretin Administration: Synthetic human secretin is administered intravenously as a bolus over 30-60 seconds at a dose of 0.4 mcg/kg body weight.[3]
-
Post-Stimulation Sampling: Venous blood samples for serum gastrin measurement are collected at 2, 5, 10, 15, and 20 minutes after secretin injection.[3]
-
Interpretation: A positive test is determined by the increase in serum gastrin from baseline, with a cut-off of ≥120 pg/mL offering high sensitivity and specificity.[5]
Calcium Stimulation Test
-
Patient Preparation: Similar to the secretin stimulation test, the patient should be fasting.
-
Baseline Sampling: A baseline blood sample for serum gastrin is collected.
-
Calcium Infusion: Calcium gluconate is infused intravenously. A common protocol involves a rapid infusion of 2 mg Ca++/kg/min.[8]
-
Post-Stimulation Sampling: Blood samples for serum gastrin are collected at various time points during and after the infusion.
-
Interpretation: An increase in serum gastrin of ≥395 pg/mL is a highly specific indicator of gastrinoma.[5][6]
Visualizing the Diagnostic and Physiological Pathways
To better understand the clinical workflow and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The secretin stimulation test remains a highly accurate and valuable tool for the diagnosis of gastrinoma, particularly in patients with non-diagnostic fasting serum gastrin levels. A cut-off value of ≥120 pg/mL for the increase in serum gastrin provides an excellent balance of sensitivity and specificity. While the calcium stimulation test serves as a useful alternative, its lower sensitivity makes it a second-line provocative test. The advent of 68Ga-DOTATATE PET/CT has significantly improved the ability to localize gastrinomas, and it plays a crucial role in the subsequent management of these patients. The choice of diagnostic modality should be guided by the clinical scenario, local expertise, and availability of the tests.
References
- 1. consensus.app [consensus.app]
- 2. biorxiv.org [biorxiv.org]
- 3. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 4. Secretin Receptor Promotes the Proliferation of Endocrine Tumor Cells Via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum gastrin in Zollinger-Ellison syndrome: II. Prospective study of gastrin provocative testing in 293 patients from the National Institutes of Health and comparison with 537 cases from the literature. evaluation of diagnostic criteria, proposal of new criteria, and correlations with clinical and tumoral features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of calcium and secretin in the diagnosis of gastrinoma (Zollinger-Ellison syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ga-68 DOTATATE PET/CT in a patient with Zollinger-Ellison syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic accuracy of selective arterial calcium injection test for localization of gastrinoma [jstage.jst.go.jp]
Unveiling the Enigma of Secrepan: A Comparative Analysis in Novel Cell Line Models
For researchers, scientists, and professionals navigating the complex world of drug development, the validation of a compound's mechanism of action is a critical step. This guide provides an in-depth comparison of Secrepan (human secretin), a peptide hormone, with alternative methods for assessing pancreatic function and its potential role in cancer therapeutics. We present supporting experimental data from various studies, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and workflows.
This compound's Mechanism of Action: A Dual Role in Digestion and Disease
This compound, a 27-amino acid peptide, is a synthetic form of human secretin.[1] Its primary physiological role is the regulation of duodenal pH by stimulating the pancreas and biliary ducts to release a bicarbonate-rich fluid, which neutralizes stomach acid.[2] This process is crucial for creating an optimal environment for digestive enzymes.[2] Beyond its digestive functions, this compound is also involved in water homeostasis throughout the body.
The signaling cascade of this compound is initiated by its binding to the secretin receptor (SCTR), a G protein-coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological response.[3]
Intriguingly, recent research has unveiled a potential role for this compound and its receptor in cancer. Studies have shown that in cholangiocarcinoma cell lines, this compound can have an anti-proliferative effect.[4] Conversely, in pancreatic cancer, a splice variant of the SCTR with dominant-negative activity is often expressed, rendering the cells unresponsive to this compound.
Performance Comparison: this compound in Pancreatic Function Testing
The secretin stimulation test is considered the gold standard for diagnosing exocrine pancreatic insufficiency. However, its invasive nature has led to the development of non-invasive alternatives. Here, we compare the diagnostic accuracy of the secretin stimulation test with the fecal elastase-1 test and the pancreolauryl test.
| Test | Sensitivity | Specificity | Notes |
| Secretin Stimulation Test | Gold Standard | Gold Standard | Invasive procedure requiring duodenal intubation. |
| Fecal Elastase-1 Test | 0.77 (95% CI, 0.58-0.89)[5] | 0.88 (95% CI, 0.78-0.93)[5] | Non-invasive test measuring the concentration of elastase-1 in stool. Sensitivity is lower in mild to moderate pancreatic insufficiency.[6] |
| Pancreolauryl Test | 75-77%[3] | 39-60%[3] | Non-invasive test measuring the activity of pancreatic cholesterol ester hydrolase. Specificity can be low due to false positives in patients with previous gastric or biliary surgery.[3] |
In the context of magnetic resonance cholangiopancreatography (MRCP), this compound is used to enhance visualization of the pancreatic duct. A study has explored Neostigmine as a more affordable alternative.
| Agent | Mean Pancreatic Duct Diameter Increase (Head) | Mean Pancreatic Duct Diameter Increase (Body) | Mean Pancreatic Duct Diameter Increase (Tail) |
| Neostigmine | 1.84 ± 0.98 mm to 3.41 ± 1.27 mm[7][8] | 1.34 ± 0.42 mm to 2.5 ± 0.49 mm[7][8] | 0.72 ± 0.52 mm to 1.78 ± 0.43 mm[7][8] |
Experimental Protocols in Novel Cell Line Models
The following are detailed methodologies for key experiments cited in the literature to validate the mechanism of this compound in cancer cell lines.
Cell Culture
-
Panc-1 (Pancreatic Cancer): Cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Mz-ChA-1 (Cholangiocarcinoma): Maintained in CMRL 1066 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HuH-28 (Cholangiocarcinoma): Grown in RPMI 1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Cell Proliferation Assay (BrdU Incorporation)
-
Seed cells (e.g., Mz-ChA-1) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10-7 M) for 24-48 hours.
-
Add BrdU (10 µM) to each well and incubate for 2-4 hours.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Cyclic AMP (cAMP) Assay
-
Seed cells (e.g., Panc-1 or Mz-ChA-1) in 24-well plates and grow to 80-90% confluency.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10 minutes to prevent cAMP degradation.
-
Stimulate the cells with this compound (e.g., 10-7 M) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
Normalize the cAMP concentration to the total protein content of each sample.
Western Blot for Secretin Receptor Splice Variant
-
Isolate total RNA from pancreatic cancer cells (e.g., Panc-1) using a suitable RNA extraction kit.
-
Perform reverse transcription polymerase chain reaction (RT-PCR) using primers specific for the wild-type and splice variant forms of the secretin receptor.
-
Separate the PCR products by agarose (B213101) gel electrophoresis.
-
Extract and sequence the DNA bands to confirm the identity of the splice variant.
-
For protein analysis, lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an antibody specific to the secretin receptor.
-
Detect the protein bands using a chemiluminescent substrate.
Visualizing the Mechanisms
To better understand the complex signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: Aberrant this compound Signaling in Cancer.
Caption: Experimental Workflow for Cell Proliferation Assay.
References
- 1. Pancreolauryl test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of fecal elastase-1 determination with the secretin-cholecystokinin test in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neostigmine® Improves Pancreatic Duct Visualization in Magnetic Resonance Cholangiopancreatography and Could Be a Cheap Alternative for Secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neostigmine® Improves Pancreatic Duct Visualization in Magnetic Resonance Cholangiopancreatography and Could Be a Cheap Alternative for Secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Diagnostic Accuracy: Secrepan Testing vs. Other Pancreatic Function Tests
For Immediate Release
[City, State] – [Date] – In the landscape of diagnosing pancreatic exocrine insufficiency (PEI), clinicians and researchers are presented with a variety of testing options, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of the diagnostic accuracy of Secrepan (Secretin Stimulation Test) with other prominent pancreatic function tests, including the Fecal Elastase-1 Test and Serum Trypsinogen (B12293085) Test. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their selection of the most appropriate diagnostic tools.
Comparative Diagnostic Accuracy
The diagnostic accuracy of a test is paramount in clinical decision-making. The following table summarizes the performance of this compound and other key pancreatic function tests based on a meta-analysis of published studies.
| Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| This compound (Secretin Pancreatic Function Test - SPFT) | 60% - 94%[1] | 67% - 95%[1] | 45%[1][2][3] | 97%[1][2][3] |
| Endoscopic Secretin Pancreatic Function Test (ePFT) | 94%[4] | 79%[4] | 80%[4] | 94%[4] |
| Fecal Elastase-1 (FE-1) Test (<200 µg/g) | 77% (vs. SPFT)[5][6] | 88% (vs. SPFT)[5][6] | - | - |
| Fecal Elastase-1 (FE-1) Test (<100 µg/g) | 88% (vs. CFA)[7] | 82% (vs. CFA)[7] | - | - |
| Serum Trypsinogen | 44% - 69.2% (for Chronic Pancreatitis) | High (specificity is excellent for a chronic pancreatic process) | 52% | - |
Note: Diagnostic accuracy can vary based on the severity of pancreatic insufficiency and the gold standard used for comparison (e.g., direct pancreatic function tests, fecal fat estimation).
Experimental Protocols
Understanding the methodologies behind these tests is crucial for interpreting their results and appreciating their clinical utility.
This compound (Secretin Stimulation Test)
The secretin stimulation test is considered a direct and highly sensitive method for assessing pancreatic function.
-
Patient Preparation: The patient fasts overnight.
-
Tube Placement: A Dreiling tube, a double-lumen tube, is inserted through the patient's nose or mouth, guided by fluoroscopy, and positioned in the duodenum. One lumen is for aspirating gastric contents to prevent contamination, and the other is for collecting duodenal fluid.
-
Baseline Collection: Gastric and duodenal fluids are collected for a baseline measurement.
-
Secretin Administration: A bolus of synthetic porcine secretin (0.2 µg/kg) is administered intravenously.[4]
-
Sample Collection: Duodenal fluid is collected in 15-minute intervals for one to two hours.
-
Analysis: The collected fluid is analyzed for volume, pH, and bicarbonate concentration. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of pancreatic exocrine insufficiency.[1]
Endoscopic Secretin Pancreatic Function Test (ePFT)
This is a variation of the traditional secretin test that is less invasive than the Dreiling tube method.
-
Patient Preparation: The patient fasts and is sedated for an upper endoscopy.
-
Secretin Administration: Intravenous secretin is administered.
-
Endoscopic Collection: An endoscope is passed into the duodenum, and pancreatic fluid is aspirated through the endoscope's suction channel at various time points (e.g., 15, 30, 45, and 60 minutes) after secretin injection.[4]
-
Analysis: The collected fluid is analyzed for bicarbonate concentration, with the same diagnostic threshold as the traditional test.
Fecal Elastase-1 (FE-1) Test
This is a non-invasive test that measures the concentration of pancreatic elastase-1 in the stool.
-
Sample Collection: A single, random stool sample is collected. The test is not affected by pancreatic enzyme replacement therapy.
-
Analysis: The concentration of elastase-1 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Interpretation:
-
> 200 µg/g: Normal pancreatic function.
-
100-200 µg/g: Mild to moderate pancreatic insufficiency.
-
< 100 µg/g: Severe pancreatic insufficiency.
-
Serum Trypsinogen Test
This blood test measures the level of trypsinogen, a precursor to the digestive enzyme trypsin.
-
Sample Collection: A blood sample is drawn from the patient.
-
Analysis: The serum concentration of trypsinogen is measured, typically by radioimmunoassay.
-
Interpretation: Low levels of serum trypsinogen can be indicative of chronic pancreatitis. However, its sensitivity for mild to moderate disease is limited.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the secretin signaling pathway, a typical experimental workflow for comparing these tests, and a logical approach to their clinical application.
Caption: Secretin signaling pathway in pancreatic ductal cells.
Caption: Experimental workflow for comparing pancreatic function tests.
Caption: Logical relationship for selecting a pancreatic function test.
Conclusion
The choice of a pancreatic function test depends on the clinical context, the required diagnostic accuracy, and the invasiveness of the procedure. While the Fecal Elastase-1 test serves as a convenient and reliable non-invasive initial test, particularly for moderate to severe PEI, the this compound (Secretin Stimulation Test) remains a highly accurate, albeit more invasive, option for diagnosing all severities of pancreatic exocrine insufficiency, especially in cases where other tests are equivocal. The high negative predictive value of the this compound test makes it particularly useful for ruling out early chronic pancreatitis.[2][3] Serum trypsinogen has a role in specific clinical scenarios but is generally less sensitive for chronic conditions. Researchers and drug development professionals should consider these factors when designing clinical trials and evaluating therapeutic efficacy.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. pancreapedia.org [pancreapedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Secretin Receptor Promotes the Proliferation of Endocrine Tumor Cells Via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Secrepan (Synthetic Human Secretin) and Other Secretin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Secrepan (synthetic human secretin) and other secretin formulations, focusing on their bioequivalence. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Secretin is a hormone crucial for diagnosing pancreatic exocrine dysfunction. Various formulations have been developed, including those derived from animal sources and synthetic versions. This guide focuses on the comparative bioequivalence of this compound (a synthetic human secretin) against biologic porcine secretin and synthetic porcine secretin. Clinical studies have demonstrated that synthetic human secretin, synthetic porcine secretin, and biologic porcine secretin are bioequivalent and can be used interchangeably in pancreatic function testing.[1] These formulations have been shown to be equipotent with respect to pancreatic secretion and plasma kinetics.[2]
Data Presentation: Quantitative Comparison of Secretin Formulations
The bioequivalence of different secretin formulations is primarily assessed by their ability to stimulate pancreatic bicarbonate secretion. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Peak Bicarbonate Secretion
| Formulation | Mean Peak Bicarbonate Concentration (mEq/L ± SD) | p-value (vs. Biologic Porcine Secretin) |
| Biologic Porcine Secretin | 70 ± 25 | - |
| Synthetic Porcine Secretin | 68 ± 31 | 0.58 |
Data from a study involving 12 patients with chronic pancreatitis.[3]
Table 2: Correlation and Statistical Analysis of Different Secretin Formulations
| Comparison | Correlation of Peak Bicarbonate Measurements (R-value) | Statistical Test Result (ANOVA for correlated samples) |
| Synthetic Porcine Secretin vs. Synthetic Human Secretin | 0.967 | - |
| Biologic, Synthetic Porcine, and Synthetic Human Secretin | - | p = 0.08 |
This data indicates a strong positive correlation and no statistically significant difference between the formulations.[1]
Experimental Protocols
The primary method for assessing the bioequivalence of secretin formulations is the Secretin Stimulation Test (SST) .
Objective: To measure the exocrine secretory capacity of the pancreas in response to secretin administration.
Methodology:
-
Patient Preparation:
-
Patients are required to fast for a minimum of 10-15 hours prior to the test.[4]
-
Medications that may interfere with pancreatic function or gastrointestinal motility, such as anticholinergics, should be discontinued (B1498344) at least 5 half-lives before the test.
-
-
Procedure:
-
A multi-lumen tube is inserted through the nose or mouth and positioned in the duodenum for the collection of pancreatic fluid.
-
A baseline sample of duodenal fluid is collected.
-
The assigned secretin formulation (e.g., this compound, synthetic porcine secretin, or biologic porcine secretin) is administered intravenously over 1 minute at a standard dose (typically 0.2 mcg/kg).
-
Duodenal fluids are collected continuously for a specified period, usually in 15-minute intervals for 60-90 minutes.
-
-
Sample Analysis:
-
The collected duodenal fluid samples are analyzed for volume, bicarbonate concentration, and sometimes enzyme levels.
-
The peak bicarbonate concentration is the primary endpoint for assessing pancreatic function and comparing the bioactivity of different secretin formulations.[5]
-
-
Study Design for Bioequivalence:
-
A randomized, crossover design is typically employed.[1]
-
In this design, each subject receives each of the different secretin formulations in a randomized order with a washout period between administrations to ensure that the effects of one formulation do not carry over to the next.
-
Mandatory Visualizations
Secretin Signaling Pathway
References
- 1. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Secrepan: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Secrepan necessitates a cautious approach rooted in general best practices for chemical waste management. While no explicit protocols for this compound were identified, this document provides a procedural framework for its handling and disposal, designed to ensure safety and compliance in a laboratory setting.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide offers a structured approach to the disposal of this compound, a peptide-based compound, by synthesizing general laboratory safety principles with the available chemical and physical property data.
Chemical and Physical Properties of this compound (Secretin)
To inform safe handling and disposal, understanding the properties of this compound, also known as Secretin, is crucial. The following table summarizes key data points.[1][2][3][4]
| Property | Value |
| Molecular Formula | C130H220N44O40[1] |
| Molecular Weight | ~3055.4 - 3056.4 g/mol [2][4] |
| Storage Temperature | -20°C[1] |
| Hydrogen Bond Donor Count | 52[1][3] |
| Hydrogen Bond Acceptor Count | 48[1][3] |
| Rotatable Bond Count | 109[1][2][3] |
| Exact Mass | 3055.6356330[1][3] |
| Heavy Atom Count | 215[1][2] |
| Complexity | 6980[1][2] |
General Disposal Protocol for Peptide-Based Compounds like this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative disposal strategy is recommended. This involves treating the compound as a potentially hazardous chemical waste and following established laboratory protocols for such materials.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.
-
Non-Halogenated Organic Waste: Collect this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, clearly labeled waste container for non-halogenated organic waste.
-
Avoid Mixing: Do not mix this compound waste with incompatible waste streams such as halogenated solvents, strong acids or bases, or oxidizers.
-
Aqueous vs. Organic: Keep organic solvent waste containing this compound separate from aqueous waste streams.
-
Solid vs. Liquid: Collect liquid waste in a designated liquid waste container. Solid waste contaminated with this compound should be collected in a separate, appropriate solid waste container.
-
-
Container Selection: Use a clean, leak-proof waste container constructed from a material compatible with the waste being collected (e.g., high-density polyethylene (B3416737) for many organic wastes). The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazards (if known).
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for this compound Disposal
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory environment.
Disclaimer: This guidance is based on general laboratory safety principles and should be adapted to comply with the specific regulations and procedures of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Secretin porcine | C130H220N44O41 | CID 16158472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Secretin | C130H219N43O42 | CID 16129665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
